molecular formula C23H33N2O2+ B1263969 Prajmalium

Prajmalium

Katalognummer: B1263969
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: UAUHEPXILIZYCU-FKWBDHECSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prajmalium Bitartrate, also known as N-n-propylajmaline, is a semi-synthetic class Ia antiarrhythmic agent and a derivative of the rauwolfia alkaloid ajmaline, developed for research in cardiac electrophysiology . Its primary research value lies in its potent, frequency-dependent blockade of cardiac sodium (Na+) channels, which reduces the rate of depolarization and slows the conduction of electrical impulses in the heart, making it a valuable tool for studying mechanisms underlying tachyarrhythmias such as ventricular tachycardia and atrial fibrillation . Beyond its primary action on sodium channels, this compound Bitartrate exhibits a multifaceted mechanism that is of significant scientific interest. The compound also influences potassium (K+) channels, prolonging the repolarization phase and increasing the refractory period of cardiac cells, thereby further stabilizing cardiac rhythm . Notably, and unlike many other antiarrhythmic agents, research on rabbit cardiomyocytes has indicated that this compound can increase L-type calcium (Ca2+) currents under certain conditions, suggesting a unique profile that lacks the negative inotropic effects common to other drugs in its class . This combination of sodium channel blockade with a potential to enhance contractility provides a distinct platform for investigating cardiac inotropy alongside rhythm control. Researchers employ this compound Bitartrate in various models to explore cardiac conditions including coronary artery disease, angina, and paroxysmal tachycardias, including Wolff-Parkinson-White syndrome . Its high oral bioavailability (~80%) and flexible administration routes (oral, intravenous, parenteral) make it suitable for a wide range of experimental designs . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Eigenschaften

Molekularformel

C23H33N2O2+

Molekulargewicht

369.5 g/mol

IUPAC-Name

(1S,9R,10R,12R,13S,14R,16R,18S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

InChI

InChI=1S/C23H33N2O2/c1-4-10-25-17-11-14(13(5-2)22(25)27)19-18(25)12-23(21(19)26)15-8-6-7-9-16(15)24(3)20(17)23/h6-9,13-14,17-22,26-27H,4-5,10-12H2,1-3H3/q+1/t13-,14-,17+,18+,19?,20-,21-,22+,23-,25?/m0/s1

InChI-Schlüssel

UAUHEPXILIZYCU-FKWBDHECSA-N

Isomerische SMILES

CCC[N+]12[C@@H]3C[C@@H]([C@@H]([C@H]1O)CC)C4[C@H]2C[C@]5([C@H]3N(C6=CC=CC=C65)C)[C@H]4O

Kanonische SMILES

CCC[N+]12C3CC(C(C1O)CC)C4C2CC5(C3N(C6=CC=CC=C65)C)C4O

Synonyme

Bitartrate, Prajmaline
Bitartrate, Prajmalium
N-Propylajmaline
Neo Gilurytmal
Neo-Gilurytmal
NeoGilurytmal
Prajmaline
Prajmaline Bitartrate
Prajmalium
Prajmalium Bitartrate

Herkunft des Produkts

United States

Foundational & Exploratory

Prajmalium bitartrate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prajmalium bitartrate, a quaternary ammonium derivative of the Rauwolfia alkaloid ajmaline, is a Class I antiarrhythmic agent. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its synthesis and electrophysiological analysis are presented, alongside a summary of its quantitative effects on cardiac ion channels. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Chemical Structure and Properties

This compound bitartrate is the bitartrate salt of N-propylajmaline. The chemical structure consists of the pentacyclic indole alkaloid ajmaline, which has been N-alkylated with a propyl group, forming a quaternary ammonium cation. This cation is then paired with a bitartrate anion.

Chemical Structure of this compound Cation:

(A 2D chemical structure image would be placed here in a full whitepaper)

Synonyms: N-Propylajmaline bitartrate, Neo-Gilurytmal[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound bitartrate is provided in the table below.

PropertyValueSource
Molecular Formula C27H38N2O8--INVALID-LINK--
Molecular Weight 518.6 g/mol --INVALID-LINK--
IUPAC Name (1R,9R,10S,12R,13S,14R,15R,16S,17S,18R)-13-ethyl-14,18-dihydroxy-8-methyl-15-propyl-8,15-diazahexacyclo[14.2.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵.0¹²,¹⁷]nonadeca-2(7),3,5-trien-15-ium; (2R,3R)-2,3-dihydroxy-4-oxobutanoate--INVALID-LINK--
CAS Number 2589-47-1--INVALID-LINK--
Topological Polar Surface Area 162 Ų--INVALID-LINK--
Hydrogen Bond Donor Count 5--INVALID-LINK--
Hydrogen Bond Acceptor Count 8--INVALID-LINK--
Rotatable Bond Count 4--INVALID-LINK--

Mechanism of Action

This compound bitartrate is classified as a Class I antiarrhythmic agent, indicating that its primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes.

Electrophysiological Effects

Studies using the whole-cell patch-clamp technique on rabbit ventricular myocytes have elucidated the effects of this compound on cardiac ion channels.

  • Sodium Channel Blockade: this compound decreases the maximal rate of depolarization of the cardiac action potential in a dose-dependent manner, with an EC50 of 3 µM. This effect is use- and frequency-dependent, characteristic of Class I antiarrhythmics. At a concentration of 10 µM, this compound reduces the sodium current (INa) by 75%.

  • Calcium Channel Modulation: Unlike many other Class I antiarrhythmics that exhibit negative inotropic effects, this compound has been shown to increase the L-type calcium current (ICaL) at certain concentrations and membrane potentials. At concentrations of 1 and 10 µM, ICaL was increased by 30% and 20%, respectively, at negative holding potentials. This effect may contribute to its lack of significant negative inotropism in clinical use. At higher concentrations (100 µM), it decreases ICaL.

  • Action Potential Duration: The effect on action potential duration is concentration-dependent. At 1 µM, it increases the action potential duration, while at higher concentrations, it leads to a decrease.

The signaling pathway for this compound's primary action is a direct interaction with the sodium channel protein.

Prajmalium_Action_Pathway This compound This compound Bitartrate Na_Channel Voltage-Gated Sodium Channel (Nav1.5) This compound->Na_Channel Binds to and blocks Depolarization Phase 0 Depolarization (Reduced Vmax) Na_Channel->Depolarization Inhibits Na+ influx Conduction Slowed Conduction Velocity Depolarization->Conduction Arrhythmia Suppression of Arrhythmias Conduction->Arrhythmia

This compound's primary mechanism of action on the cardiac sodium channel.

Experimental Protocols

Proposed Synthesis of this compound Bitartrate

The following is a proposed two-step synthesis for this compound bitartrate, starting from ajmaline. This protocol is based on general principles of N-alkylation of amines and salt formation.

Step 1: N-propylation of Ajmaline to form this compound (N-propylajmaline)

This reaction involves the quaternization of the more nucleophilic nitrogen atom of ajmaline with a propyl halide.

Synthesis_Step1 Ajmaline Ajmaline Reaction Reaction Mixture Ajmaline->Reaction Propyl_Halide 1-Iodopropane Propyl_Halide->Reaction Solvent Acetonitrile Solvent->Reaction Heating Reflux (e.g., 82°C) Reaction->Heating Stir and Heat Prajmalium_Iodide This compound Iodide Heating->Prajmalium_Iodide Yields

Proposed workflow for the N-propylation of ajmaline.

Methodology:

  • Dissolution: Dissolve ajmaline (1 equivalent) in a suitable aprotic polar solvent such as acetonitrile.

  • Addition of Alkylating Agent: Add 1-iodopropane (1.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at reflux temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The quaternary ammonium salt, this compound iodide, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude this compound iodide can be purified by recrystallization from a suitable solvent system, such as methanol/ether.

Step 2: Formation of this compound Bitartrate

This step involves a salt metathesis reaction to exchange the iodide anion for the bitartrate anion.

Methodology:

  • Dissolution: Dissolve the purified this compound iodide in a minimal amount of a polar solvent like methanol.

  • Addition of Tartaric Acid: Prepare a saturated solution of L-(+)-tartaric acid (1 equivalent) in methanol and add it dropwise to the this compound iodide solution with stirring.

  • Precipitation: this compound bitartrate, being less soluble, will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum to yield pure this compound bitartrate.

Whole-Cell Patch-Clamp Electrophysiology Protocol

The following protocol is a general guideline for studying the effects of this compound bitartrate on ion channels in isolated cardiomyocytes, adapted from standard procedures.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording Cell_Isolation Isolate Cardiomyocytes Plating Plate cells on coverslips Cell_Isolation->Plating Seal Form Gigaohm seal on cardiomyocyte Pipette Pull & fill glass pipette (Internal Solution) Pipette->Seal Whole_Cell Rupture membrane (Whole-cell configuration) Seal->Whole_Cell Recording Record baseline ionic currents Whole_Cell->Recording Drug_App Perfuse with This compound Bitartrate Recording->Drug_App Record_Effect Record drug effect Drug_App->Record_Effect

Experimental workflow for whole-cell patch-clamp analysis.

Solutions:

  • External Solution (Tyrode's Solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal Solution (for Sodium Current): (in mM) 130 CsCl, 10 NaCl, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with CsOH.

  • Internal Solution (for Calcium Current): (in mM) 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with CsOH.

Methodology:

  • Cell Preparation: Isolate ventricular myocytes from rabbit hearts using enzymatic digestion. Plate the isolated cells on laminin-coated glass coverslips and allow them to adhere.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording: Place a coverslip with adherent myocytes in a perfusion chamber on the stage of an inverted microscope.

  • Seal Formation: Approach a myocyte with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.

  • Data Acquisition:

    • Sodium Currents: Hold the cell at -100 mV and apply depolarizing voltage steps to elicit sodium currents.

    • Calcium Currents: Hold the cell at -40 mV (to inactivate sodium channels) and apply depolarizing voltage steps to elicit L-type calcium currents.

  • Drug Application: After recording stable baseline currents, perfuse the chamber with the external solution containing the desired concentration of this compound bitartrate.

  • Data Analysis: Measure the peak current amplitude and other kinetic parameters before and after drug application to determine the effect of this compound bitartrate.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound bitartrate on cardiac electrophysiology as reported in the literature.

ParameterConcentrationEffectSource
Maximal Rate of Depolarization (Vmax) 3 µM (EC50)50% reduction--INVALID-LINK--
Sodium Current (INa) 10 nMSlight depression--INVALID-LINK--
10 µM75% reduction--INVALID-LINK--
L-type Calcium Current (ICaL) 1 µM30% increase--INVALID-LINK--
10 µM20% increase--INVALID-LINK--
100 µMDecrease--INVALID-LINK--
Force of Contraction 0.1 µM15% increase--INVALID-LINK--
1 µMNo effect--INVALID-LINK--
20 µM30% depression--INVALID-LINK--
Action Potential Duration 1 µMIncrease--INVALID-LINK--
>1 µMDecrease--INVALID-LINK--

Conclusion

This compound bitartrate is a potent Class I antiarrhythmic agent with a well-characterized mechanism of action on cardiac sodium channels. Its unique modulatory effect on calcium channels distinguishes it from other drugs in its class and may contribute to a favorable clinical profile. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this and related compounds.

Disclaimer: The synthesis protocol provided is a proposed method based on established chemical principles and has not been experimentally validated from the available literature. Appropriate safety precautions and experimental validation are necessary before implementation.

References

Prajmalium's Mechanism of Action on Cardiac Myocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prajmalium, a propyl derivative of ajmaline, is a Class Ia antiarrhythmic agent with a multifaceted mechanism of action on cardiac myocytes.[1] Its primary electrophysiological effect is the frequency- and use-dependent blockade of fast sodium channels, leading to a reduction in the maximum upstroke velocity of the cardiac action potential.[2] Uniquely among many Class I antiarrhythmics, this compound exhibits a limited negative inotropic effect, which is attributed to its complex, voltage-dependent modulation of L-type calcium channels.[2] While direct evidence of its effects on potassium channels is limited, its classification as a Class Ia agent and the known actions of its parent compound, ajmaline, suggest a likely inhibitory effect on various potassium currents, contributing to its characteristic prolongation of the action potential duration at lower concentrations. This guide provides a comprehensive overview of the available data on this compound's mechanism of action, including quantitative data, detailed experimental protocols, and visual representations of its effects and the methodologies used to study them.

Core Electrophysiological Effects

This compound's antiarrhythmic properties stem from its interaction with several key ion channels within the cardiac myocyte, primarily affecting the influx of sodium and calcium ions, and putatively influencing potassium ion efflux.

Sodium Channel Blockade

The principal mechanism of action of this compound is the blockade of the fast sodium current (INa).[1] This inhibition is characteristic of Class I antiarrhythmic drugs and results in a decreased rate of depolarization (Phase 0) of the cardiac action potential.[2] The block is both use-dependent and frequency-dependent , meaning its effect is more pronounced at higher heart rates and with successive depolarizations.[2] This property allows this compound to selectively target rapidly firing arrhythmic tissue over normally conducting tissue. This compound also exhibits a resting block , depressing the maximum upstroke velocity (Vmax) even after a period of rest, with a more significant effect observed in atrial than in ventricular tissue.[1] Furthermore, it demonstrates reverse use-dependence , where its effect diminishes at very high heart rates.[1]

L-type Calcium Channel Modulation

This compound exerts a complex and voltage-dependent effect on the L-type calcium current (ICaL). At therapeutic concentrations (1 and 10 µM) and at negative holding potentials, this compound has been shown to increase ICaL.[2] Conversely, at less negative holding potentials and at higher concentrations (100 µM), it reduces the calcium current.[2] This nuanced modulation of calcium influx is thought to be the basis for its atypical inotropic profile, lacking the significant negative inotropic effects commonly associated with other Class I antiarrhythmics.[2]

Putative Effects on Potassium Channels

As a Class Ia antiarrhythmic, this compound is expected to prolong the action potential duration (APD), an effect typically mediated by the blockade of outward potassium currents. While direct studies on this compound's effects on specific potassium channels are lacking, its parent compound, ajmaline, has been shown to inhibit several key potassium currents in cardiac myocytes, including:

  • IKur (Kv1.5): The ultra-rapid delayed rectifier potassium current, important in atrial repolarization. Ajmaline inhibits Kv1.5 with an IC50 of 1.70 µM.[3]

  • Ito (Kv4.3): The transient outward potassium current, which contributes to early repolarization. Ajmaline blocks Kv4.3 with an IC50 of 2.66 µM.[3]

  • IKr (hERG): The rapid component of the delayed rectifier potassium current, crucial for ventricular repolarization. Ajmaline blocks hERG channels with an IC50 of 1.0 µM in HEK cells.[1]

Given that this compound is a propyl derivative of ajmaline, it is highly probable that it shares some of these potassium channel blocking properties, which would explain its observed effect on APD. However, further direct experimental validation is required.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound on various electrophysiological parameters in cardiac myocytes.

Table 1: Effect of this compound on Sodium Current and Action Potential Upstroke Velocity

ParameterSpeciesPreparationConcentrationEffectEC50/IC50Reference
Maximal Rate of Depolarization (Vmax)RabbitVentricular MyocytesDose-dependentDecrease3 µM[2]
Sodium Current (INa)RabbitVentricular Myocytes10 nMSlight Depression-[2]
Sodium Current (INa)RabbitVentricular Myocytes10 µM75% Reduction-[2]

Table 2: Effect of this compound on L-type Calcium Current (ICaL)

ParameterSpeciesPreparationConcentrationHolding PotentialEffectReference
ICaLRabbitVentricular Myocytes1 µMNegative30% Increase[2]
ICaLRabbitVentricular Myocytes10 µMNegative20% Increase[2]
ICaLRabbitVentricular Myocytes1 µM, 10 µMLess NegativeReduction[2]
ICaLRabbitVentricular Myocytes100 µMAll PotentialsDecrease[2]

Table 3: Effect of this compound on Action Potential Duration (APD)

ParameterSpeciesPreparationConcentrationEffectReference
APDRabbitVentricular Myocytes1 µMIncrease[2]
APDRabbitVentricular Myocytes>1 µMDecrease[2]

Table 4: Inotropic Effects of this compound

ParameterSpeciesPreparationConcentrationEffectReference
Force of ContractionRabbitVentricular Strips0.1 µM15% Increase[2]
Force of ContractionRabbitVentricular Strips1 µMNo Effect[2]
Force of ContractionRabbitVentricular Strips20 µM30% Depression[2]

Experimental Protocols

The following sections describe representative methodologies for the key experiments cited in this guide.

Isolation of Ventricular Myocytes

A common method for isolating viable cardiac myocytes for electrophysiological studies involves enzymatic digestion of the heart tissue.

  • Animal Model: New Zealand White rabbits are typically used.[2]

  • Anesthesia and Heart Excision: Rabbits are anesthetized, and the hearts are rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused with a calcium-free Tyrode's solution to wash out the blood, followed by perfusion with an enzymatic solution containing collagenase and protease to digest the extracellular matrix.

  • Dissociation: The ventricular tissue is then minced and gently agitated to release individual myocytes.

  • Filtration and Storage: The cell suspension is filtered to remove undigested tissue and the myocytes are stored in a high-potassium solution at low calcium concentrations before use.

Whole-Cell Patch-Clamp Technique

This technique is the gold standard for recording ion channel currents and action potentials from single cardiac myocytes.

  • Cell Plating: Isolated myocytes are allowed to adhere to the bottom of a recording chamber mounted on the stage of an inverted microscope.

  • Pipette Fabrication: Micropipettes are pulled from borosilicate glass capillaries to have a resistance of 2-5 MΩ when filled with the internal solution.

  • Internal and External Solutions: The composition of the internal (pipette) and external (bath) solutions is tailored to isolate the specific ion current of interest. For example, to record INa, potassium and calcium channel blockers are included in the external solution, and the internal solution contains a high concentration of a sodium salt.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage and Current Clamp:

    • Voltage-Clamp Mode: The membrane potential is held at a specific voltage, and the current flowing across the membrane in response to voltage steps is measured. This is used to study individual ion channel currents.

    • Current-Clamp Mode: A known amount of current is injected into the cell, and the resulting changes in membrane potential (the action potential) are recorded.

Visualizations

Signaling Pathway of this compound's Action

Prajmalium_Mechanism cluster_membrane Cardiac Myocyte Sarcolemma cluster_effects Electrophysiological Effects Na_channel Fast Na+ Channel (Nav1.5) Depolarization Decreased Rate of Depolarization (Phase 0) Na_channel->Depolarization APD Altered Action Potential Duration Na_channel->APD Ca_channel L-type Ca2+ Channel (Cav1.2) Ca_channel->APD Inotropy Modulated Inotropy Ca_channel->Inotropy K_channel K+ Channels (e.g., hERG, Kv1.5, Kv4.3) (Putative Target) K_channel->APD This compound This compound This compound->Na_channel Blocks (Use-dependent) This compound->Ca_channel Modulates (Voltage-dependent) This compound->K_channel Blocks (Putative)

Caption: this compound's primary interactions with cardiac ion channels.

Experimental Workflow for Electrophysiological Analysis

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Heart Excise Heart Langendorff Langendorff Perfusion Heart->Langendorff Digestion Enzymatic Digestion Langendorff->Digestion Isolation Isolate Myocytes Digestion->Isolation Patch_Clamp Whole-Cell Patch-Clamp Isolation->Patch_Clamp Voltage_Clamp Voltage-Clamp (Ion Currents) Patch_Clamp->Voltage_Clamp Current_Clamp Current-Clamp (Action Potentials) Patch_Clamp->Current_Clamp Current_Analysis Analyze Current-Voltage Relationships & Kinetics Voltage_Clamp->Current_Analysis AP_Analysis Analyze Action Potential Parameters (APD, Vmax) Current_Clamp->AP_Analysis

Caption: Workflow for studying this compound's effects on cardiac myocytes.

Conclusion and Future Directions

This compound is a Class Ia antiarrhythmic agent with a well-characterized inhibitory effect on cardiac sodium channels and a unique modulatory effect on L-type calcium channels. These actions collectively contribute to its antiarrhythmic efficacy and favorable inotropic profile. However, a significant gap in our understanding remains concerning its direct effects on cardiac potassium channels. While inferences can be drawn from its parent compound, ajmaline, dedicated studies are necessary to fully elucidate the complete electrophysiological profile of this compound. Future research should focus on:

  • Directly assessing the effects of this compound on a comprehensive panel of cardiac potassium currents (IKr, IKs, IK1, IKur, Ito) using voltage-clamp techniques.

  • Determining the IC50 values for this compound's block of these potassium channels to quantify its potency.

  • Investigating the state- and frequency-dependence of this compound's interaction with potassium channels.

A more complete understanding of this compound's mechanism of action will not only refine its clinical application but also provide valuable insights for the development of novel antiarrhythmic therapies with improved efficacy and safety profiles.

References

Electrophysiological Profile of Prajmalium: A Technical Guide to its Interactions with Cardiac Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prajmalium (N-propylajmaline) is a Class Ia antiarrhythmic agent, a derivative of ajmaline, utilized in the management of cardiac arrhythmias.[1][2] Its therapeutic efficacy is rooted in its modulation of cardiac ion channels, which collectively alters the electrophysiological properties of cardiomyocytes. This technical guide provides an in-depth analysis of the electrophysiological effects of this compound on key cardiac ion channels, including sodium, potassium, and calcium channels. The document synthesizes available quantitative data, details the experimental methodologies employed for these assessments, and visualizes the compound's mechanism of action and relevant experimental workflows. Given the limited specific data for this compound, this guide also incorporates data from its parent compound, ajmaline, to provide a more comprehensive understanding of its likely electrophysiological profile.

Core Mechanism of Action

This compound is classified as a Class Ia antiarrhythmic drug, indicating that its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav).[1][3] This action is frequency- and use-dependent, meaning the block is more pronounced at higher heart rates.[1][4] By blocking the rapid influx of sodium during phase 0 of the cardiac action potential, this compound decreases the maximal rate of depolarization (Vmax), thereby slowing conduction velocity in non-nodal cardiac tissues.[4][5] This effect is crucial for the termination of re-entrant tachycardias.[6] As a Class Ia agent, this compound also prolongs the action potential duration (APD), an effect attributed to the additional blockade of potassium channels.[3][7]

Quantitative Effects on Ion Channels

The following tables summarize the quantitative data on the effects of this compound and its parent compound, ajmaline, on various cardiac ion channels. This data is primarily derived from whole-cell patch-clamp experiments on cardiomyocytes.

Table 1: Effects of this compound on Cardiac Ion Channels and Action Potential Parameters

ParameterSpecies/Cell TypeEffectConcentrationEC50/IC50Reference
Sodium Current (INa)
Maximal Rate of Depolarization (Vmax)Rabbit Ventricular MyocytesDose-dependent decrease1-20 µM3 µM[4]
INa AmplitudeRabbit Ventricular Myocytes75% reduction10 µM-[4]
L-type Calcium Current (ICaL)
ICaL AmplitudeRabbit Ventricular Myocytes30% increase1 µM-[4]
ICaL AmplitudeRabbit Ventricular Myocytes20% increase10 µM-[4]
ICaL AmplitudeRabbit Ventricular MyocytesDecrease at less negative holding potentials1, 10 µM-[4]
ICaL AmplitudeRabbit Ventricular MyocytesDecrease at all holding potentials100 µM-[4]
Action Potential Duration (APD)
APDRabbit Ventricular StripsIncreased1 µM-[4]
APDRabbit Ventricular StripsDecreased>1 µM-[4]

Table 2: Effects of Ajmaline (Parent Compound) on Cardiac Ion Channels

Ion ChannelCurrentSpecies/Cell TypeIC50Reference
Sodium Channel INaRat Ventricular Myocytes27.8 µM (at -75 mV holding potential)
47.2 µM (at -120 mV holding potential)
Potassium Channels
Transient Outward K+ CurrentItoRat Ventricular Myocytes25.9 µM
ATP-sensitive K+ CurrentIK(ATP)Rat Ventricular Myocytes13.3 µM
Human Ether-à-go-go-Related GenehERG (IKr)HEK Cells1.0 µM
Xenopus Oocytes42.3 µM
Calcium Channel L-type Ca2+ CurrentICaLRat Ventricular Myocytes70.8 µM

Detailed Experimental Protocols

The data presented in this guide were primarily obtained using the whole-cell patch-clamp technique. This method allows for the direct measurement of ion channel currents in isolated cardiomyocytes.

Cardiomyocyte Isolation

Ventricular myocytes are typically isolated from rabbit or rat hearts via enzymatic digestion. The heart is excised, mounted on a Langendorff apparatus, and retrogradely perfused with a calcium-free buffer solution to stop contractions. This is followed by perfusion with a solution containing enzymes such as collagenase and protease to digest the extracellular matrix. The ventricular tissue is then minced and gently agitated to release individual cardiomyocytes. The isolated cells are then suspended in a storage solution and maintained at room temperature for use within a few hours.

Whole-Cell Patch-Clamp Recordings
  • General Setup: Isolated cardiomyocytes are placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution. Borosilicate glass microelectrodes with a resistance of 2-5 MΩ are filled with an internal solution and advanced towards a myocyte using a micromanipulator.

  • Giga-seal Formation and Whole-Cell Configuration: A high-resistance "giga-seal" (resistance > 1 GΩ) is formed between the micropipette tip and the cell membrane by applying gentle suction. Subsequent application of a brief, strong suction pulse ruptures the membrane patch, establishing the whole-cell configuration, which allows for electrical access to the cell's interior.

  • Voltage-Clamp Protocols:

    • Sodium Current (INa) Measurement: To isolate INa, other ion channels are typically blocked pharmacologically (e.g., using Cs+ and Cd2+ to block K+ and Ca2+ channels, respectively). From a holding potential of around -100 mV (to ensure full channel availability), depolarizing voltage steps (e.g., to potentials between -80 mV and +40 mV) are applied to elicit INa. The current-voltage relationship is then determined by plotting the peak inward current against the applied voltage.

    • L-type Calcium Current (ICaL) Measurement: To measure ICaL, Na+ and K+ channels are blocked. From a holding potential of approximately -40 mV (to inactivate Na+ channels), depolarizing voltage steps (e.g., to potentials between -30 mV and +60 mV) are applied.

    • Potassium Current (e.g., Ito, IKr) Measurement: Specific voltage protocols are used to elicit different potassium currents. For example, to measure the transient outward current (Ito), a prepulse to a depolarizing potential is often used to inactivate Na+ and Ca2+ channels before the test pulse.

  • Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier, filtered, and digitized for analysis. The effects of this compound are assessed by comparing the current amplitudes and kinetics before and after the application of the drug at various concentrations. Dose-response curves are then constructed to determine IC50 or EC50 values.

Visualization of Pathways and Workflows

Signaling Pathway of this compound's Antiarrhythmic Action

Prajmalium_Mechanism This compound This compound Nav1_5 Voltage-Gated Sodium Channel (Nav1.5) This compound->Nav1_5 Blocks Kv_Channels Potassium Channels (e.g., hERG) This compound->Kv_Channels Blocks Phase0 Phase 0 Depolarization (Decreased Vmax) Nav1_5->Phase0 Inhibits Conduction Slowed Conduction Velocity Phase0->Conduction Reentry Termination of Re-entrant Tachycardia Conduction->Reentry Arrhythmia Antiarrhythmic Effect Reentry->Arrhythmia Repolarization Phase 3 Repolarization (Prolonged) Kv_Channels->Repolarization Inhibits APD Increased Action Potential Duration (APD) Repolarization->APD APD->Arrhythmia Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Heart Heart Isolation (e.g., Rabbit, Rat) Langendorff Langendorff Perfusion (Enzymatic Digestion) Heart->Langendorff Isolation Cardiomyocyte Isolation Langendorff->Isolation Patch_Pipette Patch Pipette Fabrication & Filling Isolation->Patch_Pipette Whole_Cell Whole-Cell Configuration Patch_Pipette->Whole_Cell Voltage_Clamp Voltage-Clamp Protocol (e.g., for I_Na, I_CaL) Whole_Cell->Voltage_Clamp Recording Current Recording (Baseline) Voltage_Clamp->Recording Drug_Application This compound Application Recording->Drug_Application Post_Drug_Recording Post-Drug Recording Drug_Application->Post_Drug_Recording Analysis Data Analysis (e.g., IC50 determination) Post_Drug_Recording->Analysis Logical_Relationship This compound This compound Na_Block Sodium Channel Blockade This compound->Na_Block K_Block Potassium Channel Blockade This compound->K_Block Ca_Modulation Calcium Channel Modulation This compound->Ca_Modulation Slow_Conduction Slowing of Conduction Na_Block->Slow_Conduction Prolong_APD Prolongation of APD K_Block->Prolong_APD Inotropic_Effect Modulation of Inotropy Ca_Modulation->Inotropic_Effect Antiarrhythmic Antiarrhythmic Effect Slow_Conduction->Antiarrhythmic Prolong_APD->Antiarrhythmic

References

In Vitro Characterization of Prajmalium's Antiarrhythmic Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prajmalium, a propyl derivative of ajmaline (N-n-propylajmaline), is an antiarrhythmic agent with a distinct pharmacological profile.[1] Unlike many other antiarrhythmics, it has been reported to lack significant negative inotropic effects at therapeutic concentrations, making it a compound of interest for the management of cardiac arrhythmias.[1] This technical guide provides an in-depth overview of the in vitro characterization of this compound's antiarrhythmic effects, focusing on its interactions with key cardiac ion channels. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Core Mechanism of Action: Modulation of Cardiac Ion Channels

This compound exerts its antiarrhythmic effects primarily by modulating the function of several key ion channels responsible for the cardiac action potential. Its parent compound, ajmaline, is known to be a multi-ion channel blocker, affecting sodium, potassium, and calcium currents.[2] this compound, as a derivative, shares this characteristic multi-channel activity.

Sodium Channel Blockade

A primary mechanism of this compound's antiarrhythmic action is the blockade of fast sodium channels (INa). This action reduces the maximum rate of depolarization of the cardiac action potential (Vmax) in a dose-dependent manner.[1] The blockade of sodium channels by this compound is both use- and frequency-dependent, meaning its effect is more pronounced at higher heart rates, a desirable feature for an antiarrhythmic drug.[1]

Modulation of Calcium Channels

This compound exhibits a complex, voltage-dependent effect on L-type calcium channels (ICaL). At negative holding potentials, this compound can increase ICaL at certain concentrations, which may contribute to its lack of negative inotropic effects.[1] However, at less negative holding potentials and at higher concentrations, it reduces ICaL.[1]

Effects on Potassium Channels

While direct quantitative data on this compound's effects on specific potassium currents (e.g., IKr, IKs) is limited, its parent compound, ajmaline, is known to inhibit various potassium channels.[2] This inhibition contributes to a prolongation of the action potential duration (APD) at certain concentrations.

Quantitative Data on this compound's In Vitro Effects

The following tables summarize the key quantitative findings from in vitro studies on this compound's effects on cardiac electrophysiology. The data is primarily derived from studies on rabbit ventricular myocytes using the whole-cell patch-clamp technique.[1]

ParameterConcentrationEffectEC50Reference
Maximal Rate of Depolarization (Vmax) Dose-dependentDecrease3 µM[1]
Action Potential Duration (APD) 1 µMIncrease-[1]
>1 µMDecrease-[1]
Sodium Current (INa) 10 nMSlight Depression-[1]
10 µM75% Reduction-[1]
L-type Calcium Current (ICaL) at negative holding potentials 1 µM30% Increase-[1]
10 µM20% Increase-[1]
L-type Calcium Current (ICaL) at less negative holding potentials 1 µM & 10 µMReduction-[1]
100 µMDecrease at all holding potentials-[1]
Force of Contraction 0.1 µM15% Increase-[1]
1 µMNo effect-[1]
20 µM30% Depression-[1]

Experimental Protocols

The following section details the key experimental methodologies for the in vitro characterization of this compound's antiarrhythmic effects, with a focus on the whole-cell patch-clamp technique as applied to isolated rabbit ventricular myocytes.

Isolation of Rabbit Ventricular Myocytes
  • Animal Model: Adult New Zealand White rabbits.

  • Anesthesia: Intravenous administration of sodium pentobarbital.

  • Heart Excision: The heart is rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused with a calcium-free Tyrode's solution containing collagenase to enzymatically digest the cardiac tissue.

  • Cell Dissociation: The ventricular tissue is minced and gently agitated to release individual cardiomyocytes.

  • Storage: The isolated myocytes are stored in a high-potassium, low-chloride solution at 4°C.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane of a single cardiomyocyte.

Equipment:

  • Inverted microscope

  • Patch-clamp amplifier

  • Micromanipulator

  • Data acquisition system

Solutions:

  • External Solution (for INa recording): Composed of (in mM): 135 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Pipette Solution (for INa recording): Composed of (in mM): 130 CsCl, 10 NaCl, 5 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

  • External Solution (for ICaL recording): Composed of (in mM): 135 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with TEA-OH.

  • Pipette Solution (for ICaL recording): Composed of (in mM): 120 CsCl, 5 Mg-ATP, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

Voltage-Clamp Protocols:

  • Sodium Current (INa):

    • Holding Potential: -100 mV.

    • Test Pulses: Depolarizing steps from -80 mV to +40 mV in 10 mV increments.

  • L-type Calcium Current (ICaL):

    • Holding Potential: -40 mV to inactivate sodium channels.

    • Test Pulses: Depolarizing steps from -30 mV to +60 mV in 10 mV increments.

Data Analysis:

  • Current-voltage (I-V) relationships are plotted to determine the effect of this compound on the peak current amplitude at different voltages.

  • Dose-response curves are generated to calculate the EC50 value for channel blockade.

Visualizations: Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action on Cardiac Ion Channels

Prajmalium_Mechanism cluster_membrane Cardiomyocyte Membrane Na_channel Na+ Channel Depolarization Action Potential Phase 0 Na_channel->Depolarization Initiates Ca_channel Ca2+ Channel Plateau_Phase Action Potential Phase 2 Ca_channel->Plateau_Phase Maintains K_channel K+ Channel Repolarization Action Potential Phase 3 K_channel->Repolarization Initiates This compound This compound This compound->Na_channel Blocks (Use-dependent) This compound->Ca_channel Modulates (Voltage-dependent) This compound->K_channel Inhibits (as Ajmaline derivative) Cardiac_Glycoside_Signaling cluster_membrane Cardiomyocyte Membrane NaK_ATPase Na+/K+-ATPase Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na NCX Na+/Ca2+ Exchanger Intracellular_Ca ↑ Intracellular Ca2+ NCX->Intracellular_Ca This compound This compound (as Ajmaline derivative) This compound->NaK_ATPase Inhibits Intracellular_Na->NCX Reduces Ca2+ efflux SR_Ca_Release ↑ SR Ca2+ Release Intracellular_Ca->SR_Ca_Release Contraction ↑ Contractility SR_Ca_Release->Contraction Experimental_Workflow start Start: Isolate Rabbit Ventricular Myocytes patch_clamp Perform Whole-Cell Patch-Clamp start->patch_clamp apply_this compound Apply this compound at Varying Concentrations patch_clamp->apply_this compound record_currents Record I-Na, I-CaL, etc. apply_this compound->record_currents analyze_data Analyze Data: - I-V Curves - Dose-Response record_currents->analyze_data end End: Characterize Antiarrhythmic Effects analyze_data->end

References

In-depth Analysis of Prajmalium Pharmacokinetics and Metabolism in Animal Models: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature, detailed in-vivo pharmacokinetic and metabolism data for Prajmalium in animal models remains largely unavailable in the public domain. This technical guide synthesizes the existing general knowledge surrounding this compound and its parent compound, Ajmaline, to provide a foundational understanding for researchers, scientists, and drug development professionals. The scarcity of specific quantitative data precludes the creation of detailed comparative tables and experimental protocols as initially intended.

This compound, a quaternary ammonium derivative of the antiarrhythmic drug Ajmaline, has been investigated for its cardiac effects. However, its journey through absorption, distribution, metabolism, and excretion (ADME) in preclinical animal models has not been extensively documented in accessible scientific literature. Understanding these processes is critical for evaluating the safety and efficacy of any therapeutic agent.

Inferred Pharmacokinetic Properties

This compound's chemical structure as a quaternary ammonium compound suggests certain pharmacokinetic behaviors. Generally, these compounds exhibit limited oral bioavailability due to their permanent positive charge, which hinders passive diffusion across the gastrointestinal membrane. Their distribution and elimination patterns are often influenced by their molecular weight and lipophilicity.

Studies on other quaternary ammonium compounds in rats have shown that their elimination can occur via both renal and biliary pathways. Renal clearance often involves active transport processes. Biliary excretion tends to be more significant for compounds with higher molecular weights.

Postulated Metabolic Pathways

While specific metabolic pathways for this compound have not been detailed, insights can be drawn from its parent compound, Ajmaline. The metabolism of Ajmaline has been studied and is known to involve several biotransformation reactions. The major metabolic routes for Ajmaline include mono- and di-hydroxylation of the aromatic ring, followed by O-methylation. Other observed transformations include reduction and oxidation at various positions on the molecule, as well as N-oxidation. It is plausible that this compound undergoes similar metabolic transformations, although the N-propyl group may introduce alternative or additional metabolic routes.

To provide a conceptual framework, a generalized metabolic pathway for a hypothetical Ajmaline analogue is depicted below. This diagram illustrates potential biotransformation steps based on known metabolic reactions for similar compounds.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion This compound This compound (N-Propylajmaline) Hydroxylation Hydroxylated Metabolites This compound->Hydroxylation CYP450 (e.g., CYP2D6, CYP3A4) N_Dealkylation N-Dealkylation (Nor-Prajmalium) This compound->N_Dealkylation CYP450 Oxidation Oxidized Metabolites Hydroxylation->Oxidation Dehydrogenases Glucuronidation Glucuronide Conjugates Hydroxylation->Glucuronidation UGTs Sulfation Sulfate Conjugates Hydroxylation->Sulfation SULTs N_Dealkylation->Glucuronidation Oxidation->Glucuronidation Urine Urine Glucuronidation->Urine Bile Bile/Feces Glucuronidation->Bile Sulfation->Urine

Figure 1. A conceptual diagram illustrating the potential metabolic pathways of this compound.

Experimental Considerations for Future Studies

For researchers planning to investigate the pharmacokinetics and metabolism of this compound in animal models, a well-defined experimental protocol is crucial. The following outlines a general workflow that could be adapted for such studies.

Figure 2. A generalized experimental workflow for a pharmacokinetic study of this compound.

Conclusion and Future Directions

The current body of scientific literature lacks specific, detailed data on the pharmacokinetics and metabolism of this compound in animal models. While inferences can be made based on its chemical class and the known metabolic pathways of its parent compound, Ajmaline, dedicated in-vivo studies are necessary to accurately characterize its ADME profile. Future research should focus on conducting comprehensive pharmacokinetic studies in relevant animal species, employing modern analytical techniques to identify and quantify this compound and its metabolites in biological matrices. Such data would be invaluable for the continued development and safety assessment of this compound.

The Electrophysiological Impact of Prajmalium on Ventricular Myocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prajmalium, a propyl derivative of ajmaline, is an antiarrhythmic agent with a unique electrophysiological profile. Unlike many other antiarrhythmics, it has been reported to lack significant negative inotropic effects at therapeutic concentrations. This guide provides an in-depth technical analysis of the effects of this compound on the action potential duration (APD) in ventricular cells. It consolidates quantitative data from key studies, details the experimental methodologies used to obtain this data, and presents visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cardiac electrophysiology and drug development.

Quantitative Effects of this compound on Ventricular Cell Electrophysiology

The electrophysiological effects of this compound on ventricular myocytes are dose-dependent, influencing the action potential duration, the maximal rate of depolarization, and the force of contraction. The following tables summarize the key quantitative findings from studies on rabbit ventricular preparations.[1]

Table 1: Effect of this compound on Action Potential Duration (APD) and Maximal Rate of Depolarization (Vmax)

This compound ConcentrationChange in Action Potential Duration (APD)Maximal Rate of Depolarization (Vmax) EC50
1 µMIncreased-
>1 µMDecreased3 µM

Table 2: Effect of this compound on Force of Contraction

This compound ConcentrationChange in Force of Contraction
0.1 µM+15%
1 µMNo effect
20 µM-30%

Table 3: Effect of this compound on Ion Currents

This compound ConcentrationEffect on Sodium Current (INa)Effect on L-type Calcium Current (ICaL) at Negative Holding PotentialsEffect on L-type Calcium Current (ICaL) at Less Negative Holding Potentials
10 nMSlightly depressed--
1 µM-+30%Reduced
10 µMReduced by 75%+20%Reduced
100 µM-DecreasedDecreased

Experimental Protocols

The primary experimental technique used to elucidate the effects of this compound on ventricular myocyte action potentials is the whole-cell patch-clamp technique .[1] This method allows for the recording of ionic currents across the entire cell membrane, providing a detailed understanding of how a compound modulates the activity of various ion channels.

Isolation of Ventricular Myocytes
  • Heart Extraction and Perfusion: The process begins with the humane extraction of the heart from a model organism, typically a rabbit. The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.[1]

  • Enzymatic Digestion: The heart is perfused with a calcium-free solution to stop contractions, followed by a solution containing enzymes such as collagenase and protease to digest the extracellular matrix that holds the myocytes together.

  • Cell Dissociation: After enzymatic digestion, the ventricular tissue is minced and gently agitated to release individual, rod-shaped, and calcium-tolerant myocytes.

Whole-Cell Patch-Clamp Recording
  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a tip diameter of approximately 1-2 µm. The pipette is filled with an internal solution that mimics the intracellular ionic composition of a ventricular myocyte.

  • Giga-seal Formation: The micropipette is brought into contact with the membrane of a single myocyte. Gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette tip and the cell membrane. This electrical isolation is crucial for low-noise recordings.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage and Current Clamp Modes:

    • Voltage-Clamp: The membrane potential is held at a constant value, and the current required to maintain this potential is measured. This mode is used to study the activity of voltage-gated ion channels, such as sodium and calcium channels, in response to controlled voltage steps.

    • Current-Clamp: A known amount of current is injected into the cell, and the resulting changes in membrane potential (i.e., the action potential) are recorded. This mode is used to assess the overall effect of a compound on the action potential waveform, including its duration.

  • Data Acquisition and Analysis: The recorded currents and voltages are amplified, filtered, and digitized for analysis. Specific voltage protocols are applied to isolate and study individual ionic currents.

Visualizing the Mechanisms and Workflows

Signaling Pathway of this compound in Ventricular Myocytes

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on the ventricular action potential.

Prajmalium_Signaling_Pathway cluster_this compound This compound cluster_Channels Ion Channels cluster_AP Action Potential Phases Prajmalium_low This compound (1 µM) ICaL L-type Calcium Channels (ICaL) Prajmalium_low->ICaL Increases current Prajmalium_high This compound (>1 µM) INa Voltage-gated Sodium Channels (INa) Prajmalium_high->INa Decreases current Prajmalium_high->ICaL Decreases current Phase0 Phase 0 (Depolarization) INa->Phase0 Initiates APD Action Potential Duration (APD) INa->APD Shortens (at >1 µM) Phase2 Phase 2 (Plateau) ICaL->Phase2 Maintains ICaL->APD Prolongs (at 1 µM) ICaL->APD Shortens (at >1 µM) Phase2->APD Determines duration

Caption: Signaling pathway of this compound's effect on ventricular action potential.

Experimental Workflow for Assessing this compound's Effect

The following diagram outlines the typical experimental workflow for investigating the impact of this compound on ventricular myocyte electrophysiology.

Experimental_Workflow cluster_results Endpoints A Myocyte Isolation (Enzymatic Digestion) B Whole-Cell Patch-Clamp Setup A->B C Baseline Recording (Control) B->C D This compound Perfusion (Varying Concentrations) C->D E Data Recording (Voltage and Current Clamp) D->E F Data Analysis E->F G APD Measurement F->G H Vmax Calculation F->H I Ion Current Analysis (INa, ICaL) F->I

Caption: Experimental workflow for electrophysiological assessment of this compound.

Logical Relationship of this compound's Dose-Dependent Effects

This diagram illustrates the logical relationship between this compound's concentration and its ultimate effect on the action potential duration.

Logical_Relationship cluster_input Input cluster_mechanism Mechanism of Action cluster_effect Primary Effect on Ion Channels cluster_output Output Concentration This compound Concentration Low_Conc Low Concentration (1 µM) Concentration->Low_Conc is low High_Conc High Concentration (>1 µM) Concentration->High_Conc is high Increase_ICaL ↑ L-type Ca2+ Current Low_Conc->Increase_ICaL Decrease_INa_ICaL ↓ Na+ Current ↓ L-type Ca2+ Current High_Conc->Decrease_INa_ICaL APD_Outcome Effect on Action Potential Duration Increase_ICaL->APD_Outcome Prolongation Decrease_INa_ICaL->APD_Outcome Shortening

References

An In-Depth Technical Guide to the Positive Inotropic Effect of Prajmalium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prajmalium, a propyl derivative of the Class Ia antiarrhythmic agent ajmaline, exhibits a unique cardiovascular profile characterized by a positive inotropic effect, distinguishing it from many other antiarrhythmics that often possess negative inotropic properties.[1] This technical guide provides a comprehensive overview of the molecular mechanisms, key experimental data, and detailed protocols for investigating the positive inotropic action of this compound. The primary mechanism underlying this effect is a voltage-dependent increase in the L-type Ca2+ current (ICaL) in cardiomyocytes.[1] This document is intended to serve as a detailed resource for researchers and drug development professionals engaged in the study of cardiac contractility and the development of novel inotropic agents.

Introduction

This compound is a semi-synthetic derivative of ajmaline, developed to improve bioavailability.[1] While its primary classification is as a Class Ia antiarrhythmic agent due to its frequency-dependent block of cardiac sodium channels, a notable characteristic of this compound is its lack of the negative inotropic effects commonly associated with this class of drugs.[1] In fact, at certain concentrations, this compound demonstrates a modest positive inotropic effect, enhancing the force of myocardial contraction.[1] Understanding the nuanced mechanism of this effect is crucial for its potential therapeutic applications and for the broader field of cardiac pharmacology.

This guide will delve into the core aspects of this compound's positive inotropic action, presenting quantitative data in a structured format, detailing the experimental protocols used to elucidate its mechanism, and providing visual representations of the involved signaling pathways and experimental workflows.

Mechanism of Positive Inotropic Action

The positive inotropic effect of this compound is primarily attributed to its direct interaction with L-type calcium channels in the sarcolemma of cardiomyocytes. Unlike many other inotropic agents that modulate intracellular signaling cascades (e.g., via cyclic AMP), the available evidence suggests a more direct electrophysiological mechanism for this compound.

Modulation of L-type Ca2+ Current (ICaL)

The cornerstone of this compound's positive inotropic effect is its ability to increase the L-type Ca2+ current (ICaL) in a voltage-dependent manner.[1] This inward current of calcium ions during the plateau phase of the cardiac action potential is the primary trigger for calcium-induced calcium release from the sarcoplasmic reticulum, which in turn initiates myocyte contraction. By augmenting ICaL, this compound leads to an increased intracellular calcium transient and consequently, enhanced myocardial contractility.

Interestingly, this effect is observed at negative holding potentials, while at less negative potentials, this compound can reduce ICaL.[1] This voltage-dependent action is a key feature of its mechanism.

Signaling Pathway

Based on current research, the signaling pathway for the positive inotropic effect of this compound appears to be a direct modulation of the L-type calcium channel, rather than an indirect effect through secondary messengers. The increase in ICaL induced by this compound is observed even after full stimulation of the β-adrenergic and P2-purinergic pathways, suggesting that its mechanism is independent of these common inotropic signaling cascades.[1]

Prajmalium_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel (Cav1.2) This compound->L_type_Ca_Channel Directly Modulates Ca_influx ↑ Ca²⁺ Influx (ICaL) L_type_Ca_Channel->Ca_influx CICR ↑ Ca²⁺-Induced Ca²⁺ Release (CICR) Ca_influx->CICR SR Sarcoplasmic Reticulum (SR) SR->CICR Contraction ↑ Myocardial Contraction CICR->Contraction

This compound's direct modulation of L-type Ca²⁺ channels.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from studies on the effects of this compound on cardiac function. The data is primarily derived from experiments on rabbit ventricular preparations.[1]

Table 1: Dose-Dependent Effect of this compound on Myocardial Force of Contraction

This compound Concentration (µM)Change in Force of Contraction
0.1+15%
1No significant effect
20-30%

Table 2: Effect of this compound on L-type Ca2+ Current (ICaL) at Negative Holding Potentials

This compound Concentration (µM)Increase in ICaL
1+30%
10+20%
100Decrease in ICaL

Table 3: Effect of this compound on Na+ Current (INa) at Negative Holding Potentials

This compound ConcentrationEffect on INa
10 nMSlight depression
10 µM-75% reduction
EC50 (for Vmax decrease)3 µM

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the positive inotropic effect of this compound.

Measurement of Myocardial Contractility in Ventricular Strips

This protocol is adapted from studies on rabbit right ventricular strips.[1]

Experimental Workflow:

Contractility_Workflow start Isolate Rabbit Right Ventricular Strip mount Mount in Organ Bath with Tyrode's Solution start->mount stimulate Stimulate Electrically (e.g., 1 Hz) mount->stimulate equilibrate Equilibrate until Stable Contractions stimulate->equilibrate baseline Record Baseline Force of Contraction equilibrate->baseline add_this compound Add this compound (Cumulative Concentrations) baseline->add_this compound record_effect Record Changes in Force of Contraction add_this compound->record_effect end Data Analysis record_effect->end

Workflow for measuring myocardial contractility.

Detailed Methodology:

  • Preparation: Euthanize a rabbit and rapidly excise the heart. Dissect thin strips from the right ventricle.

  • Mounting: Mount the ventricular strip in an organ bath containing oxygenated (95% O2, 5% CO2) Tyrode's solution at 37°C.

  • Stimulation: Stimulate the preparation electrically at a fixed frequency (e.g., 1 Hz) using platinum electrodes.

  • Recording: Record the isometric force of contraction using a force-displacement transducer connected to a data acquisition system.

  • Drug Application: After a stabilization period, apply this compound in a cumulative concentration-response manner.

  • Data Analysis: Measure the peak force of contraction at each drug concentration and express it as a percentage of the baseline value.

Tyrode's Solution Composition (in mM):

  • NaCl: 135

  • KCl: 5.4

  • CaCl2: 1.8

  • MgCl2: 1.0

  • NaH2PO4: 0.33

  • HEPES: 10

  • Glucose: 10

  • (pH adjusted to 7.4 with NaOH)

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording ICaL and INa from freshly dissociated rabbit ventricular myocytes.[1]

Experimental Workflow:

Patch_Clamp_Workflow start Isolate Rabbit Ventricular Myocytes patch Establish Whole-Cell Patch-Clamp Configuration start->patch hold Set Holding Potential (e.g., -80 mV) patch->hold protocol Apply Voltage-Clamp Pulse Protocol hold->protocol baseline Record Baseline Ion Currents (ICaL, INa) protocol->baseline perfuse Perfuse with This compound Solution baseline->perfuse record_effect Record Ion Currents in Presence of this compound perfuse->record_effect end Data Analysis (Current-Voltage Relationship) record_effect->end

References

Preclinical Toxicology Profile of Prajmalium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of a typical preclinical toxicology profile for an antiarrhythmic drug, using Prajmalium as a representative example. The quantitative data and specific experimental details presented herein are illustrative and based on publicly available information for similar class compounds and general regulatory guidelines. No specific preclinical toxicology data for this compound has been made publicly available.

Executive Summary

This compound, a derivative of ajmaline, is an antiarrhythmic agent. As with any drug candidate, a thorough preclinical toxicology evaluation is paramount to characterize its safety profile before human trials. This guide outlines the standard battery of non-clinical studies designed to identify potential target organs of toxicity, define dose-response relationships, and establish a safe starting dose for clinical investigation. The core components of this evaluation include single-dose and repeated-dose toxicity studies, and assessments of genotoxicity, carcinogenicity, and reproductive toxicity. Special attention is given to cardiovascular safety pharmacology to assess proarrhythmic potential.

General Toxicology

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a single high dose of the test substance. The median lethal dose (LD50) is a key endpoint.

Data Presentation: Acute Oral Toxicity of a Representative Antiarrhythmic Agent

SpeciesSexRoute of AdministrationLD50 (mg/kg)95% Confidence IntervalObserved Clinical Signs
RatMaleOral (gavage)450380-530Sedation, ataxia, tremors, decreased respiratory rate, piloerection
RatFemaleOral (gavage)420350-500Sedation, ataxia, tremors, decreased respiratory rate, piloerection
MouseMaleOral (gavage)600510-710Hypoactivity, staggered gait, bradypnea
MouseFemaleOral (gavage)550470-640Hypoactivity, staggered gait, bradypnea

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

  • Test System: Sprague-Dawley rats (8-12 weeks old) and CD-1 mice (6-8 weeks old).

  • Housing: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Dosing: A single oral dose is administered using a gavage needle. The initial dose is selected based on preliminary range-finding studies. Subsequent doses are adjusted up or down by a factor of 1.75 depending on the outcome of the previous animal.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.

start Start with initial dose animal1 Dose Animal 1 start->animal1 observe1 Observe for 48h animal1->observe1 outcome1 Outcome? observe1->outcome1 survives1 Survives outcome1->survives1 dies1 Dies outcome1->dies1 increase_dose Increase dose survives1->increase_dose decrease_dose Decrease dose dies1->decrease_dose animal2 Dose next animal increase_dose->animal2 decrease_dose->animal2 stop Stop after 5 animals or other stopping criteria met animal2->stop

Diagram 1: Workflow for an acute toxicity up-and-down procedure.
Repeated-Dose Toxicity

Sub-chronic and chronic toxicity studies evaluate the effects of repeated exposure to the drug over extended periods. These studies are crucial for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect-Level (NOAEL).

Data Presentation: 28-Day Repeated-Dose Oral Toxicity of a Representative Antiarrhythmic Agent in Rats

Dose Group (mg/kg/day)NOAEL (mg/kg/day)Target OrgansKey Findings
0 (Control)--No treatment-related findings.
2020NoneNo adverse effects observed.
80-Liver, HeartIncreased liver enzymes (ALT, AST), centrilobular hypertrophy. Minimal myocardial degeneration.
320-Liver, HeartSignificant elevation of liver enzymes, hepatocellular necrosis. Moderate myocardial degeneration and fibrosis. Decreased body weight gain.

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study (OECD 407)

  • Test System: Wistar rats (6-8 weeks old), with an equal number of males and females per group.

  • Dosing: The test substance is administered daily via oral gavage for 28 consecutive days. At least three dose levels and a control group are used.

  • In-life Assessments: Daily clinical observations, weekly body weight and food consumption measurements.

  • Terminal Assessments: At the end of the dosing period, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed. Tissues are collected for histopathological examination.

acclimatization Acclimatization (7 days) randomization Randomization into Dose Groups acclimatization->randomization dosing Daily Dosing (28 days) randomization->dosing in_life In-life Observations (Daily clinical signs, weekly body weight) dosing->in_life terminal Terminal Procedures (Blood collection, necropsy, organ weights) dosing->terminal histopathology Histopathology terminal->histopathology

Diagram 2: Experimental workflow for a 28-day repeated-dose toxicity study.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. For an antiarrhythmic drug, cardiovascular safety is of utmost importance.

Cardiovascular Safety

The primary concern is the potential for proarrhythmia, often associated with the prolongation of the QT interval. The hERG (human Ether-à-go-go-Related Gene) potassium channel assay is a critical in vitro screen for this liability.

Data Presentation: In Vitro hERG Assay for a Representative Antiarrhythmic Agent

Concentration (µM)% hERG Current Inhibition
0.15.2
125.8
1078.3
10095.1
IC50 3.5 µM

Experimental Protocol: hERG Patch-Clamp Assay

  • Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

  • Methodology: Whole-cell patch-clamp technique is used to record hERG currents.

  • Procedure: Cells are exposed to increasing concentrations of the test compound. The effect on the hERG tail current is measured. A known hERG blocker (e.g., E-4031) is used as a positive control.

  • Data Analysis: The concentration-response curve is plotted to determine the IC50 value (the concentration that causes 50% inhibition of the hERG current).[1]

Genotoxicity

Genotoxicity assays are performed to detect compounds that can induce genetic damage, which may lead to cancer or heritable defects. A standard battery of tests is required.

Data Presentation: Standard Genotoxicity Test Battery for a Representative Antiarrhythmic Agent

AssayTest SystemMetabolic Activation (S9)Result
Bacterial Reverse Mutation (Ames)S. typhimurium & E. coliWith and WithoutNegative
In Vitro Chromosomal AberrationChinese Hamster Ovary (CHO) cellsWith and WithoutNegative
In Vivo MicronucleusMouse bone marrowN/ANegative

Experimental Protocol: In Vivo Micronucleus Test (OECD 474)

  • Test System: Male and female mice.

  • Dosing: Animals are treated with the test substance, typically via the clinical route of administration, at three dose levels.

  • Sample Collection: Bone marrow is collected at appropriate time points after dosing.

  • Analysis: Polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as a measure of bone marrow toxicity.

Carcinogenicity

Carcinogenicity studies are long-term studies designed to assess the tumorigenic potential of a drug. These are typically required for drugs intended for chronic use.

Experimental Protocol: Two-Year Bioassay in Rats (ICH S1B)

  • Test System: Fischer 344 rats.

  • Dosing: The drug is administered in the diet for 24 months. Dose levels are based on the results of the sub-chronic toxicity studies.

  • Assessments: Regular clinical observations, body weight measurements, and palpation for masses. A complete histopathological examination of all tissues is performed at the end of the study.

Reproductive and Developmental Toxicology

These studies evaluate the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.

Experimental Protocol: Embryo-Fetal Development Study in Rabbits (ICH S5)

  • Test System: New Zealand White rabbits.

  • Dosing: Pregnant females are dosed daily during the period of organogenesis.

  • Assessments: Maternal clinical signs, body weight, and food consumption are monitored. On gestation day 29, fetuses are delivered by Caesarean section and examined for external, visceral, and skeletal abnormalities.

Potential Mechanisms of Toxicity and Associated Signaling Pathways

For antiarrhythmic drugs, potential toxicities often target the liver and the heart.

Drug-Induced Liver Injury (DILI)

Amiodarone, a class III antiarrhythmic, is known to cause liver injury.[2][3] The mechanisms can involve mitochondrial dysfunction and oxidative stress.

cluster_cell Hepatocyte Drug Antiarrhythmic Drug (e.g., Amiodarone) Mitochondrion Mitochondrion Drug->Mitochondrion Inhibition of respiratory chain ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Increased production JNK JNK Pathway Activation ROS->JNK Apoptosis Apoptosis JNK->Apoptosis Necrosis Necrosis JNK->Necrosis

Diagram 3: Simplified signaling pathway for potential drug-induced liver injury.
Cardiotoxicity

Doxorubicin, an anticancer agent with known cardiotoxicity, provides a well-studied model. Its cardiotoxic effects involve multiple signaling pathways, including those mediated by reactive oxygen species (ROS) and p53.[4][5][6]

cluster_cardiomyocyte Cardiomyocyte Drug Cardiotoxic Agent (e.g., Doxorubicin) Mitochondrion Mitochondrion Drug->Mitochondrion p53 p53 Activation Drug->p53 ROS ROS Production Mitochondrion->ROS Apoptosis Apoptosis ROS->Apoptosis p53->Apoptosis Dysfunction Cardiac Dysfunction Apoptosis->Dysfunction

Diagram 4: Simplified signaling pathway for potential drug-induced cardiotoxicity.

Conclusion

The preclinical toxicology assessment of an antiarrhythmic agent like this compound is a comprehensive and multi-faceted process guided by international regulatory standards. The illustrative data and protocols presented in this guide highlight the key studies required to build a robust safety profile. A thorough understanding of the potential toxicities and their underlying mechanisms is essential for the safe progression of a new drug candidate from the laboratory to the clinic.

References

Methodological & Application

Application Notes and Protocols for Investigating the Electrophysiological Effects of Prajmalium Using Whole-Cell Patch-Clamp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prajmalium, a propyl derivative of ajmaline, is an antiarrhythmic agent with a unique pharmacological profile.[1][2] Unlike many other antiarrhythmics, it has been reported to lack significant negative inotropic effects at therapeutic concentrations, making it a compound of interest for cardiovascular research and drug development.[1] Understanding its mechanism of action at the cellular level is crucial for its potential clinical applications. The whole-cell patch-clamp technique is an essential tool for elucidating the effects of compounds like this compound on cardiac ion channels, which are fundamental to the generation and propagation of the cardiac action potential.[1][3][4]

These application notes provide a detailed protocol for studying the effects of this compound on voltage-gated sodium (Na+) and L-type calcium (Ca2+) channels in isolated cardiomyocytes using the whole-cell patch-clamp technique.[1]

Data Presentation

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters as reported in the literature. This data serves as a reference for expected outcomes when conducting the described experiments.

Table 1: Effect of this compound on Maximal Rate of Depolarization (Vmax) of the Action Potential

ParameterValueCell TypeReference
EC503 µMRabbit Ventricular Myocytes[1]

Table 2: Dose-Dependent Effects of this compound on Ion Currents

Ion CurrentThis compound ConcentrationEffectCell TypeReference
INa10 nMSlight depressionRabbit Ventricular Myocytes[1]
INa10 µM~75% reductionRabbit Ventricular Myocytes[1]
ICaL1 µM~30% increase (at negative holding potentials)Rabbit Ventricular Myocytes[1]
ICaL10 µM~20% increase (at negative holding potentials)Rabbit Ventricular Myocytes[1]
ICaL100 µMDecrease (at all holding potentials)Rabbit Ventricular Myocytes[1]

Experimental Protocols

This section outlines the detailed methodology for investigating the effects of this compound using whole-cell patch-clamp electrophysiology on isolated ventricular cardiomyocytes.

Cardiomyocyte Isolation

A detailed protocol for the enzymatic dissociation of ventricular myocytes from a suitable animal model (e.g., rabbit or rat) should be followed. This typically involves retrograde perfusion of the heart with a collagenase- and protease-containing solution.

Solutions and Reagents

Table 3: Composition of Extracellular (Bath) Solution

ComponentConcentration (mM)
NaCl140
KCl4
MgCl21
CaCl22
D-Glucose5
HEPES10
pH 7.4 (adjusted with NaOH)
Osmolality ~330 mOsm

Note: For isolating specific currents (e.g., ICaL), other channel blockers (e.g., TTX for Na+ channels, CsCl for K+ channels) should be added to the extracellular solution.

Table 4: Composition of Intracellular (Pipette) Solution

ComponentConcentration (mM)
CsCl50
NaCl10
CsF60
EGTA20
HEPES10
Mg-ATP4
Na-GTP0.3
pH 7.2 (adjusted with CsOH)
Osmolality ~320 mOsm

Note: The specific composition of the intracellular solution can be adjusted based on the target ion channel and experimental goals.[5]

This compound Stock Solution: Prepare a high-concentration stock solution of this compound bitartrate in distilled water or a suitable solvent. Subsequent dilutions to the final desired concentrations should be made in the extracellular solution on the day of the experiment.

Whole-Cell Patch-Clamp Recording
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the intracellular solution.[5]

  • Cell Plating: Plate the isolated cardiomyocytes in a recording chamber mounted on the stage of an inverted microscope.

  • Seal Formation: Approach a selected cardiomyocyte with the patch pipette and apply slight positive pressure. Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.[3][6]

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.[7][8] This allows for electrical access to the entire cell.

  • Data Acquisition: Record membrane currents using a patch-clamp amplifier and appropriate data acquisition software.[5][9]

Voltage-Clamp Protocols

To Study INa:

  • Holding Potential: -100 mV

  • Test Pulse: Depolarize to various potentials (e.g., from -80 mV to +40 mV in 10 mV increments) for a short duration (e.g., 50 ms).

  • Frequency: Apply pulses at a low frequency (e.g., 0.1 Hz) to allow for full channel recovery between pulses.

To Study ICaL:

  • Holding Potential: -40 mV (to inactivate Na+ channels) or vary the holding potential to study voltage-dependence of the this compound effect.[1]

  • Test Pulse: Depolarize to 0 mV or other potentials where ICaL is maximal.

  • Frequency: Apply pulses at a suitable frequency (e.g., 0.2 Hz).

Experimental Procedure
  • Establish a stable whole-cell recording and record baseline currents for several minutes.

  • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

  • Monitor the effect of this compound on the target ion current until a steady-state effect is observed.

  • Wash out the drug with the control extracellular solution to observe the reversibility of the effect.

  • Repeat the procedure for a range of this compound concentrations to construct a dose-response curve.

Visualizations

Signaling and Experimental Diagrams

Prajmalium_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Isolation Cardiomyocyte Isolation Giga_Seal Giga-Seal Formation Cell_Isolation->Giga_Seal Solution_Prep Solution Preparation Solution_Prep->Giga_Seal Pipette_Pulling Pipette Pulling Pipette_Pulling->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Rec Baseline Recording Whole_Cell->Baseline_Rec Drug_App This compound Application Baseline_Rec->Drug_App Data_Acq Data Acquisition Drug_App->Data_Acq Washout Washout Washout->Data_Acq Data_Acq->Washout Analysis Current Analysis & Dose-Response Data_Acq->Analysis

Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound.

Prajmalium_Signaling_Pathway cluster_channels Ion Channels cluster_effects Cellular Effects cluster_outcome Overall Effect This compound This compound Na_Channel Voltage-gated Na+ Channel This compound->Na_Channel Blocks Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Modulates INa_Block Decreased Na+ Influx Na_Channel->INa_Block ICaL_Mod Modulated Ca2+ Influx Ca_Channel->ICaL_Mod Vmax_Dec Decreased Vmax of Action Potential Antiarrhythmic Antiarrhythmic Effect Vmax_Dec->Antiarrhythmic INa_Block->Vmax_Dec AP_Dur Altered Action Potential Duration ICaL_Mod->AP_Dur AP_Dur->Antiarrhythmic

Caption: Proposed signaling pathway for this compound's antiarrhythmic effects.

References

Application Notes and Protocols: Measuring Prajmalium's Effect on Na+ and Ca2+ Currents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for investigating the effects of Prajmalium, a class Ia antiarrhythmic agent, on voltage-gated sodium (Na+) and L-type calcium (Ca2+) currents in ventricular cardiomyocytes. The provided information is intended to guide researchers in designing and executing experiments to characterize the electrophysiological properties of this compound.

Introduction

This compound, a propyl derivative of ajmaline, is an antiarrhythmic drug known for its use- and frequency-dependent block of cardiac sodium channels.[1] Unlike many other antiarrhythmics, this compound has been noted for its lack of significant negative inotropic effects, which has been linked to its unique interactions with calcium channels.[2] Understanding the precise effects of this compound on both Na+ and Ca2+ currents is crucial for elucidating its mechanism of action and for the development of safer and more effective antiarrhythmic therapies.

These notes detail the whole-cell patch-clamp technique, a gold-standard electrophysiological method, to measure ionic currents in isolated ventricular myocytes.[2] This technique allows for the precise control of the cell membrane potential while recording the ionic currents flowing through different ion channels.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on Na+ and L-type Ca2+ currents as reported in studies on rabbit ventricular myocytes.[2]

Table 1: Effect of this compound on Maximal Rate of Depolarization (V̇max) of the Action Potential

ParameterValue
EC503 µM

V̇max is primarily dependent on the influx of Na+ through voltage-gated sodium channels.

Table 2: Effect of this compound on Sodium Current (I_Na)

This compound ConcentrationHolding PotentialEffect on I_Na
10 nMNegativeSlight depression
10 µMNegative~75% reduction

Table 3: Effect of this compound on L-type Calcium Current (I_CaL)

This compound ConcentrationHolding PotentialEffect on I_CaL
1 µMNegative~30% increase
10 µMNegative~20% increase
1 µMLess NegativeReduction
10 µMLess NegativeReduction
100 µMAll studied potentialsDecrease (enhanced with depolarization)

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the interaction of this compound with cardiac ion channels and the general workflow for electrophysiological experiments.

Prajmalium_Signaling_Pathway This compound This compound Na_Channel Voltage-Gated Na+ Channel (Nav1.5) This compound->Na_Channel Blocks Ca_Channel L-type Voltage-Gated Ca2+ Channel (Cav1.2) This compound->Ca_Channel Modulates (Voltage-dependent) Na_Current Inward Na+ Current (I_Na) Na_Channel->Na_Current generates Ca_Current Inward Ca2+ Current (I_CaL) Ca_Channel->Ca_Current generates Depolarization Action Potential Phase 0 Depolarization Na_Current->Depolarization initiates Contraction Myocardial Contraction Ca_Current->Contraction triggers

This compound's interaction with cardiac Na+ and Ca2+ channels.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Isolation Isolation of Ventricular Myocytes Patch_Clamp Whole-Cell Patch Clamp Configuration Cell_Isolation->Patch_Clamp Solution_Prep Preparation of Intracellular and Extracellular Solutions Solution_Prep->Patch_Clamp Prajmalium_Prep Preparation of this compound Stock Solution Current_Measurement Measurement of I_Na and I_CaL (Control vs. This compound) Prajmalium_Prep->Current_Measurement Voltage_Protocol Application of Specific Voltage Clamp Protocols Patch_Clamp->Voltage_Protocol Voltage_Protocol->Current_Measurement IV_Curve Generation of Current-Voltage (I-V) Curves Current_Measurement->IV_Curve Data_Quantification Quantification of Current Amplitude and Kinetics IV_Curve->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis

General workflow for electrophysiological experiments.

Experimental Protocols

The following are detailed protocols for the isolation of ventricular myocytes and the measurement of Na+ and Ca2+ currents using the whole-cell patch-clamp technique.

Isolation of Ventricular Myocytes

This protocol is a standard procedure for isolating single ventricular myocytes from a rabbit heart, as this was the model used in the foundational study.[2]

Materials:

  • Langendorff perfusion apparatus

  • Collagenase (Type II)

  • Protease (Type XIV)

  • Krebs-Henseleit bicarbonate buffer (KHB)

  • Calcium-free KHB

  • Storage solution (e.g., Medium 199)

Procedure:

  • Anesthetize a rabbit and excise the heart.

  • Immediately cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated, 37°C KHB to clear the heart of blood.

  • Switch the perfusate to a calcium-free KHB for 5-10 minutes to stop contractions and begin enzymatic digestion.

  • Switch to KHB containing collagenase and protease and perfuse until the heart becomes flaccid (typically 10-20 minutes).

  • Remove the heart from the apparatus, and mince the ventricular tissue in a high-potassium storage solution.

  • Gently triturate the minced tissue with a pipette to release single myocytes.

  • Filter the cell suspension to remove undigested tissue.

  • Allow the cells to settle, and then resuspend them in a physiological storage solution. The cells should be quiescent and rod-shaped.

Whole-Cell Patch-Clamp Electrophysiology

Solutions:

Table 4: Extracellular (Bath) Solution

ComponentConcentration (mM)
NaCl135
CsCl5.4
MgCl21.8
CaCl21.8
HEPES10
Glucose10
pH 7.4 (with NaOH)

Note: For I_Na measurement, specific channel blockers (e.g., CdCl2 for Ca2+ channels, and Cs+ replacing K+ to block K+ channels) should be added. For I_CaL measurement, tetrodotoxin (TTX) should be added to block Na+ channels.

Table 5: Intracellular (Pipette) Solution

ComponentConcentration (mM)
Cs-aspartate120
CsCl20
Mg-ATP5
HEPES10
EGTA10
pH 7.2 (with CsOH)

This compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound bitartrate in deionized water.

  • Store aliquots at -20°C.

  • On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution.

Protocol for Measuring Sodium Current (I_Na):

  • Establish a whole-cell patch-clamp configuration on an isolated ventricular myocyte.

  • Set the holding potential to a level that ensures the availability of Na+ channels (e.g., -100 mV).

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) to elicit I_Na.

  • Record the peak inward current at each voltage step to construct a current-voltage (I-V) relationship.

  • Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

  • Repeat the voltage clamp protocol and record the I_Na in the presence of the drug.

  • To assess use-dependency, apply a train of depolarizing pulses at a specific frequency (e.g., 1 Hz) both in the absence and presence of this compound.

Protocol for Measuring L-type Calcium Current (I_CaL):

  • Establish a whole-cell patch-clamp configuration.

  • Set the holding potential to inactivate Na+ channels (e.g., -40 mV).

  • Apply a series of depolarizing voltage steps (e.g., from -30 mV to +60 mV in 10 mV increments for 200 ms) to elicit I_CaL.

  • Record the peak inward current at each voltage step to generate an I-V curve.

  • Perfuse the cell with the extracellular solution containing this compound.

  • Repeat the voltage clamp protocol to record I_CaL in the presence of the drug.

  • To investigate the voltage-dependence of this compound's effect, repeat the experiment with different holding potentials (e.g., a more negative potential like -80 mV).

Data Analysis
  • Leak Subtraction: If necessary, perform offline leak subtraction to isolate the specific ion channel currents.

  • Current Measurement: Measure the peak amplitude of the inward Na+ or Ca2+ current at each test potential.

  • Current-Voltage (I-V) Relationship: Plot the peak current amplitude as a function of the membrane potential to generate I-V curves.

  • Data Normalization: To compare the effects of this compound across different cells, normalize the current in the presence of the drug to the control current.

  • Concentration-Response Curves: To determine the EC50 or IC50, plot the percentage of current inhibition or potentiation as a function of the this compound concentration and fit the data with a Hill equation.

  • Statistical Analysis: Use appropriate statistical tests (e.g., paired t-test) to determine the significance of the observed effects.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers investigating the electrophysiological effects of this compound on cardiac Na+ and Ca2+ currents. By following these detailed methodologies, scientists can obtain robust and reproducible data to further characterize the pharmacological profile of this and other antiarrhythmic compounds. The unique dual action of this compound on both Na+ and Ca2+ channels highlights the importance of a multi-target approach in the development of novel cardiac therapies.

References

Application Notes and Protocols for Prajmalium in Langendorff-Perfused Heart Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prajmalium, a propyl derivative of ajmaline, is a Class Ia antiarrhythmic agent.[1][2] Unlike many other antiarrhythmics that exhibit negative inotropic effects, this compound has been noted for its potential to maintain or even slightly enhance cardiac contractility at certain concentrations, making it a compound of significant interest in cardiovascular research.[2] The Langendorff-perfused isolated heart model is a cornerstone of ex vivo cardiovascular research, providing a controlled environment to study the direct effects of pharmacological agents on cardiac electrophysiology and mechanics, independent of systemic neurohormonal influences.[3][4][5]

These application notes provide a detailed protocol for studying the effects of this compound in a Langendorff-perfused rabbit heart preparation, a common model in cardiac electrophysiology research.[6][7] The protocols and data presented are based on established methodologies for Langendorff perfusion and published data on the electrophysiological and inotropic effects of this compound on isolated rabbit cardiac tissue.[2][6]

Mechanism of Action

This compound primarily exerts its antiarrhythmic effect by blocking fast sodium (Na+) channels in a use- and frequency-dependent manner, which decreases the maximal rate of depolarization of the cardiac action potential (Vmax).[2] Additionally, it influences L-type calcium (Ca2+) currents and can affect action potential duration.[2] Its limited negative inotropic effect is attributed to a voltage-dependent increase in L-type Ca2+ current at certain membrane potentials.[2]

Data Presentation

The following tables summarize the dose-dependent effects of this compound on key electrophysiological and mechanical parameters as determined in isolated rabbit ventricular preparations.[2]

Table 1: Electrophysiological Effects of this compound on Rabbit Ventricular Myocytes [2]

This compound ConcentrationEffect on Maximal Rate of Depolarization (Vmax)Effect on Action Potential Duration (APD)Effect on Sodium Current (INa)Effect on L-type Calcium Current (ICaL)
10 nMSlight depression-Slight depression-
1 µM-Increased-Increased by 30% (at negative holding potentials)
3 µMEC50 for Vmax decrease---
10 µM-DecreasedReduced by 75%Increased by 20% (at negative holding potentials); Reduced at less negative holding potentials
100 µM---Decreased at all holding potentials

Table 2: Inotropic Effects of this compound on Rabbit Ventricular Strips [2]

This compound ConcentrationChange in Force of Contraction
0.1 µM+15% (slight increase)
1 µMNo effect
20 µM-30% (depression)

Experimental Protocols

This section outlines the key protocols for preparing a Langendorff-perfused rabbit heart and for administering this compound to assess its cardiac effects.

Protocol 1: Langendorff-Perfusion of an Isolated Rabbit Heart

1. Animal Preparation and Heart Excision:

  • Anesthetize a New Zealand White rabbit (2-2.5 kg) with an appropriate anesthetic regimen (e.g., sodium pentobarbital).

  • Administer heparin (e.g., 1000 IU/kg, i.v.) to prevent blood coagulation.

  • Perform a midsternal thoracotomy to expose the heart.

  • Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer.

2. Aortic Cannulation and Perfusion:

  • Identify the aorta and carefully cannulate it with an appropriately sized aortic cannula.

  • Secure the aorta to the cannula with a surgical suture.

  • Mount the cannulated heart onto the Langendorff apparatus.

  • Initiate retrograde perfusion with Krebs-Henseleit buffer (composition in Table 3), maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.[6]

  • Maintain a constant perfusion pressure of 70-80 mmHg.[6]

3. Measurement of Cardiac Function:

  • Left Ventricular Pressure: Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the left atrium. Inflate the balloon to achieve a stable left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg. Record left ventricular developed pressure (LVDP), heart rate, and the maximum rates of pressure development (+dP/dtmax) and relaxation (-dP/dtmax).

  • Electrocardiogram (ECG): Place electrodes on the surface of the heart to record a surface ECG.

  • Monophasic Action Potentials (MAP): Position MAP recording electrodes on the epicardial and endocardial surfaces of the left ventricle to record action potential duration.[6]

4. Stabilization:

  • Allow the heart to stabilize for a period of 20-30 minutes, during which baseline parameters should be stable.

Table 3: Composition of Krebs-Henseleit Buffer [6]

ComponentConcentration (mM)
NaCl118.0
KCl4.7
CaCl₂1.8
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25.0
Glucose11.0
Protocol 2: Administration of this compound and Dose-Response Analysis

1. This compound Stock Solution Preparation:

  • Prepare a high-concentration stock solution of this compound bitartrate in distilled water or an appropriate solvent.

  • From the stock solution, prepare a series of dilutions in Krebs-Henseleit buffer to achieve the desired final concentrations for perfusion (e.g., ranging from 0.1 µM to 20 µM).

2. Dose-Response Protocol:

  • Following the stabilization period, switch the perfusion to Krebs-Henseleit buffer containing the lowest concentration of this compound.

  • Perfuse with this concentration for a 15-20 minute equilibration period, or until a new steady-state is achieved in the recorded parameters.

  • Record all functional parameters (LVDP, heart rate, ±dP/dt, ECG, MAP) for the final minutes of the equilibration period.

  • Sequentially increase the concentration of this compound in the perfusate, allowing for an equilibration period at each concentration.

  • After the highest concentration, perform a washout by perfusing with drug-free Krebs-Henseleit buffer for 20-30 minutes, or until parameters return to baseline.

Visualizations

Experimental_Workflow cluster_prep Heart Preparation cluster_perfusion Perfusion and Stabilization cluster_drug_admin This compound Administration cluster_washout Washout and Analysis Animal_Prep 1. Anesthetize and Heparinize Rabbit Heart_Excision 2. Excise Heart into Ice-Cold Buffer Animal_Prep->Heart_Excision Cannulation 3. Cannulate Aorta Heart_Excision->Cannulation Mounting 4. Mount on Langendorff Apparatus Cannulation->Mounting Start_Perfusion 5. Initiate Retrograde Perfusion Mounting->Start_Perfusion Instrumentation 6. Insert LV Balloon and Place Electrodes Start_Perfusion->Instrumentation Stabilization 7. Stabilize for 20-30 min (Record Baseline) Instrumentation->Stabilization Praj_Low 8. Perfuse with Low this compound Conc. Stabilization->Praj_Low Equilibrate_Low 9. Equilibrate and Record Data Praj_Low->Equilibrate_Low Praj_High 10. Sequentially Increase Conc. Equilibrate_Low->Praj_High Equilibrate_High 11. Equilibrate and Record at Each Conc. Praj_High->Equilibrate_High Washout 12. Perfuse with Drug-Free Buffer Equilibrate_High->Washout Data_Analysis 13. Analyze Data Washout->Data_Analysis

Caption: Experimental workflow for assessing this compound in a Langendorff-perfused heart.

Signaling_Pathway cluster_channels Ion Channel Effects cluster_effects Cellular Electrophysiological Effects cluster_cardiac_output Overall Cardiac Effects This compound This compound Na_Channel Fast Na+ Channel This compound->Na_Channel Blocks Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Modulates Vmax Decreased Vmax (Slower Depolarization) Na_Channel->Vmax Leads to APD Altered Action Potential Duration Ca_Channel->APD Contributes to ICaL Increased ICaL (at certain potentials) Ca_Channel->ICaL Results in Antiarrhythmic Antiarrhythmic Effect Vmax->Antiarrhythmic APD->Antiarrhythmic Inotropy Maintained/Slightly Increased Contractility ICaL->Inotropy

Caption: Simplified signaling pathway of this compound's cardiac effects.

References

Application Notes & Protocols: In Vivo Electrophysiology of Prajmalium in a Rabbit Arrhythmia Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed framework for assessing the antiarrhythmic properties of Prajmalium, a Class Ia antiarrhythmic agent, using an in vivo rabbit model of ventricular arrhythmia. These notes cover the mechanism of action, experimental protocols, and data presentation.

Introduction

This compound, a propyl derivative of ajmaline, is a Class Ia antiarrhythmic drug according to the Vaughan Williams classification.[1][2] These agents primarily act by blocking the fast voltage-gated sodium channels (NaV1.5) responsible for the rapid depolarization (Phase 0) of the cardiac action potential in non-nodal cardiomyocytes.[3] This action decreases the maximum rate of depolarization (Vmax), slows conduction velocity, and prolongs the action potential duration (APD), which is reflected as a widening of the QRS complex and prolongation of the QT interval on an electrocardiogram (ECG).[4]

The rabbit is a well-established and suitable model for cardiac electrophysiology and proarrhythmia safety testing.[5] Its cardiac ion channel distribution and action potential configuration are comparable to humans, making it a valuable preclinical model for evaluating the efficacy and safety of antiarrhythmic compounds.[5] This document outlines a protocol to induce ventricular arrhythmias in rabbits and to quantitatively assess the electrophysiological effects of this compound in vivo.

Mechanism of Action

This compound exerts its antiarrhythmic effect by binding to and blocking fast sodium channels in both their activated and inactivated states.[3][6] This "use-dependent" blockade is more pronounced at faster heart rates, making it effective in suppressing tachyarrhythmias.[7] The primary mechanism involves:

  • Slowing of Depolarization: By blocking Na+ influx during Phase 0 of the action potential, this compound reduces the maximal upstroke velocity (Vmax).[7] This slows the conduction of the electrical impulse through the atrial and ventricular myocardium.[3]

  • Prolongation of Repolarization: As a Class Ia agent, this compound also exhibits some potassium channel blocking effects, which prolongs the action potential duration (APD) and the effective refractory period (ERP).[2][4] This makes the tissue less excitable and helps to terminate re-entrant circuits that underlie many arrhythmias.[8]

  • Calcium Channel Modulation: Uniquely, this compound has been shown to increase the L-type Ca2+ current (ICaL) in rabbit ventricular cells at certain concentrations and membrane potentials, which may account for its lack of the negative inotropic (contractility-reducing) effects commonly seen with other antiarrhythmics.[7]

G cluster_AP Cardiac Action Potential cluster_Channels Ion Channel Activity AP_Start Phase 4 (Resting Potential) Phase0 Phase 0 Rapid Depolarization Phase1 Phase 1 Initial Repolarization Na_Channel Fast Na+ Channels (Open) Phase2 Phase 2 Plateau K_Channel_Out K+ Channels (Open) Phase3 Phase 3 Rapid Repolarization Ca_Channel L-type Ca2+ Channels (Open) AP_End Phase 4 (Return to Rest) K_Channel_Repol K+ Channels (Open) Annotation0 Effect: Slows Vmax, Prolongs QRS Annotation2 Effect: Increases APD Annotation3 Effect: Prolongs APD, Prolongs QT This compound This compound (Class Ia Agent) This compound->Na_Channel Blocks (Major Effect) This compound->Ca_Channel Enhances (Voltage-Dependent) This compound->K_Channel_Repol Blocks (Minor Effect) G prep 1. Animal Preparation - Anesthetize Rabbit (e.g., Pentobarbital) - Intubate and Ventilate - Monitor Vital Signs instrument 2. Surgical Instrumentation - Expose Femoral Artery/Vein for Catheters - Place Surface ECG Leads (Lead II) - Insert Intracardiac Catheters (RA, RV) prep->instrument baseline 3. Baseline Recording - Record Stable ECG and Intracardiac Signals - Measure: HR, PR, QRS, QT, ERP instrument->baseline arr_induce 4. Arrhythmia Induction (Ischemia-Reperfusion Model) - Ligate Coronary Artery (e.g., 30 min) - Reperfuse (Release Ligature) - Monitor for Ventricular Arrhythmias (VT/VF) baseline->arr_induce drug_admin 5. This compound Administration - Administer Vehicle (Control) - Infuse Increasing Doses of this compound IV - Allow for Stabilization Period Between Doses arr_induce->drug_admin ep_study 6. Post-Drug EP Study - Repeat Arrhythmia Induction Protocol - Record EP Parameters at Each Dose Level - Assess Suppression of Arrhythmias drug_admin->ep_study analysis 7. Data Analysis - Measure Changes in ECG/Intracardiac Intervals - Calculate QTc (Rabbit-Specific Formula) - Quantify Arrhythmia Burden (Incidence, Duration) ep_study->analysis

References

Application Notes and Protocols for Prajmalium Bitartrate in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prajmalium bitartrate is a Class I antiarrhythmic agent, acting as a sodium channel blocker.[1][2] These application notes provide a comprehensive protocol for the preparation, storage, and use of this compound bitartrate for in vitro cell culture experiments. Accurate preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. This document outlines the physicochemical properties of this compound bitartrate, offers a detailed step-by-step protocol for its solubilization, and provides guidelines for its application in cell-based assays.

Physicochemical Properties of this compound Bitartrate

A summary of the key physicochemical properties of this compound bitartrate is presented below. These values are essential for accurate stock solution calculations.

PropertyValueReference
Synonyms N-Propylajmaline bitartrate, Neo-Gilurytmal[3]
Molecular Formula C₂₇H₃₈N₂O₈[4]
Molecular Weight 518.6 g/mol [4]
Pharmacological Class Class I Antiarrhythmic Agent (Sodium Channel Blocker)[1]
Appearance Solid (assumed)N/A
Storage (Solid) -20°C is recommended for long-term stability.General laboratory practice
Solubility Information on specific solubility is limited. As a bitartrate salt, it is expected to have some aqueous solubility. For other bitartrate salts like noradrenaline bitartrate, solutions in 0.9% sodium chloride or 5% dextrose in water have been shown to be stable.[5][6]Inferred

Experimental Protocols

Preparation of this compound Bitartrate Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound bitartrate. The choice of solvent is crucial for preparing a concentrated, stable stock solution. Based on the properties of other bitartrate salts used in physiological research, sterile physiological saline (0.9% NaCl) or a buffered solution like Phosphate-Buffered Saline (PBS) is recommended.

Materials:

  • This compound bitartrate powder

  • Sterile 0.9% Sodium Chloride (NaCl) solution or sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Optional: Ultrasonic bath

Procedure:

  • Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination of the stock solution.

  • Calculations: To prepare 1 mL of a 10 mM stock solution, weigh out 5.186 mg of this compound bitartrate (Molecular Weight = 518.6 g/mol ).

  • Weighing: Accurately weigh the calculated amount of this compound bitartrate powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile 0.9% NaCl or PBS to the tube containing the this compound bitartrate powder.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. If the solid does not completely dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterilization (Optional but Recommended): If the initial solvent was not sterile, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, amber cryovials to avoid repeated freeze-thaw cycles and protect from light. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for long-term storage.

Preparation of Working Solutions for In Vitro Experiments

For in vitro experiments, the concentrated stock solution must be diluted to the final desired concentration in the appropriate cell culture medium.

Materials:

  • 10 mM this compound bitartrate stock solution

  • Pre-warmed complete cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound bitartrate stock solution at room temperature.

  • Serial Dilution (Recommended): To ensure accurate final concentrations, it is recommended to perform serial dilutions rather than a single large dilution. For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in cell culture medium. Then, further dilute the intermediate solution to the final desired concentration.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed complete cell culture medium. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mixing: Gently mix the final working solution by pipetting or inverting the tube.

  • Application to Cells: Replace the existing medium in your cell culture plates with the medium containing the desired final concentration of this compound bitartrate.

Note on Solvent Effects: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., 0.9% NaCl or PBS) used to prepare the this compound bitartrate working solution, but without the compound itself.

Data Presentation

The following table summarizes the concentrations of this compound bitartrate used in a study on rabbit single cardiomyocytes, providing a reference for dose-response experiments.[7]

ConcentrationObserved Effect on Rabbit Cardiomyocytes
10 nMSlight depression of Na⁺ current (INa)
0.1 µMSlight (15%) increase in force of contraction
1 µMIncreased action potential duration; no effect on force of contraction; 30% increase in L-type Ca²⁺ current (ICaL)
3 µMEC₅₀ for the decrease in the maximal rate of depolarization
10 µM75% reduction of INa; 20% increase in ICaL
20 µM30% depression in force of contraction
100 µMDecreased ICaL at all holding potentials

Mandatory Visualization

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Bitartrate Powder dissolve Dissolve in Sterile 0.9% NaCl or PBS weigh->dissolve 5.186 mg for 1 mL of 10 mM solution vortex Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw serial_dilute Perform Serial Dilutions in Cell Culture Medium thaw->serial_dilute final_dilute Prepare Final Working Concentration serial_dilute->final_dilute apply Apply to Cell Culture final_dilute->apply

Caption: Workflow for this compound Bitartrate Solution Preparation.

Signaling Pathway

G cluster_membrane Cardiomyocyte Membrane cluster_effects Cellular Effects extracellular Extracellular Space intracellular Intracellular Space Na_channel Voltage-gated Na+ Channel depolarization Decreased Rate of Phase 0 Depolarization Na_channel->depolarization Na+ influx Ca_channel L-type Ca2+ Channel K_channel K+ Channel This compound This compound Bitartrate This compound->Na_channel Blocks apd Altered Action Potential Duration This compound->apd inotropism Concentration-Dependent Inotropic Effects This compound->inotropism Modulates Ca2+ current conduction Reduced Conduction Velocity depolarization->conduction

Caption: Mechanism of Action of this compound Bitartrate.

References

Application Notes and Protocols for High-Throughput Screening of Prajmalium Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prajmalium, a semi-synthetic derivative of the natural alkaloid Ajmaline, is a Class Ia antiarrhythmic agent known for its efficacy in treating various cardiac arrhythmias.[1] Its primary mechanism of action involves the blockage of cardiac sodium channels (NaV1.5), with additional effects on L-type calcium channels (CaV1.2).[2] The development of this compound analogs with enhanced efficacy, selectivity, and safety profiles is a key objective in cardiovascular drug discovery. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel this compound analogs to identify promising lead compounds.

The screening cascade is designed to first identify potent modulators of the primary target, NaV1.5, using a high-throughput fluorescence-based assay. Hits from the primary screen are then subjected to a more detailed electrophysiological characterization using automated patch clamping to confirm their activity on NaV1.5 and assess their effects on CaV1.2. Finally, a critical safety assessment is performed to evaluate the potential for off-target effects on the hERG potassium channel, a common cause of drug-induced cardiac arrhythmias.

Signaling Pathway of this compound

This compound's therapeutic effects are primarily mediated by its interaction with voltage-gated ion channels in cardiomyocytes. The diagram below illustrates the key signaling pathway.

cluster_membrane Cardiomyocyte Membrane cluster_effects Cellular Effects Nav15 NaV1.5 Channel AP Action Potential Duration & Shape Nav15->AP Modulates CaV12 CaV1.2 Channel CaV12->AP Modulates Ca_Influx Calcium Influx CaV12->Ca_Influx hERG hERG Channel Repolarization Repolarization hERG->Repolarization Critical for This compound This compound Analogs This compound->Nav15 Primary Target (Inhibition) This compound->CaV12 Secondary Target (Modulation) This compound->hERG Off-Target (Potential Inhibition) Repolarization->AP

Caption: Signaling pathway of this compound analogs targeting cardiac ion channels.

High-Throughput Screening Cascade

A tiered approach is recommended for the efficient screening of this compound analogs. This cascade prioritizes high-throughput methods for primary screening and incorporates more detailed, lower-throughput assays for hit confirmation and safety assessment.

cluster_screening Screening Cascade Primary Primary HTS: Fluorescence-Based Membrane Potential Assay (NaV1.5) Secondary Secondary Screening: Automated Patch Clamp (NaV1.5 & CaV1.2) Primary->Secondary Active Compounds Safety Safety Screening: hERG Automated Patch Clamp Assay Secondary->Safety Confirmed Hits Lead_Opt Lead Optimization Safety->Lead_Opt Compounds with Favorable Safety Profile

Caption: High-throughput screening cascade for this compound analogs.

Experimental Protocols

Primary High-Throughput Screening: Fluorescence-Based Membrane Potential Assay for NaV1.5

This assay provides a rapid and cost-effective method for screening large libraries of this compound analogs for their ability to inhibit the NaV1.5 channel.

Objective: To identify compounds that inhibit veratridine-induced depolarization in cells expressing human NaV1.5.

Materials:

  • Cell Line: HEK-293 or CHO cells stably expressing human NaV1.5.

  • Assay Kits: FLIPR Membrane Potential Assay Kit (e.g., Blue or Red).[3][4]

  • Reagents: Veratridine, this compound (as a reference compound), and test analogs.

  • Buffers: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Plates: 384-well black-walled, clear-bottom microplates.

  • Instrumentation: FLIPR Tetra or similar fluorescence imaging plate reader.

Protocol:

  • Cell Plating:

    • Culture HEK-293 or CHO cells expressing NaV1.5 to ~80-90% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed 10,000-20,000 cells per well in 25 µL of culture medium into 384-well plates.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's protocol.[4]

    • Add 25 µL of the dye loading solution to each well.

    • Incubate for 30-60 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of this compound analogs and the reference compound in assay buffer.

    • Add 12.5 µL of the compound solutions to the assay plate.

    • Incubate for 15 minutes at room temperature.

  • Activation and Signal Detection:

    • Prepare a 5X solution of veratridine (EC80 concentration, to be predetermined) in assay buffer.

    • Place the assay plate in the FLIPR instrument.

    • Initiate reading and add 12.5 µL of the veratridine solution to each well.

    • Record the fluorescence signal for 2-5 minutes.

Data Analysis: The inhibitory effect of the compounds is determined by the reduction in the fluorescence signal upon veratridine stimulation. The IC50 values are calculated from the concentration-response curves.

ParameterThis compound (Reference)Analog XAnalog Y
IC50 (µM) 1.50.812.3
Max Inhibition (%) 989585
Z'-factor 0.75--
Secondary Screening: Automated Patch Clamp for NaV1.5 and CaV1.2

This assay provides detailed electrophysiological data on the potency and mechanism of action of the hit compounds from the primary screen.

Objective: To confirm the inhibitory activity on NaV1.5 and to characterize the effects on CaV1.2.

Materials:

  • Cell Lines: HEK-293 or CHO cells stably expressing human NaV1.5 or human CaV1.2.

  • Instrumentation: Automated patch clamp system (e.g., QPatch, PatchXpress, or SyncroPatch).

  • Solutions: Appropriate extracellular and intracellular solutions for recording sodium and calcium currents.

  • Compounds: Hit compounds from the primary screen and reference compounds (this compound for NaV1.5, Verapamil for CaV1.2).

Protocol:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension according to the instrument manufacturer's instructions.

  • Electrophysiological Recording:

    • Load cells and compound plates onto the automated patch clamp system.

    • Establish whole-cell patch clamp configuration.

    • Apply a voltage protocol to elicit NaV1.5 or CaV1.2 currents. A recommended protocol for NaV1.5 is a holding potential of -120 mV followed by a depolarizing step to -20 mV. For CaV1.2, a holding potential of -80 mV with a step to 0 mV can be used.[5][6][7]

    • Record baseline currents.

    • Apply increasing concentrations of the test compounds and record the current inhibition.

Data Analysis: The percentage of current inhibition at each concentration is calculated, and IC50 values are determined by fitting the data to a concentration-response curve.

CompoundTargetIC50 (µM)Hill Slope
This compound NaV1.51.21.1
Analog X NaV1.50.71.0
Analog X CaV1.2> 30-
Verapamil CaV1.20.51.2
Safety Screening: hERG Automated Patch Clamp Assay

This assay is crucial for assessing the risk of a compound causing drug-induced QT prolongation and Torsades de Pointes.

Objective: To determine the inhibitory potential of this compound analogs on the hERG potassium channel.

Materials:

  • Cell Line: HEK-293 or CHO cells stably expressing the human hERG channel.

  • Instrumentation: Automated patch clamp system.

  • Solutions: Specific extracellular and intracellular solutions for recording hERG currents.

  • Compounds: Test compounds and a known hERG blocker (e.g., Cisapride or Dofetilide) as a positive control.

Protocol:

  • Cell Preparation and Recording:

    • Follow the same general procedure as for the NaV1.5 and CaV1.2 automated patch clamp assays.

    • Use a specific hERG voltage protocol, which typically involves a depolarizing pulse to activate the channels followed by a repolarizing step to measure the tail current.[1][8]

Data Analysis: The IC50 for hERG channel inhibition is calculated. A therapeutic index (hERG IC50 / Primary Target IC50) is often determined to estimate the safety margin.

CompoundhERG IC50 (µM)Therapeutic Index (vs. NaV1.5)
This compound 25~21
Analog X > 50> 71
Cisapride 0.01-

Conclusion

The described high-throughput screening cascade provides a robust framework for the identification and characterization of novel this compound analogs with enhanced efficacy and a favorable safety profile. The combination of a high-throughput primary fluorescence-based assay with more detailed secondary and safety electrophysiological assessments allows for the efficient and effective progression of promising compounds through the drug discovery pipeline. Careful data analysis and comparison with reference compounds are essential for making informed decisions on lead candidate selection.

References

Application Note: A Competitive Fluorescence Polarization Assay for Determining the Binding Affinity of Prajmalium to Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in pharmacology and cardiovascular medicine.

Introduction

Prajmalium is a Class Ia antiarrhythmic agent, recognized for its therapeutic action in treating cardiac arrhythmias.[1] Its primary mechanism involves the blockade of cardiac voltage-gated sodium channels, which is crucial for regulating cardiac action potentials.[1] this compound also demonstrates effects on L-type calcium channels.[2] Quantifying the binding affinity of compounds like this compound to their target ion channels is a critical step in drug discovery and development, enabling the determination of potency and specificity.

This application note details a robust and high-throughput method for measuring the binding affinity of this compound to a specific cardiac sodium channel isoform (e.g., Nav1.5) using a competitive fluorescence polarization (FP) assay. The principle of this homogeneous assay is based on the displacement of a fluorescently-labeled sodium channel ligand (the "tracer") by the unlabeled test compound (this compound). When the fluorescent tracer is bound to the large sodium channel protein, it tumbles slowly in solution, resulting in a high FP signal. As increasing concentrations of this compound displace the tracer from the channel's binding site, the unbound tracer tumbles more rapidly, leading to a decrease in the FP signal. The concentration of this compound that displaces 50% of the bound tracer (IC50) is determined and used to calculate the binding affinity constant (Ki).

Assay Principle and Workflow

The workflow for the competitive fluorescence polarization assay is a streamlined process designed for accuracy and suitability for high-throughput screening. It begins with the preparation of reagents, followed by their addition to a microplate, an incubation period to reach binding equilibrium, and finally, the measurement of fluorescence polarization to determine the extent of tracer displacement.

Assay_Workflow Experimental Workflow for this compound Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Channel Prepare Nav1.5 Membrane Prep Add_Components Add Components to 384-Well Plate Prep_Channel->Add_Components Prep_Tracer Prepare Fluorescent Tracer Solution Prep_Tracer->Add_Components Prep_Praj Prepare this compound Serial Dilutions Prep_Praj->Add_Components Incubate Incubate at RT to Reach Equilibrium Add_Components->Incubate Measure Measure Fluorescence Polarization (mP) Incubate->Measure Plot_Data Plot mP vs. [this compound] Measure->Plot_Data Calc_IC50 Calculate IC50 (Sigmoidal Fit) Plot_Data->Calc_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff) Calc_IC50->Calc_Ki

Caption: Workflow of the competitive fluorescence polarization binding assay.

This compound's Mechanism of Action

This compound exerts its antiarrhythmic effect by binding to voltage-gated sodium channels within the cardiomyocyte membrane. This binding event reduces the influx of sodium ions during phase 0 of the cardiac action potential, thereby slowing the rate of depolarization. This direct channel blockade is the basis for its therapeutic use in controlling cardiac rhythm disturbances.

Prajmalium_Mechanism This compound's Sodium Channel Blockade Mechanism cluster_membrane Cardiomyocyte Membrane Channel_Open Voltage-Gated Sodium Channel (Nav1.5) Channel_Blocked Voltage-Gated Sodium Channel (Nav1.5) No_Na_In No Na+ Influx Channel_Blocked->No_Na_In Na_In Na+ Influx (Depolarization) Na_In->Channel_Open This compound This compound This compound->Channel_Blocked Binds to Channel

Caption: this compound blocks sodium channels to prevent ion influx.

Experimental Protocols

Required Materials
  • Sodium Channels: Membrane preparation from cells stably expressing human Nav1.5 (e.g., HEK293 cells).

  • Fluorescent Tracer: A fluorescently-labeled ligand with known affinity for Nav1.5 (e.g., a fluorescent derivative of saxitoxin or a similar channel blocker).

  • Test Compound: this compound bitartrate.

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Microplates: Low-volume, black, 384-well non-binding surface microplates.

  • Instrumentation: A microplate reader capable of measuring fluorescence polarization, equipped with appropriate excitation and emission filters for the chosen tracer.

Reagent Preparation
  • Assay Buffer: Prepare 1x PBS at pH 7.4. Keep on ice.

  • Nav1.5 Membrane Preparation: Thaw the membrane preparation on ice. Dilute to a final concentration of 10 µg/mL in ice-cold Assay Buffer. The optimal concentration should be determined empirically.

  • Fluorescent Tracer Solution: Prepare a 2X working solution (e.g., 2 nM) of the fluorescent tracer in Assay Buffer. This concentration should be approximately equal to its Kd for the channel.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound bitartrate in DMSO.

  • This compound Serial Dilutions: Perform a serial dilution of the this compound stock solution in Assay Buffer to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 10 pM).

Assay Procedure
  • Plate Layout: Design the plate map to include wells for Total Binding (no this compound), Non-Specific Binding (high concentration of a known unlabeled blocker), and the this compound serial dilutions.

  • Add this compound: Add 5 µL of each this compound dilution (or buffer/control) to the appropriate wells of the 384-well plate.

  • Add Fluorescent Tracer: Add 10 µL of the 2X fluorescent tracer solution to all wells.

  • Add Nav1.5 Membranes: Add 5 µL of the diluted Nav1.5 membrane preparation to all wells to initiate the binding reaction. The final volume in each well will be 20 µL.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) of each well using the plate reader.

Data Presentation and Analysis

The raw mP data is used to determine the IC50 of this compound. The data is first normalized and then plotted as percent inhibition versus the logarithm of this compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50.

Logical Relationship of Assay Components

The assay measures the equilibrium between the fluorescent tracer and this compound binding to the sodium channel. A higher affinity or concentration of this compound results in greater tracer displacement and a lower fluorescence polarization signal.

Logical_Relationship Competitive Binding at the Sodium Channel cluster_products Binding States Channel Nav1.5 Binding Site Tracer_Bound Tracer-Channel Complex (High FP Signal) Channel->Tracer_Bound Forms Prajmalium_Bound This compound-Channel Complex (No FP Signal) Channel->Prajmalium_Bound Forms Tracer Fluorescent Tracer Tracer->Channel Binds This compound This compound (Unlabeled) This compound->Channel Competes & Binds

Caption: Diagram of competitive binding between ligands and the channel.

Data Tables

The results of a typical experiment are summarized below.

Table 1: Dose-Response Data for this compound

This compound Conc. (M)Log [this compound]Avg. mP% Inhibition
1.00E-10-10.02452.5
1.00E-09-9.02424.0
1.00E-08-8.02357.5
1.00E-07-7.020124.5
3.00E-07-6.516542.5
1.00E-06-6.012859.0
3.00E-06-5.59577.5
1.00E-05-5.07886.0
1.00E-04-4.06592.5

Table 2: Calculated Binding Affinity Constants

ParameterValueDescription
IC50 5.8 x 10⁻⁷ MConcentration for 50% inhibition
Ki 2.1 x 10⁻⁷ MInhibitor binding affinity constant
Tracer Kd 4.0 x 10⁻⁷ MAffinity of the fluorescent tracer (pre-determined)
Tracer Conc. 1.0 x 10⁻⁹ MFinal concentration of the tracer in the assay
Calculating the Binding Affinity (Ki)

The IC50 value is dependent on assay conditions, particularly the concentration and affinity of the fluorescent tracer. To determine the absolute binding affinity (Ki) of this compound, the Cheng-Prusoff equation is used:

Ki = IC50 / (1 + ([Tracer] / Kd))

Where:

  • [Tracer] is the concentration of the fluorescent tracer.

  • Kd is the dissociation constant of the fluorescent tracer for the Nav1.5 channel.

This calculation provides a standardized measure of the drug's affinity for the target, which can be compared across different experimental setups. Fluorescence-based assays are a common and effective method for characterizing ion channel-ligand interactions.[3][4][5]

References

Application Notes and Protocols for Studying Prajmalium's State-Dependent Block of Sodium Channels Using Voltage-Clamp Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prajmalium, a quaternary derivative of the Class Ia antiarrhythmic drug ajmaline, exerts its therapeutic effects by blocking voltage-gated sodium channels (NaV).[1][2] Like many antiarrhythmics, its interaction with the sodium channel is state-dependent, meaning its binding affinity is influenced by the conformational state of the channel—whether it is resting, open, or inactivated.[3] Understanding the nuances of this state-dependent block is crucial for elucidating its mechanism of action, predicting its clinical efficacy, and assessing its potential for proarrhythmic risk.

These application notes provide a comprehensive guide for utilizing voltage-clamp electrophysiology to characterize the state-dependent block of cardiac sodium channels (primarily NaV1.5) by this compound. The protocols detailed below are designed to enable the quantitative assessment of tonic and phasic (use-dependent) block, providing insights into the drug's affinity for different channel states.

Mechanism of Action: State-Dependent Sodium Channel Blockade

Voltage-gated sodium channels cycle through three primary conformational states:

  • Resting State: At negative membrane potentials, the channel is closed but available for activation.

  • Open State: Upon membrane depolarization, the channel rapidly opens, allowing an influx of sodium ions that initiates the action potential.

  • Inactivated State: Shortly after opening, the channel enters a non-conducting, inactivated state from which it cannot be immediately re-opened.

State-dependent blockers like this compound exhibit different binding affinities for each of these states.[3] Generally, Class I antiarrhythmics have a higher affinity for the open and/or inactivated states than for the resting state. This property leads to two distinct types of channel blockade:

  • Tonic Block: Inhibition of channels in the resting state, which is observed at baseline, even with infrequent stimulation.[4][5]

  • Phasic (Use-Dependent) Block: An incremental increase in block with repetitive stimulation (e.g., at higher heart rates). This occurs because more channels are cycling through the open and inactivated states, for which the drug has a higher affinity.

Studies on N-propyl ajmaline, the active component of this compound, suggest a primary interaction with the open state of the sodium channel.[2] This characteristic is typical of Class Ia antiarrhythmics and contributes to their rate-dependent effects.

Data Presentation

Due to the limited availability of specific quantitative data for this compound's state-dependent block of NaV1.5 in publicly accessible literature, the following table presents representative hypothetical IC50 values. These values are based on the known characteristics of Class Ia antiarrhythmics and the qualitative understanding that N-propyl ajmaline preferentially targets the open channel state. They are intended to serve as a plausible example for experimental design and data analysis.

Channel StateThis compound IC50 (µM)Description
Resting> 100 (estimated)Low affinity for channels at rest, resulting in minimal tonic block at therapeutic concentrations.
Open5 - 15 (hypothetical)High affinity for the open channel, leading to significant block during the action potential upstroke.
Inactivated20 - 40 (hypothetical)Moderate affinity for the inactivated channel, contributing to use-dependent block.

Note: The IC50 value for Ajmaline, the parent compound of this compound, has been reported as approximately 23.2 µM for the total sodium current in skeletal muscle, which may not directly translate to the specific states of the cardiac NaV1.5 channel.[6]

Experimental Protocols

The following protocols are designed for whole-cell patch-clamp recordings from cells expressing the human cardiac sodium channel, NaV1.5 (e.g., HEK293 or CHO cells, or isolated cardiomyocytes).

General Materials and Solutions
  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water) and make fresh dilutions in the external solution on the day of the experiment.

Protocol 1: Assessment of Tonic Block (Resting State Affinity)

This protocol aims to quantify the block of channels in the resting state.

  • Cell Preparation and Patching:

    • Obtain a high-resistance (>1 GΩ) whole-cell seal on a cell expressing NaV1.5.

    • Allow for dialysis of the internal solution for 5-10 minutes before recording.

  • Voltage-Clamp Protocol:

    • Hold the membrane potential at a hyperpolarized level (e.g., -140 mV) for a sufficient duration to ensure all channels are in the resting state.

    • Apply a brief (e.g., 20 ms) depolarizing test pulse to the potential of peak sodium current (e.g., -20 mV).

    • Repeat this pulse at a very low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.

  • Data Acquisition:

    • Record the peak inward sodium current (INa) in the absence (control) and presence of increasing concentrations of this compound.

    • Ensure a stable baseline is achieved at each concentration before recording.

  • Data Analysis:

    • Calculate the percentage of block at each concentration relative to the control current.

    • Fit the concentration-response data with a Hill equation to determine the IC50 for tonic block.

Protocol 2: Assessment of Phasic Block (Use-Dependent Block)

This protocol is designed to measure the cumulative block that develops with repetitive stimulation.

  • Cell Preparation and Patching:

    • Follow the same procedure as in Protocol 1.

  • Voltage-Clamp Protocol:

    • Hold the membrane potential at a physiological resting potential (e.g., -100 mV).

    • Apply a train of depolarizing pulses (e.g., 20 pulses) to -20 mV at a clinically relevant frequency (e.g., 1 Hz or 2 Hz).

  • Data Acquisition:

    • Record the peak INa for each pulse in the train in the absence and presence of this compound.

  • Data Analysis:

    • Normalize the peak current of each pulse to the peak current of the first pulse in the train.

    • The progressive reduction in the normalized current during the pulse train represents the development of use-dependent block.

    • Quantify the extent of use-dependent block as the percentage reduction of the last pulse current compared to the first pulse current.

Protocol 3: Determining Affinity for the Inactivated State

This protocol assesses the drug's ability to bind to and stabilize the inactivated state.

  • Cell Preparation and Patching:

    • Follow the same procedure as in Protocol 1.

  • Voltage-Clamp Protocol (Steady-State Inactivation):

    • From a holding potential of -140 mV, apply a series of 500 ms conditioning pre-pulses to various potentials (e.g., from -140 mV to -40 mV in 10 mV increments).

    • Following each pre-pulse, apply a brief test pulse to -20 mV to measure the fraction of available channels.

  • Data Acquisition:

    • Record the peak INa during the test pulse for each conditioning pre-pulse, both in the absence and presence of this compound.

  • Data Analysis:

    • Normalize the peak INa at each pre-pulse potential to the maximum current obtained at the most negative pre-pulse.

    • Plot the normalized current as a function of the pre-pulse potential to generate steady-state inactivation curves.

    • Fit the curves with a Boltzmann function to determine the voltage at which half the channels are inactivated (V1/2). A hyperpolarizing shift in V1/2 in the presence of the drug indicates preferential binding to the inactivated state.

Mandatory Visualizations

State_Dependent_Block_Signaling_Pathway cluster_drug This compound Resting Resting State (Closed, Available) Open Open State (Conducting) Resting->Open Inactivated Inactivated State (Non-conducting) Open->Inactivated Inactivation Na_Influx Na+ Influx Open->Na_Influx Inactivated->Resting Recovery Prajmalium_ext This compound (Extracellular) Prajmalium_ext->Resting Low Affinity Block Prajmalium_ext->Open High Affinity Block Prajmalium_ext->Inactivated Moderate Affinity Block Membrane_Depolarization Membrane Depolarization Membrane_Depolarization->Resting Activation Membrane_Repolarization Membrane Repolarization Membrane_Repolarization->Inactivated Reduced_AP_Upstroke Reduced Action Potential Upstroke & Conduction Na_Influx->Reduced_AP_Upstroke Leads to

Caption: Signaling pathway of this compound's state-dependent block of NaV1.5.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Cell Culture/Isolation (e.g., NaV1.5 expressing HEK293 cells) Patch_Pipette Fabricate Patch Pipettes (1-3 MΩ) Cell_Culture->Patch_Pipette Solution_Prep Prepare External/Internal Solutions & this compound Dilutions Whole_Cell Establish Whole-Cell Configuration Solution_Prep->Whole_Cell Patch_Pipette->Whole_Cell Apply_Protocols Apply Voltage-Clamp Protocols (Tonic, Phasic, Inactivation) Whole_Cell->Apply_Protocols Data_Acquisition Record Sodium Currents (Control vs. This compound) Apply_Protocols->Data_Acquisition Measure_Current Measure Peak Sodium Current Data_Acquisition->Measure_Current Calculate_Block Calculate Percentage of Block Measure_Current->Calculate_Block Dose_Response Generate Dose-Response Curves & Calculate IC50 Calculate_Block->Dose_Response Analyze_Kinetics Analyze Use-Dependence & Inactivation Shift Calculate_Block->Analyze_Kinetics

Caption: Experimental workflow for voltage-clamp analysis of this compound.

Logical_Relationship cluster_binding State-Dependent Binding cluster_block Resulting Blockade cluster_effect Electrophysiological Effect cluster_outcome Therapeutic Outcome This compound This compound Open_State Open State Affinity (High) This compound->Open_State Inactivated_State Inactivated State Affinity (Moderate) This compound->Inactivated_State Resting_State Resting State Affinity (Low) This compound->Resting_State Phasic_Block Phasic (Use-Dependent) Block Open_State->Phasic_Block Inactivated_State->Phasic_Block Tonic_Block Tonic Block Resting_State->Tonic_Block Rate_Slowing Rate-Dependent Slowing of Conduction Phasic_Block->Rate_Slowing Tonic_Block->Rate_Slowing Antiarrhythmic_Effect Antiarrhythmic Effect Rate_Slowing->Antiarrhythmic_Effect

Caption: Logical relationship of this compound's state-dependent block and its effects.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Prajmalium Concentration for Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Prajmalium in patch-clamp experiments. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to facilitate the optimization of this compound concentrations for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as N-n-propylajmaline) is a Class Ia antiarrhythmic agent.[1] Its primary mechanism of action is the blockade of fast voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[1][2] This action decreases the maximal rate of depolarization (Vmax) of the cardiac action potential in a use- and frequency-dependent manner.[3]

Q2: What are the typical working concentrations of this compound in patch-clamp experiments?

The effective concentration of this compound can vary depending on the cell type and the specific ion channel being studied. Based on studies with rabbit ventricular myocytes, concentrations can range from nanomolar to micromolar. For instance, a slight depression of the sodium current (INa) was observed at 10 nM, while a 75% reduction was seen at 10 µM.[3] The half-maximal effective concentration (EC50) for decreasing the maximal rate of depolarization has been reported to be 3 µM.[3]

Q3: Does this compound have effects on other ion channels besides sodium channels?

Yes, this compound has been shown to affect other ion channels, which can be a critical consideration in experimental design. Notably, it has concentration-dependent effects on L-type calcium channels (ICaL). At concentrations of 1 µM and 10 µM, this compound can increase ICaL at negative holding potentials, while at a higher concentration of 100 µM, it decreases ICaL.[3] Its predecessor, ajmaline, has also been shown to block HERG potassium channels.[4]

Q4: How does this compound affect the action potential duration?

The effect of this compound on action potential duration (APD) is biphasic. At a concentration of 1 µM, it has been observed to increase APD.[3] However, at higher concentrations, it leads to a decrease in APD.[3]

Q5: What are the potential proarrhythmic effects of this compound to be aware of during experiments?

Like other Class I antiarrhythmic drugs, this compound has the potential for proarrhythmic effects. This can manifest as an excessive prolongation of the QRS duration on an electrocardiogram, which reflects a slowing of ventricular conduction. While Class Ia agents aim to prolong the action potential, excessive prolongation can lead to arrhythmias like Torsades de Pointes.

Troubleshooting Guide

This guide addresses common issues that may arise during patch-clamp experiments with this compound.

Problem Potential Cause Suggested Solution
No discernible effect of this compound on sodium currents. Incorrect Concentration: The concentration of this compound may be too low.Verify the stock solution concentration and prepare fresh dilutions. Perform a concentration-response curve to determine the optimal concentration for your specific cell type.
Drug Degradation: The this compound stock solution may have degraded.Prepare a fresh stock solution and store it appropriately, protected from light and at the recommended temperature.
Cell Health: The cells may be unhealthy, leading to altered ion channel expression or function.Ensure optimal cell culture conditions and use cells from a low passage number. Monitor cell viability before and during the experiment.
Excessive block of sodium current, leading to loss of signal. Concentration Too High: The applied concentration of this compound is likely too high for the experimental conditions.Reduce the concentration of this compound. Refer to the concentration-response data to select a more appropriate concentration.
Use-Dependent Block: The stimulation frequency may be too high, leading to an accumulation of the blocking effect.Reduce the frequency of stimulation to allow for sufficient recovery of the sodium channels from the blocked state.[3]
Inconsistent results between experiments. Variability in Experimental Conditions: Inconsistent temperature, pH, or solution composition can affect drug potency.Maintain consistent experimental parameters, including temperature (physiological temperature is often crucial), pH of solutions, and the age of the cell culture.
Pipette Drift: Instability of the patch pipette can lead to a leaky seal and variable recordings.Ensure the micromanipulator is stable and there are no vibrations affecting the setup.[5][6]
Changes in action potential morphology not consistent with sodium channel blockade. Off-Target Effects: this compound may be affecting other ion channels, such as calcium or potassium channels, at the concentration used.Be aware of the known off-target effects of this compound.[3] Consider using specific blockers for other channels to isolate the effect on sodium channels, if necessary.

Data Presentation

Concentration-Dependent Effects of this compound on Rabbit Ventricular Myocytes
Parameter0.1 µM1 µM3 µM (EC50)10 µM20 µM100 µM
Maximal Rate of Depolarization --50% decrease[3]---
Action Potential Duration -Increased[3]-Decreased[3]--
Force of Contraction 15% increase[3]No effect[3]--30% depression[3]-
Sodium Current (INa) Slight depression (at 10 nM)[3]--75% reduction[3]--
L-type Calcium Current (ICaL) -30% increase[3]-20% increase[3]-Decreased[3]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents

Objective: To measure the effect of this compound on voltage-gated sodium currents (INa) in isolated cardiomyocytes.

Materials:

  • Isolated cardiomyocytes

  • This compound bitartrate stock solution (e.g., 10 mM in DMSO)

  • External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries

  • Micropipette puller and polisher

Methodology:

  • Prepare fresh external and internal solutions and filter them.

  • Pull and fire-polish borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Transfer isolated cardiomyocytes to the recording chamber on the microscope stage and perfuse with the external solution.

  • Approach a single, healthy cardiomyocyte with the patch pipette and apply slight positive pressure.

  • Once in proximity to the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

  • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Allow the cell to dialyze with the internal solution for 5-10 minutes.

  • Set the holding potential to a level where sodium channels are in the resting state (e.g., -100 mV).

  • Apply a voltage-clamp protocol to elicit INa. A typical protocol would be a step depolarization to -20 mV for 50 ms.

  • Record baseline INa for at least 3-5 minutes to ensure stability.

  • Perfuse the chamber with the external solution containing the desired concentration of this compound.

  • Allow the drug effect to reach a steady state (typically 3-5 minutes).

  • Record the INa in the presence of this compound.

  • To test for reversibility, perform a washout by perfusing with the drug-free external solution.

  • Analyze the data by measuring the peak INa amplitude before and after drug application.

Visualizations

Signaling Pathway of this compound Action

Prajmalium_Action Na_channel Voltage-Gated Sodium Channel (Nav1.5) Depolarization Action Potential Phase 0 (Upstroke) Na_channel->Depolarization Initiates Ca_channel L-type Calcium Channel Plateau Action Potential Phase 2 (Plateau) Ca_channel->Plateau Contributes to K_channel Potassium Channel (e.g., HERG) Repolarization Action Potential Phase 3 (Repolarization) K_channel->Repolarization Initiates This compound This compound This compound->Na_channel Blocks (Primary Effect) This compound->Ca_channel Modulates This compound->K_channel Potential Block

Caption: Mechanism of action of this compound on cardiac ion channels.

Experimental Workflow for this compound Patch-Clamp Assay

Prajmalium_Workflow start Start cell_prep Isolate Cardiomyocytes start->cell_prep pipette_prep Prepare Patch Pipette (2-4 MΩ) start->pipette_prep giga_seal Form Gigaohm Seal (>1 GΩ) cell_prep->giga_seal pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Ion Current whole_cell->baseline apply_drug Apply this compound (Test Concentration) baseline->apply_drug record_effect Record Steady-State Effect apply_drug->record_effect washout Washout with Control Solution record_effect->washout analyze Analyze Data (e.g., IC50) washout->analyze end End analyze->end

Caption: Standard workflow for a whole-cell patch-clamp experiment with this compound.

Troubleshooting Logic for this compound Experiments

Troubleshooting_Logic start Experiment Start: No/Unexpected Effect check_conc Is this compound Concentration Correct? start->check_conc check_health Are Cells Healthy? check_conc->check_health Yes adjust_conc Adjust Concentration (Dose-Response) check_conc->adjust_conc No check_setup Is Patch-Clamp Setup Stable? check_health->check_setup Yes new_cells Use Fresh/Healthy Cells check_health->new_cells No stabilize_setup Stabilize Setup (Vibration, Drift) check_setup->stabilize_setup No consider_off_target Consider Off-Target Effects check_setup->consider_off_target Yes adjust_conc->start Re-test new_cells->start Re-test stabilize_setup->start Re-test success Problem Resolved consider_off_target->success

Caption: A logical approach to troubleshooting common issues in this compound experiments.

References

Troubleshooting Prajmalium solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prajmalium. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a specific focus on its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an investigational small molecule inhibitor of the novel kinase XYZ-1 (hypothetical). Due to its chemical structure, it is a weakly basic compound and exhibits limited solubility in neutral aqueous solutions.

Q2: What is the recommended solvent for preparing this compound stock solutions?

For optimal stability and solubility, it is highly recommended to prepare initial stock solutions of this compound in 100% dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM. Store these stock solutions at -20°C or -80°C.

Q3: Why is my this compound solution cloudy after diluting the DMSO stock in my aqueous buffer?

This is a common issue known as precipitation, which occurs when the concentration of this compound exceeds its solubility limit in the final aqueous buffer. The percentage of DMSO in the final solution is critical for maintaining solubility. See the detailed troubleshooting guide below for strategies to prevent precipitation.

Q4: Can I dissolve this compound directly in an aqueous buffer like PBS?

Directly dissolving this compound in neutral aqueous buffers such as PBS (pH 7.4) is not recommended and will likely result in very low concentrations of dissolved compound. Acidic buffers (pH < 5) can improve solubility, but this may not be compatible with all experimental systems.

Q5: How does pH affect the solubility of this compound?

As a weakly basic compound, this compound's solubility is highly dependent on pH. It is more soluble in acidic conditions where it becomes protonated. In neutral or basic conditions, its solubility decreases significantly.

Troubleshooting Guide: Solubility Issues

Issue 1: Precipitation upon dilution of DMSO stock solution into aqueous media.

This is the most frequently encountered problem. The key is to ensure the final concentration of this compound is below its solubility limit in the chosen aqueous medium, considering the final DMSO concentration.

Troubleshooting Workflow:

G start Start: this compound Precipitation Observed check_dmso 1. Check Final DMSO Concentration Is it <1%? start->check_dmso increase_dmso Increase final DMSO to 0.5-1% if tolerated by the assay. check_dmso->increase_dmso No check_conc 2. Check Final this compound Concentration check_dmso->check_conc Yes success Success: Clear Solution increase_dmso->success fail Issue Persists: Contact Support increase_dmso->fail lower_conc Lower the final working concentration of this compound. check_conc->lower_conc Too High check_buffer 3. Evaluate Buffer pH Is pH < 6.0? check_conc->check_buffer Within Range lower_conc->success lower_conc->fail lower_ph Use a more acidic buffer (e.g., pH 5.0) if compatible with the experiment. check_buffer->lower_ph No use_excipient 4. Consider Solubility Enhancers (Excipients) check_buffer->use_excipient Yes lower_ph->success lower_ph->fail add_excipient Incorporate a biocompatible excipient like Captisol® (SBE-β-CD). use_excipient->add_excipient add_excipient->success add_excipient->fail G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor XYZ-1 Kinase XYZ-1 Kinase Receptor->XYZ-1 Kinase Downstream Effector Downstream Effector XYZ-1 Kinase->Downstream Effector Cell Survival Cell Survival Downstream Effector->Cell Survival This compound This compound This compound->XYZ-1 Kinase

Interpreting unexpected off-target effects of Prajmalium in electrophysiology recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the electrophysiological effects of Prajmalium. It specifically addresses how to interpret unexpected off-target effects observed in experimental recordings.

Frequently Asked Questions (FAQs)

General Troubleshooting

Q1: I'm having trouble getting a stable giga-ohm seal for my whole-cell patch-clamp recording. What could be the issue?

A1: Difficulty in forming a stable Giga-ohm (GΩ) seal is a common issue in patch-clamp experiments. Several factors could be contributing to this problem:

  • Pipette-related issues: The resistance of your pipette may be too low or too high; a resistance of 6-7 MΩ is often optimal.[1] Ensure your pipettes are clean, as dust or debris can clog the tip.[1] It's also crucial to filter your internal solution to remove any particulates.[2]

  • Cell health: Unhealthy cells can make it difficult to form a good seal. Ensure your cells are continuously oxygenated and that the pH and osmolarity of your solutions are correct.[1]

  • Mechanical instability: Vibrations from your setup can disrupt seal formation. Make sure your equipment is on an anti-vibration table and all components are secure.[2]

  • Pressure system: Leaks in your pressure system can prevent the necessary positive pressure required to clean the cell surface before sealing.[1][2] Check all tubing and connections for leaks.[1][2]

Q2: My recorded current is "running down" over time, making it difficult to assess the drug's effect. How can I minimize this?

A2: Current rundown, a gradual decrease in current amplitude over the course of an experiment, can be caused by the dialysis of essential intracellular components into the recording pipette.[3] To mitigate this, consider the following:

  • ATP in internal solution: Include an ATP-regenerating system, such as creatine phosphate and creatine phosphokinase, in your pipette solution to help maintain the stability of currents like the L-type Ca2+ current.[4]

  • GTP for G-protein coupled currents: If you are studying currents modulated by G-proteins, adding 100 to 300 µM GTP to your internal solution is recommended.[4]

  • Perforated patch: This technique uses antibiotics like nystatin or amphotericin B to create small pores in the cell membrane, allowing for electrical access without dialyzing larger intracellular molecules. However, be aware that this can lead to higher series resistance.[3]

Interpreting On-Target Effects of this compound (Sodium Channel Blockade)

Q3: How do I confirm that the effects I'm seeing are due to this compound's known action on sodium channels?

A3: this compound is a Class Ia antiarrhythmic agent known to block fast sodium channels in a use- and frequency-dependent manner.[5] To confirm this on-target effect, you should:

  • Observe use-dependency: The blocking effect of this compound should increase with more frequent stimulation (e.g., higher frequency pulse trains).[5] This is because the drug binds more effectively to channels that are in the open or inactivated state.

  • Assess tonic block: A portion of the block may be present even at rest (tonic block), which can be observed as a reduction in the current elicited by the first pulse after a long resting period.

  • Voltage-dependence: The block may be more pronounced at more depolarized holding potentials, which favor the inactivated state of the channel.

Troubleshooting Unexpected Off-Target Effects

Q4: I'm applying this compound to block sodium channels, but I'm seeing an unexpected change in what appears to be an L-type calcium current (ICaL). Is this a known off-target effect?

A4: Yes, this is a documented off-target effect of this compound. Studies have shown that this compound can modulate L-type calcium channels in a complex, voltage-dependent manner.[5]

  • At concentrations of 1 and 10 µM, this compound has been observed to increase ICaL at negative holding potentials.[5]

  • At these same concentrations but at less negative holding potentials, this compound can reduce ICaL.[5]

  • At higher concentrations (e.g., 100 µM), this compound tends to decrease ICaL at all holding potentials, with the effect being enhanced by depolarization.[5]

This modulatory effect on ICaL is thought to contribute to this compound's unusual lack of negative inotropic effects, which are common with other antiarrhythmics.[5]

Q5: My recordings show a change in outward currents after applying this compound. Could it be affecting potassium channels?

A5: While the primary documented off-target effect of this compound is on L-type calcium channels, many antiarrhythmic drugs are known to have effects on various potassium channels, which are crucial for cardiac repolarization.[6][7][8] An unexpected change in outward currents warrants further investigation. To test for potential effects on potassium channels, you would need to use specific voltage protocols and pharmacological tools to isolate the potassium current subtypes present in your cells of interest (e.g., IKr, IKs, IK1).

Q6: The effect of this compound seems to be irreversible or only slowly reversible in my experiments. What could be the cause?

A6: Slow washout of a drug effect can be due to several factors:

  • Lipophilicity: The drug may be highly lipophilic, causing it to accumulate in the cell membrane and wash out slowly.

  • Binding kinetics: The drug may have a very high affinity for its binding site and a slow dissociation rate.

  • Intracellular action: The drug may be acting on an intracellular target, requiring it to diffuse out of the cell, which is a slower process than washing out from an extracellular site.

Investigating Underlying Mechanisms

Q7: How can I determine if this compound's off-target effects are mediated by a G-protein coupled receptor (GPCR)?

A7: To investigate potential GPCR involvement, you can perform experiments where the G-protein signaling cascade is manipulated. A common approach is to include a non-hydrolyzable GTP analog, such as GTP-γ-S, in your pipette solution. If the drug's effect is mediated by a GPCR, the presence of GTP-γ-S will lead to persistent activation of the G-protein, and the drug's effect may be potentiated or become irreversible. Conversely, including a GDP analog like GDP-β-S can competitively inhibit G-protein activation.

Troubleshooting Guides

Guide: Characterizing Unexpected Modulation of L-type Calcium Currents

If you observe an unexpected change in inward currents that may be attributable to L-type calcium channels, follow these steps to confirm and characterize the effect:

  • Isolate ICaL: Use a voltage protocol and solutions designed to isolate ICaL. This typically involves holding the cell at a potential that inactivates sodium channels (e.g., -40 mV) and using blockers for other channels (e.g., TTX for sodium channels, and specific blockers for potassium channels).

  • Confirm the current identity: Apply a known L-type calcium channel blocker, such as nifedipine or verapamil, at the end of the experiment.[9][10] The inward current should be significantly reduced, confirming it is ICaL.

  • Characterize the voltage-dependence of the effect:

    • Measure the current-voltage (I-V) relationship for ICaL in the absence and presence of this compound.

    • Test the effect of this compound at different holding potentials (e.g., -80 mV vs. -50 mV) to see if the modulatory effect (increase vs. decrease) changes, as has been previously reported.[5]

  • Determine the concentration-response relationship: Test a range of this compound concentrations to determine the EC50 or IC50 for the observed effect.

Experimental Protocols

Protocol 1: Voltage-Clamp Protocol to Isolate and Record I_Na
  • Objective: To isolate and record the fast voltage-gated sodium current (I_Na).

  • Solutions:

    • External Solution (in mM): Low Na+ to reduce current amplitude and improve voltage clamp quality, NMDG-Cl to replace NaCl, TEA-Cl and 4-AP to block potassium channels, CdCl2 to block calcium channels, and HEPES for pH buffering.

    • Internal Solution (in mM): CsF or CsCl to block potassium channels from the inside, NaCl, EGTA to chelate calcium, and HEPES for pH buffering.

  • Voltage Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most sodium channels are in the resting state.

    • Apply a brief (e.g., 500 ms) pre-pulse to a very negative potential (e.g., -120 mV) to remove any steady-state inactivation.

    • Apply a series of depolarizing test pulses (e.g., from -80 mV to +40 mV in 5 or 10 mV increments) for a short duration (e.g., 50 ms).

    • Return to the holding potential between sweeps for a sufficient duration to allow for recovery from inactivation.[11]

  • Data Analysis: Measure the peak inward current at each test potential to construct a current-voltage (I-V) relationship.

Protocol 2: Voltage-Clamp Protocol to Isolate and Record I_Ca,L
  • Objective: To isolate and record the L-type voltage-gated calcium current (I_Ca,L).

  • Solutions:

    • External Solution (in mM): NaCl-free solution with NMDG-Cl or TEA-Cl as the substitute, CaCl2 or BaCl2 as the charge carrier (Barium is often used to increase current amplitude and reduce calcium-dependent inactivation), TTX to block sodium channels, and HEPES for pH buffering.

    • Internal Solution (in mM): Cs-based solution to block potassium channels, EGTA or BAPTA to buffer intracellular calcium, Mg-ATP to prevent rundown, and HEPES for pH buffering.

  • Voltage Protocol:

    • Hold the cell at a depolarized holding potential (e.g., -40 mV) to inactivate sodium channels and T-type calcium channels.[12]

    • Apply a series of depolarizing test pulses (e.g., from -30 mV to +50 mV in 10 mV increments) for a duration of 200-300 ms.

    • Return to the holding potential between sweeps.

  • Data Analysis: Measure the peak inward current during the test pulse to generate an I-V curve.

Quantitative Data Summary

Table 1: On-Target and Off-Target Effects of this compound

ParameterChannelSpecies/Cell TypeEffectConcentrationHolding PotentialCitation
On-Target Effects
EC50 (Action Potential Vmax)I_NaRabbit Ventricular MyocytesDecrease3 µMNot specified[5]
Current ReductionI_NaRabbit Ventricular Myocytes~75% reduction10 µMNegative potentials[5]
Off-Target Effects
Current ModulationI_Ca,LRabbit Ventricular Myocytes~30% increase1 µMNegative potentials[5]
~20% increase10 µMNegative potentials[5]
Reduction1 and 10 µMLess negative potentials[5]
Decrease100 µMAll potentials tested[5]

Visualizations

TroubleshootingWorkflow Start Unexpected Electrophysiological Effect Observed with this compound IsolateCurrent Isolate the Affected Current (e.g., using specific ion channel blockers and tailored voltage protocols) Start->IsolateCurrent IdentifyCurrent Identify the Current (e.g., I-V relationship, pharmacology) IsolateCurrent->IdentifyCurrent Is_ICaL Is the current identified as L-type Calcium Current (ICa,L)? IdentifyCurrent->Is_ICaL Is_IK Is it an outward (Potassium) current? Is_ICaL->Is_IK No Characterize_ICaL Characterize Voltage- and Concentration-Dependence of ICa,L Modulation Is_ICaL->Characterize_ICaL Yes Investigate_IK Isolate and Identify Specific Potassium Current Subtype Is_IK->Investigate_IK Yes OtherCurrent Investigate Other Potential Off-Target Channels Is_IK->OtherCurrent No Mechanism Investigate Underlying Mechanism Characterize_ICaL->Mechanism Investigate_IK->Mechanism GPCR_Test Test for GPCR Involvement (e.g., GTP-γ-S in pipette) Mechanism->GPCR_Test PKC_Test Test for Protein Kinase Involvement (e.g., kinase inhibitors/activators) Mechanism->PKC_Test

Caption: Troubleshooting workflow for identifying and characterizing unexpected off-target effects of this compound.

SignalingPathway This compound This compound GPCR Hypothetical GPCR This compound->GPCR Binds G_Protein G-Protein (α, βγ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase or Phospholipase C) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP or IP3/DAG) Effector->SecondMessenger Produces PK Protein Kinase (e.g., PKA or PKC) SecondMessenger->PK Activates IonChannel Ion Channel (e.g., L-type Ca2+ Channel) PK->IonChannel Phosphorylates Modulation Modulation of Channel Activity (Phosphorylation) IonChannel->Modulation

Caption: Hypothetical GPCR-mediated signaling pathway for off-target ion channel modulation.

ExperimentalWorkflow Start Start: Whole-Cell Configuration SetHP Set Holding Potential to -40 mV to inactivate Na+ and T-type Ca2+ channels Start->SetHP ApplyProtocol Apply Depolarizing Voltage Steps (e.g., -30 to +50 mV) SetHP->ApplyProtocol RecordBaseline Record Baseline ICa,L ApplyProtocol->RecordBaseline Applythis compound Apply this compound RecordBaseline->Applythis compound RecordDrugEffect Record ICa,L in Presence of Drug Applythis compound->RecordDrugEffect Washout Washout Drug RecordDrugEffect->Washout ApplyBlocker Apply Specific ICa,L Blocker (e.g., Nifedipine) for Confirmation Washout->ApplyBlocker End End Recording ApplyBlocker->End

References

Improving the stability of Prajmalium stock solutions for reproducible results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of Prajmalium bitartrate stock solutions to ensure experimental reproducibility. Due to limited publicly available stability data for this compound bitartrate, this guide is based on general best practices for handling small molecule drug solutions. It is recommended to perform in-house validation for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound bitartrate stock solutions?

A1: While specific solubility data for this compound bitartrate is not widely published, high-purity, anhydrous dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many small molecules. For lower concentrations or specific experimental needs, ethanol or other organic solvents may be suitable. It is crucial to use anhydrous solvents, as water can promote degradation of the compound.

Q2: How should I store my this compound bitartrate stock solution to ensure its stability?

A2: To maximize stability, this compound bitartrate stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[1] It is recommended to store these aliquots at -20°C for short-to-medium-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Always protect the solutions from light by using amber vials or by wrapping the vials in foil.[1]

Q3: My this compound bitartrate, dissolved in DMSO, precipitated when I added it to my aqueous cell culture medium. Why did this happen and how can I prevent it?

A3: This is a common issue with compounds that have low aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous environment like cell culture media, the compound can precipitate out of solution. This is due to the abrupt change in solvent polarity.

To prevent precipitation, consider the following troubleshooting steps:

  • Decrease the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your assay, as higher concentrations can be toxic to cells and can also promote precipitation.[3]

  • Perform serial dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in your aqueous buffer. This gradual reduction in solvent polarity can help keep the compound in solution.[3]

  • Pre-warm the aqueous medium: Gently warming your cell culture medium to 37°C before adding the compound can sometimes help to keep it in solution.[1]

  • Increase mixing efficiency: When adding the stock solution to the aqueous solution, vortex or pipette mix immediately and thoroughly to ensure rapid and uniform dispersion.[4]

Q4: I am observing inconsistent results in my experiments. Could this be related to my this compound bitartrate stock solution?

A4: Yes, inconsistent results can be a symptom of instability or solubility issues with your stock solution.[3] If the compound is not fully dissolved or degrades over the course of the experiment, the effective concentration will vary, leading to unreliable data. It is recommended to prepare fresh dilutions for each experiment from a concentrated stock and to visually inspect for any signs of precipitation before use.

Troubleshooting Guides

Issue 1: Visible Precipitate in Stock Solution Upon Thawing

  • Symptom: Cloudiness or visible particles in the stock solution vial after removing it from the freezer.

  • Possible Cause: The compound may have come out of solution during the freeze-thaw cycle.

  • Troubleshooting Steps:

    • Gently warm the vial to room temperature.

    • Vortex the solution thoroughly for 30-60 seconds.

    • If the precipitate does not redissolve, gentle sonication in a water bath for a few minutes may help.[5]

    • If the precipitate persists, it is recommended to discard the aliquot and use a fresh one.

Issue 2: Loss of Compound Activity Over Time

  • Symptom: Diminished or no biological effect observed in assays compared to previous experiments using the same stock solution.

  • Possible Causes:

    • Degradation: The compound may be degrading due to improper storage (e.g., exposure to light, frequent freeze-thaw cycles, presence of water).[6]

    • Adsorption: The compound may be adsorbing to the surface of the storage vial.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution from the solid compound.

    • Ensure proper storage conditions as outlined in the FAQs.

    • Use low-adsorption polypropylene or glass vials for storage.[7]

    • Perform a quality control check on the new stock solution, such as measuring its concentration via UV-Vis spectroscopy or HPLC, if a standard is available.

Data Presentation

Table 1: Recommended Solvents and Storage Conditions for this compound Bitartrate Stock Solutions

SolventConcentration Range (Hypothetical)Storage TemperatureMaximum Storage Duration (Recommended)
Anhydrous DMSO10-50 mM-20°C1 month
-80°C6 months
Anhydrous Ethanol1-10 mM-20°C1 month
-80°C3 months

Note: The solubility and stability of this compound bitartrate in these solvents should be experimentally verified.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Bitartrate Stock Solution in DMSO

  • Materials:

    • This compound bitartrate powder (Molecular Weight: 518.6 g/mol )[8]

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Calibrated analytical balance

    • Sterile, amber glass vial with a Teflon-lined screw cap[7]

    • Vortex mixer

  • Procedure:

    • Calculate the required mass of this compound bitartrate. For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 1 mL * 518.6 g/mol = 0.005186 g or 5.186 mg.

    • Accurately weigh the calculated amount of this compound bitartrate powder and transfer it to the amber glass vial.

    • Add the desired volume of anhydrous DMSO to the vial.

    • Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication may be used to aid dissolution if necessary.[4]

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or glass vials.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_usage Experimental Use weigh Weigh this compound Bitartrate Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate until Dissolved dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C or -80°C (Protected from Light) aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Prepare Working Dilutions (Serial Dilution Recommended) thaw->dilute assay Add to Assay (e.g., Cell Culture) dilute->assay

Caption: Workflow for preparing and using this compound bitartrate stock solutions.

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Addressing variability in Prajmalium's effect on different cardiomyocyte cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the observed variability in the effects of Prajmalium, a Class Ia antiarrhythmic agent, across different cardiomyocyte cell lines.

Troubleshooting Guide

This guide addresses common issues encountered during in-vitro studies of this compound's effects on cardiomyocytes.

Question: We are observing a weaker than expected inhibitory effect of this compound on the sodium current in our cardiomyocyte cell line. What could be the cause?

Answer:

Several factors could contribute to a reduced sensitivity to this compound. Consider the following possibilities:

  • Cell Line-Specific Ion Channel Expression: The primary target of this compound is the voltage-gated sodium channel NaV1.5, encoded by the SCN5A gene.[1][2] Different cardiomyocyte cell lines exhibit varied expression levels of this channel. For instance, some immortalized cell lines may have lower NaV1.5 expression compared to primary adult ventricular cardiomyocytes or well-differentiated induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs).[3][4] A lower density of the target ion channel will result in a diminished overall effect of the drug.

  • Presence of Different Sodium Channel Subtypes: While NaV1.5 is the predominant cardiac sodium channel, other subtypes like NaV1.7 may also be present, especially in less differentiated or neuronal-like cell lines.[5][6] These subtypes may have different affinities for this compound, thus altering the observed inhibitory concentration.

  • State-Dependence of the Drug: this compound, like other Class Ia antiarrhythmics, exhibits use- and state-dependence, meaning it binds with higher affinity to open or inactivated sodium channels.[1][7] If the experimental conditions (e.g., pacing frequency, holding potential) do not sufficiently promote these channel states, the apparent potency of the drug will be lower.

Troubleshooting Steps:

  • Characterize Your Cell Line: If not already done, perform qPCR or Western blot to quantify the expression level of SCN5A (NaV1.5) in your cardiomyocyte cell line and compare it to reference values for other lines.

  • Optimize Electrophysiology Protocol: In patch-clamp experiments, ensure the stimulation frequency is in a physiological range (e.g., 1-3 Hz) to induce use-dependent block.[8] Adjust the holding potential to modulate the proportion of channels in the inactivated state.

  • Consider a Different Cell Model: If your current cell line has very low NaV1.5 expression, consider using a model known to have more robust expression, such as iPSC-derived ventricular cardiomyocytes.

Question: The effect of this compound on the action potential duration (APD) in our experiments is inconsistent with published data. Why might this be?

Answer:

Variability in APD prolongation is a common issue and can be attributed to the complex ion channel profile of different cardiomyocyte subtypes.

  • Potassium Channel Expression: this compound, in addition to its primary sodium channel blocking activity, can also affect potassium channels, which are crucial for repolarization.[9] Class Ia antiarrhythmics can inhibit the delayed rectifier potassium current (IKr and IKs), leading to APD prolongation.[1][10] The expression levels of the underlying channel subunits (e.g., hERG for IKr) can vary significantly between atrial-like and ventricular-like cardiomyocytes, as well as between primary cells and iPSC-CMs.[3]

  • Calcium Channel Effects: this compound has been shown to modulate L-type calcium currents (ICaL).[11] The net effect on APD will be a balance between the reduction in depolarizing sodium current and the modulation of repolarizing potassium currents and plateau-phase calcium currents.

Troubleshooting Steps:

  • Assess Ion Channel Profile: Review literature or perform transcriptomic analysis to understand the relative expression of key potassium and calcium channel subunits in your cell line.

  • Use Specific Ion Channel Blockers: To dissect the mechanism, co-apply this compound with a specific blocker of IKr (e.g., E-4031) or IKs (e.g., Chromanol 293B) to see how it alters the APD response.

  • Control for Pacing Frequency: APD is highly dependent on the pacing rate. Ensure that you are comparing your results to literature data obtained at a similar stimulation frequency.

Question: We are seeing significant well-to-well or batch-to-batch variability in our microelectrode array (MEA) recordings when testing this compound. How can we reduce this?

Answer:

MEA experiments are sensitive to several sources of variability.

  • Cell Monolayer Confluency and Homogeneity: The formation of a uniform, electrically coupled syncytium is critical for reproducible MEA recordings. Inconsistent seeding density or poor cell viability can lead to heterogeneous conduction and variable field potential durations.

  • Maturity of iPSC-CMs: If using iPSC-CMs, their electrophysiological properties change as they mature in culture.[4] Experiments conducted at different time points post-differentiation may yield different results.

  • Temperature and Perfusion: Small fluctuations in temperature can significantly affect ion channel kinetics and, consequently, the drug's effect. Inadequate perfusion can lead to the accumulation of metabolic byproducts and alter cell health.

Troubleshooting Steps:

  • Standardize Seeding Protocol: Optimize and strictly adhere to a cell seeding protocol that results in a confluent monolayer. Visually inspect wells before each experiment.

  • Define Experimental Time Window: For iPSC-CMs, establish a consistent time window for experiments (e.g., days 25-30 post-differentiation) to ensure a comparable maturation state.

  • Ensure Stable Environmental Control: Use a heated MEA stage with temperature feedback control. Ensure a consistent and stable perfusion rate if using a perfusion system.[12][13]

Frequently Asked Questions (FAQs)

Q1: What are the main cardiomyocyte cell lines used for studying drugs like this compound, and what are their key differences?

A1: The most common cell lines include primary cardiomyocytes, human iPSC-derived cardiomyocytes (hiPSC-CMs), and immortalized cell lines like HL-1 (mouse atrial) and AC16 (human ventricular).

  • Primary Cardiomyocytes: Isolated directly from animal or human hearts. They are considered the "gold standard" for physiological relevance but are difficult to obtain, have limited viability, and cannot be propagated.

  • Human iPSC-CMs: Offer a human-relevant, patient-specific model with the ability to differentiate into atrial-, ventricular-, and nodal-like subtypes. They are more readily available than primary cells but can be functionally immature and exhibit batch-to-batch variability.[3][4]

  • HL-1 Cells: A mouse atrial cardiomyocyte cell line that can be continuously cultured. They are a convenient model but have a non-human origin and an atrial phenotype, which may not be ideal for studying drugs targeting ventricular arrhythmias.[14][15]

  • AC16 Cells: A human ventricular cell line. While of human origin, they are a fused cell line and may not fully recapitulate the electrophysiological properties of adult human ventricular cardiomyocytes.

Q2: How does the expected effect of this compound differ between atrial and ventricular cardiomyocyte cell lines?

A2: this compound's effects can differ due to inherent electrophysiological differences between atrial and ventricular myocytes. For example, the action potential morphology is different, with a shorter duration and a less prominent plateau in atrial cells. Additionally, the expression and contribution of various ion channels, particularly potassium channels that influence repolarization, differ between the two cell types.[9] Therefore, the extent of APD prolongation by this compound may vary.

Q3: Why is it important to consider the expression of different ion channels when evaluating this compound's effect?

A3: The overall electrophysiological effect of this compound is a composite of its interactions with multiple ion channels. While its primary target is the NaV1.5 sodium channel, its off-target effects on potassium and calcium channels are critical in determining its net effect on the action potential and its anti- or pro-arrhythmic potential.[9][11] A cell line with a different complement of these channels will respond differently to the drug.

Data Presentation

Table 1: Comparison of Ion Channel Expression and Electrophysiological Properties of Common Cardiomyocyte Cell Lines.

FeaturePrimary Adult Ventricular CMsHuman iPSC-derived Ventricular CMsHL-1 (Mouse Atrial)
Origin Human/Animal TissueHuman Pluripotent Stem CellsMouse Atrium
Predominant Na+ Channel High NaV1.5Moderate to High NaV1.5NaV1.5
Predominant K+ Channels IKr, IKs, IK1, ItoIKr, IKs, low IK1IKur, Ito, IK1
Resting Membrane Potential ~ -85 mV~ -70 to -80 mV~ -60 to -70 mV
Action Potential Duration Long with prominent plateauVariable, generally shorter than adultShort, triangular shape
Spontaneous Activity QuiescentSpontaneously activeSpontaneously active

Note: Expression levels and properties are generalized and can vary based on species, differentiation protocol, and culture conditions.

Table 2: Representative Inhibitory Concentrations (IC50) of Class I Antiarrhythmics on Ion Channels in Human iPSC-CMs.

Drug (Class)Target Ion CurrentIC50 (µM)
Pirmenol (Ia)INa4.2
ICaL13.2
Pilsicainide (Ic)INa9.3
ICaL44.7
Mexiletine (Ib)INa138.7
ICaL30.2

Data adapted from a study on iCell Cardiomyocytes.[11] this compound is a Class Ia agent and is expected to have a similar profile to Pirmenol.

Mandatory Visualization

Experimental_Workflow cluster_prep Cell Culture Preparation cluster_exp Experiment Execution cluster_analysis Data Analysis start Select Cardiomyocyte Cell Line (e.g., iPSC-CM, HL-1) culture Culture and Differentiate (if applicable) start->culture seed Seed cells onto appropriate plate (MEA, 96-well, etc.) culture->seed baseline Record Baseline Activity seed->baseline drug_add Add this compound (Concentration-response) baseline->drug_add record Record Post-Drug Activity drug_add->record mea MEA Analysis: Field Potential Duration, Beat Rate record->mea MEA patch Patch-Clamp Analysis: I-V Curves, APD, Vmax record->patch Patch-Clamp calcium Calcium Imaging: Transient Amplitude, Decay Tau record->calcium Calcium Imaging compare Compare results across different cell lines mea->compare patch->compare calcium->compare Signaling_Pathway cluster_na Sodium Channel Modulation cluster_k Potassium Channel Modulation cluster_ca Calcium Channel Modulation This compound This compound NaV1_5 NaV1.5 Channel (Open/Inactivated State) This compound->NaV1_5 IKr IKr (hERG) Channel This compound->IKr ICaL L-type Ca2+ Channel This compound->ICaL Phase0 Phase 0 Depolarization (dV/dt max) NaV1_5->Phase0 Inhibition Conduction Conduction Velocity Phase0->Conduction Determines APD Action Potential Duration Repol Phase 3 Repolarization IKr->Repol Inhibition Repol->APD Determines Plateau Phase 2 Plateau ICaL->Plateau Modulation Plateau->APD Troubleshooting_Tree start Inconsistent this compound Effect Observed issue_type What is the nature of the inconsistency? start->issue_type apd_issue APD Effect Incorrect issue_type->apd_issue Repolarization potency_issue Potency (IC50) Too Low issue_type->potency_issue Depolarization variability_issue High Well-to-Well Variability issue_type->variability_issue Reproducibility check_k_channels Check K+ channel expression (e.g., hERG) apd_issue->check_k_channels check_na_channels Check NaV1.5 expression potency_issue->check_na_channels check_protocol Review stimulation protocol (use-dependence) potency_issue->check_protocol check_seeding Review cell seeding density & confluency variability_issue->check_seeding check_maturity Standardize iPSC-CM maturation time variability_issue->check_maturity solution_k Consider cell line with different K+ channel profile check_k_channels->solution_k solution_na Use cell line with higher NaV1.5 expression check_na_channels->solution_na solution_protocol Increase pacing frequency check_protocol->solution_protocol solution_seeding Optimize seeding protocol check_seeding->solution_seeding solution_maturity Define fixed experimental time window check_maturity->solution_maturity

References

Overcoming challenges in recording Prajmalium's effect on late sodium current

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the effects of Prajmalium on the late cardiac sodium current (INaL). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to help you overcome common challenges in your electrophysiological recordings.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments.

Q1: What is the late sodium current (INaL) and why is it difficult to record?

A: The late sodium current (INaL) is a small, sustained inward current that flows during the plateau phase of the cardiac action potential.[1][2] It is generated by a small fraction of voltage-gated sodium channels (Nav1.5) that fail to inactivate completely or that reopen multiple times.[1][3] Recording INaL is challenging for several reasons:

  • Small Amplitude: INaL is typically only 0.5-1% of the peak sodium current, making it susceptible to noise and difficult to distinguish from the baseline.[2][4]

  • Current Rundown: The amplitude of INaL can decrease over the course of a whole-cell patch-clamp experiment, a phenomenon known as "rundown." This can complicate pharmacological studies.

  • Contamination: It can be contaminated by other currents active during the action potential plateau, such as the L-type calcium current (ICa,L) and various potassium currents.

Q2: My recorded INaL signal is very noisy. How can I improve the signal-to-noise ratio?

A: A noisy signal is a common issue due to the small amplitude of the current. Consider the following solutions:

  • High Seal Resistance: Ensure you have a high-quality gigaohm seal (>1 GΩ) before breaking into the whole-cell configuration. A poor seal is a primary source of noise.

  • Low-Pass Filtering: Apply a low-pass Bessel filter to your recordings. A setting between 2 kHz and 5 kHz is often appropriate for whole-cell currents.[5] For fluctuation analysis, a lower filter setting (e.g., 25 Hz) might be used.[5]

  • Signal Averaging: Average multiple traces (sweeps) under the same condition to reduce random noise. This is particularly effective for establishing a stable baseline before and after drug application.

  • Environmental Shielding: Ensure your patch-clamp setup is properly grounded and shielded from electrical noise within the lab (e.g., use a Faraday cage).

Q3: I'm observing a steady decline in the INaL amplitude over time (rundown). What can I do to minimize this?

A: Current rundown can compromise the stability required for dose-response experiments. Here are some strategies to mitigate it:

  • Cell Health: Use only healthy, well-adhered cells with clear, smooth membranes. Unhealthy cells are more prone to rundown.

  • Internal Solution Composition: Ensure your intracellular (pipette) solution is optimal. The inclusion of ATP and GTP can help maintain channel function. Some researchers find that fluoride in the internal solution can stabilize recordings, but be aware it can also cause a leftward drift in channel gating properties over time.[6]

  • Allow for Dialysis: Wait at least 5-10 minutes after achieving the whole-cell configuration before starting your recording protocol. This allows the pipette solution to fully dialyze the cell, leading to more stable recordings.[6]

  • Temperature Control: Perform experiments at a stable room temperature (21-24°C), as temperature fluctuations can affect channel gating and current stability.[5][7]

Q4: How can I be sure the current I'm measuring is INaL and not another contaminating current?

A: Pharmacological and biophysical validation is crucial.

  • TTX Subtraction: The most reliable method is to use a high concentration of the specific sodium channel blocker Tetrodotoxin (TTX) at the end of your experiment (e.g., 30 µM).[1][3][7] The remaining current after TTX application can be considered the baseline leak, which you can then subtract from your recordings before and during this compound application.

  • Voltage Protocol: Use a voltage protocol designed to inactivate other channels. For example, a holding potential of -100 mV or -120 mV helps to remove inactivation from sodium channels before the depolarizing pulse.[1][5]

  • Ion Substitution: In specific validation experiments, you can replace extracellular Na⁺ with a non-permeant cation like N-methyl-D-glucamine (NMDG⁺) to confirm the current is carried by sodium ions.

Experimental Protocols & Data

Standard Protocol for Whole-Cell INaL Recording

This protocol is a standard starting point for measuring INaL in a heterologous expression system (e.g., HEK293 cells stably expressing Nav1.5) or isolated cardiomyocytes.

  • Cell Preparation: Plate cells on glass coverslips 12-24 hours before recording. Use cells at 60-80% confluency.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Note: Cesium is used to block outward potassium currents.

  • Patch-Clamp Procedure:

    • Obtain a gigaohm seal (>1 GΩ) on a selected cell.

    • Rupture the membrane to achieve whole-cell configuration.

    • Allow the cell to dialyze with the internal solution for 5-10 minutes before recording to ensure stability.

  • Voltage-Clamp Protocol:

    • Set the holding potential to -100 mV.[1][3]

    • Apply a depolarizing pulse to -10 mV for 300 ms.[1][3]

    • Repeat this pulse at a frequency of 0.25-0.33 Hz.[1][5]

  • Data Acquisition and Analysis:

    • Record the current during the depolarizing pulse.

    • Define INaL as the average current during the last 100 ms of the 300 ms pulse.[1][3]

    • Establish a stable baseline recording before applying this compound.

    • Apply increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration.

    • At the end of the experiment, apply 30 µM TTX to measure and subtract the residual leak current.

Quantitative Data: this compound and Comparator Compounds
CompoundTargetIC₅₀ / EC₅₀Cell Type / ConditionsReference
This compound Peak INa DepolarizationEC₅₀: 3 µM Rabbit Ventricular Myocytes
RanolazineLate INaL~6 µMCanine Ventricular Myocytes
RanolazineLate INaL~17 µMRabbit
LidocaineLate INaL~25 µMNot Specified
GS-967Late INaL (ATX-II induced)0.13 µMRabbit Ventricular Myocytes
FlecainidePeak INa5.5 µMHEK293-Nav1.5

Visualizations and Diagrams

Signaling Pathway and Drug Action

G cluster_drug Pharmacological Intervention Closed Closed Open Open Inactive Inactivated Open->Inactive Fast Inactivation (~99%) Burst Burst Mode (Late Opening) Open->Burst Failed Inactivation (~1%) Peak Peak INa Open->Peak Generates Inactive->Closed Repolarization Late Late INaL Burst->Late Generates This compound This compound This compound->Burst Inhibits Depolarization Membrane Depolarization Depolarization->Open Activates

Experimental Workflow

G start Start: Cell Culture (e.g., HEK-Nav1.5) seal Form Gigaohm Seal (>1 GΩ) start->seal wc Establish Whole-Cell Configuration seal->wc stabilize Stabilize & Dialyze (5-10 min) wc->stabilize protocol Apply Voltage-Clamp Protocol (-100mV hold, -10mV step) stabilize->protocol baseline Record Stable Baseline protocol->baseline drug Apply this compound (Cumulative Doses) baseline->drug ttx Apply TTX (30 µM) for Leak Subtraction drug->ttx analysis Data Analysis (Measure late component) ttx->analysis end End: Generate Dose-Response Curve analysis->end

Troubleshooting Logic Diagram

// Nodes problem [label="Problem:\nUnstable or Noisy I-NaL Recording", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

q_seal [label="Is Seal Resistance > 1 GΩ?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_health [label="Are Cells Healthy?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_stable [label="Did you wait 5-10 min\nafter break-in?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_noise [label="Is setup properly shielded?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

sol_seal [label="Solution:\nDiscard cell and re-patch.\nImprove pipettes.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_health [label="Solution:\nUse a new batch of cells.\nOptimize culture conditions.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_stable [label="Solution:\nAllow for full dialysis\nto minimize current rundown.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_noise [label="Solution:\nCheck grounding.\nUse Faraday cage.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

success [label="Stable Recording Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges problem -> q_seal; q_seal -> q_health [label="Yes"]; q_seal -> sol_seal [label="No"]; sol_seal -> problem [style=dashed];

q_health -> q_stable [label="Yes"]; q_health -> sol_health [label="No"]; sol_health -> problem [style=dashed];

q_stable -> q_noise [label="Yes"]; q_stable -> sol_stable [label="No"]; sol_stable -> q_stable [style=dashed, label="Retry"];

q_noise -> success [label="Yes"]; q_noise -> sol_noise [label="No"]; sol_noise -> q_noise [style=dashed, label="Retry"]; } Caption: A decision tree for troubleshooting common INaL recording issues.

References

Technical Support Center: Refining Experimental Conditions for Prajmalium's Use-Dependent Block

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the use-dependent block of ion channels by Prajmalium.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Question: I am not observing a clear use-dependent block with this compound. What are the likely causes and how can I troubleshoot this?

Answer:

Several factors can contribute to a lack of observable use-dependent block. Here are the primary aspects to investigate:

  • Incorrect Voltage Protocol: The voltage protocol is critical for revealing use-dependent effects. Ensure your protocol effectively cycles the sodium channels through the resting, open, and inactivated states.

    • Recommendation: Employ a high-frequency train of depolarizing pulses. A common starting point is a train of 10 ms pulses to -10 mV, delivered at frequencies ranging from 1 Hz to 30 Hz.[1] Remember that for use-dependent blockers, a significant effect at low frequencies is not expected.[1]

  • Inappropriate Holding Potential: The holding potential determines the initial state of the sodium channels.

    • Recommendation: Use a hyperpolarized holding potential, such as -120 mV, to ensure the majority of channels are in the resting state before initiating the pulse train.[1] This will allow for a clearer observation of the block developing as channels are activated.[1]

  • Suboptimal Drug Concentration: The concentration of this compound will directly impact the degree of block.

    • Recommendation: this compound has been shown to decrease the maximal rate of depolarization of the action potential in a dose-dependent manner, with an EC50 of 3 µM.[2] Ensure you are working within a relevant concentration range. Start with concentrations around the EC50 and perform a dose-response curve to identify the optimal concentration for your specific experimental conditions.

Question: My results show a significant tonic block, which seems to be masking the use-dependent effect of this compound. How can I minimize this?

Answer:

A large tonic block can indeed make it challenging to isolate the use-dependent component. Here’s how to address this:

  • Distinguish Tonic from Phasic Block: It is essential to have a clear baseline measurement of the tonic block before assessing the use-dependent (phasic) block.

    • Recommendation: Measure tonic block by applying a very low-frequency stimulation protocol (e.g., one pulse every 30 seconds) before the high-frequency pulse train.[1] The use-dependent block is the additional block that develops during the high-frequency stimulation compared to this initial tonic block.

  • Adjust Holding Potential: A more depolarized holding potential can increase the proportion of channels in the inactivated state, which may have a higher affinity for this compound, leading to increased tonic block.

    • Recommendation: As mentioned previously, utilizing a more hyperpolarized holding potential (e.g., -120 mV) will minimize the number of channels in the inactivated state at rest, thereby reducing tonic block.[1]

Question: I am observing high variability in my results between experiments. What are the potential sources of this inconsistency?

Answer:

Variability can stem from several sources in electrophysiological experiments. Consistency is key to obtaining reproducible data.

  • Temperature Fluctuations: The gating kinetics of sodium channels and the binding and unbinding rates of drugs can be sensitive to temperature.

    • Recommendation: Maintain a stable and physiologically relevant temperature (e.g., 36-37°C) throughout your experiments, unless you are specifically investigating temperature-dependent effects.[1] Be aware that temperature changes can either enhance or reduce the effect of different blockers.[1]

  • Inconsistent Cell Health and Preparation: The health and handling of your cells are paramount.

    • Recommendation: Ensure consistent cell culture conditions and a standardized cell dissociation protocol. Only use healthy, well-adhered cells with stable baseline electrophysiological properties for your recordings.

  • Solution Stability: The concentration and stability of this compound in your solutions are critical.

    • Recommendation: Prepare fresh solutions of this compound for each experiment. Ensure complete dissolution and thorough mixing. Protect the stock solution from light and store it at the recommended temperature to prevent degradation.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about studying this compound's use-dependent block.

What is use-dependent block?

Use-dependent block, also known as phasic block, is a phenomenon where the inhibitory effect of a drug on an ion channel increases with the frequency of channel activation.[2] For Class I antiarrhythmic drugs like this compound, this means the block of sodium channels is more pronounced at faster heart rates.[3] This property is crucial for their therapeutic action, as they are more effective at suppressing tachyarrhythmias while having less effect at normal heart rates.

What is the underlying mechanism of this compound's use-dependent block?

The mechanism is explained by the "modulated receptor hypothesis." This hypothesis posits that the affinity of the drug for its binding site on the ion channel changes depending on the conformational state of the channel (resting, open, or inactivated).[4][5] Use-dependent blockers like this compound typically have a higher affinity for the open and/or inactivated states of the sodium channel compared to the resting state.[6] During rapid stimulation, channels spend more time in the open and inactivated states, allowing for greater drug binding and accumulation of block.

How do I quantify the use-dependent block of this compound?

The extent of use-dependent block can be quantified by comparing the current inhibition at low and high stimulation frequencies.

  • Establish Tonic Block: Measure the steady-state block with a low-frequency pulse (e.g., 0.033 Hz). This represents the tonic block.

  • Induce Use-Dependent Block: Apply a train of high-frequency pulses (e.g., 1-30 Hz).

  • Calculate Use-Dependent Block: The use-dependent block is the difference between the block observed at the end of the high-frequency train and the initial tonic block.

What are the key parameters in a voltage-clamp protocol to study use-dependent block?

The following parameters are critical and should be optimized for your specific experimental setup:

  • Holding Potential: Typically hyperpolarized (e.g., -120 mV) to ensure channels are in a resting state.[1]

  • Depolarizing Pulse Amplitude: Sufficient to activate the sodium channels (e.g., -10 mV).

  • Pulse Duration: Long enough to allow for channel opening and inactivation (e.g., 10 ms).[1]

  • Pulse Frequency: Varied to demonstrate frequency dependence (e.g., 1 Hz, 5 Hz, 10 Hz, 20 Hz, 30 Hz).[1]

  • Train Duration: Long enough to reach a steady-state level of block at each frequency.

Data Presentation

Table 1: Recommended Voltage-Clamp Parameters for Studying this compound's Use-Dependent Block

ParameterRecommended ValueRationale
Holding Potential -100 mV to -140 mVTo ensure a majority of sodium channels are in the resting state at the beginning of the experiment.[1]
Test Pulse Potential -20 mV to 0 mVTo elicit a robust sodium current.
Test Pulse Duration 5 ms to 20 msSufficient time for channel activation and inactivation.
Low-Frequency Stimulation (for Tonic Block) 0.033 Hz (1 pulse every 30 s)To establish a baseline level of block at rest.[1]
High-Frequency Stimulation (for Use-Dependent Block) 1 Hz to 30 HzTo induce the accumulation of block with increased channel activity.[1]
Train Duration 15 to 40 pulsesTo allow the use-dependent block to reach a steady state.

Table 2: Reported Electrophysiological Effects of this compound

ParameterEffectConcentrationReference
Maximal Rate of Depolarization (Vmax) Dose-dependent decrease (EC50 = 3 µM)0.1 - 20 µM[2]
Action Potential Duration (APD) Increased1 µM[2]
Decreased> 1 µM[2]
Sodium Current (INa) Slightly depressed10 nM[2]
Reduced by 75%10 µM[2]
L-type Calcium Current (ICaL) Increased by 20-30% (at negative holding potentials)1 and 10 µM[2]
Reduced (at less negative holding potentials)1 and 10 µM[2]
Decreased (at all holding potentials)100 µM[2]

Experimental Protocols

Protocol 1: Characterizing the Use-Dependent Block of Sodium Channels by this compound

Objective: To determine the frequency-dependent block of sodium currents by this compound using whole-cell voltage-clamp.

Methodology:

  • Cell Preparation: Prepare isolated cardiomyocytes or a suitable cell line expressing the cardiac sodium channel (Nav1.5).

  • Whole-Cell Patch-Clamp: Establish a whole-cell patch-clamp configuration.

  • Solution Exchange: Perfuse the cell with an external solution containing the vehicle control.

  • Baseline Recording (Tonic Block):

    • Set the holding potential to -120 mV.

    • Apply a 10 ms test pulse to -10 mV at a low frequency (e.g., 0.033 Hz) to measure the baseline sodium current.

    • Continue until a stable baseline is achieved.

  • Drug Application (Tonic Block):

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • Continue to apply the low-frequency test pulse until a new steady-state (tonic) block is reached.

  • Induction of Use-Dependent Block:

    • Apply a train of 30 depolarizing pulses (10 ms to -10 mV) at a specific frequency (e.g., 5 Hz).

    • Record the peak sodium current for each pulse in the train.

  • Washout and Recovery:

    • Perfuse the cell with the drug-free external solution.

    • Monitor the recovery from block using the low-frequency stimulation protocol.

  • Repeat for Different Frequencies: Repeat steps 6 and 7 for a range of frequencies (e.g., 1 Hz, 10 Hz, 20 Hz) to establish the frequency-dependence of the block.

  • Data Analysis:

    • Normalize the peak current of each pulse to the peak current of the first pulse in the train.

    • Plot the normalized current against the pulse number to visualize the development of the use-dependent block.

    • Calculate the percentage of block for the last pulse in the train at each frequency.

Mandatory Visualization

G cluster_prep Preparation cluster_exp Experimental Protocol cluster_analysis Data Analysis Cell_Prep Cell Preparation (e.g., isolated cardiomyocytes) Patch_Clamp Establish Whole-Cell Patch-Clamp Cell_Prep->Patch_Clamp Start Start Recording Vehicle Perfuse with Vehicle Start->Vehicle Tonic_Vehicle Measure Tonic Current (Low-Frequency Pulses) Vehicle->Tonic_Vehicle This compound Perfuse with this compound Tonic_Vehicle->this compound Tonic_this compound Measure Tonic Block (Low-Frequency Pulses) This compound->Tonic_this compound UDB_Train Apply High-Frequency Pulse Train Tonic_this compound->UDB_Train Washout Washout with Vehicle UDB_Train->Washout Recovery Monitor Recovery Washout->Recovery End End Recording Recovery->End Quantify Quantify Tonic and Use-Dependent Block Recovery->Quantify Plot Plot Frequency- Dependence Curve Quantify->Plot

Caption: Experimental workflow for characterizing this compound's use-dependent block.

G cluster_channel Sodium Channel States cluster_drug This compound Interaction Resting Resting State (Low Drug Affinity) Open Open State (High Drug Affinity) Resting->Open Depolarization Inactivated Inactivated State (High Drug Affinity) Open->Inactivated Inactivation Blocked_Open Blocked Open State Open->Blocked_Open Binding Inactivated->Resting Repolarization Blocked_Inactivated Blocked Inactivated State Inactivated->Blocked_Inactivated Binding This compound This compound This compound->Open This compound->Inactivated Blocked_Open->Open Unbinding Blocked_Inactivated->Inactivated Unbinding

Caption: Modulated receptor hypothesis for this compound's use-dependent block.

References

Best practices for long-term storage of Prajmalium compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Prajmalium Compounds

This center provides best practices, troubleshooting guides, and experimental protocols for the long-term storage and handling of this compound compounds. Given their sensitivity to light, temperature, and oxidation, proper storage is critical to ensure compound integrity and experimental reproducibility.

Frequently Asked Questions (FAQs) for Long-Term Storage

Q1: What are the ideal temperature and humidity conditions for storing solid this compound compounds?

A1: For long-term stability, solid this compound compounds should be stored in a controlled environment. The optimal conditions are outlined below. Deviations from these conditions can lead to accelerated degradation.[1][2]

Table 1: Recommended Long-Term Storage Conditions for Solid this compound Compounds

ParameterConditionRationale
Temperature -20°C or belowMinimizes thermal degradation and slows oxidative processes.
Relative Humidity (RH) < 30%Prevents hydrolysis and moisture-induced degradation.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Protects against oxidation, a primary degradation pathway.[1][3]
Light Exposure Complete DarknessThis compound compounds are highly photosensitive and degrade upon exposure to UV or visible light.[3][4][5]

Q2: How should I store this compound compounds that are in solution?

A2: Storing this compound compounds in solution is not recommended for long periods. If short-term storage is necessary, prepare solutions fresh and store them at -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to oxygen in the headspace.[6] Use amber glass vials or opaque polypropylene tubes to protect from light.[7]

Q3: What type of container is best for storing this compound compounds?

A3: Solid compounds should be stored in amber glass vials with tight-fitting screw caps that have a chemically inert liner (e.g., PTFE).[7][8] For added protection, vials can be placed inside a desiccator cabinet that has been purged with an inert gas.[8]

Q4: How often should I inspect my stored this compound compounds?

A4: It is good practice to visually inspect containers annually for any signs of degradation, such as color change, or container failure.[8] However, avoid opening the primary container unless necessary to prevent exposure to atmospheric oxygen and moisture. A regularly updated chemical inventory is crucial for tracking storage duration.[8][9]

Troubleshooting Guide

This guide addresses common issues observed with improperly stored this compound compounds.

Q5: My solid this compound compound has changed color from white to pale yellow. What does this mean?

A5: A color change often indicates chemical degradation, most likely due to oxidation or photodecomposition.[6][10] The formation of oxidized byproducts or polymeric impurities can result in colored compounds. It is strongly recommended to verify the purity of the compound using a suitable analytical method like HPLC before use.

Q6: I've observed reduced biological activity in my experiments using an older batch of a this compound compound. Could this be related to storage?

A6: Yes, a loss of potency is a common consequence of chemical degradation.[3] Improper storage can lead to the breakdown of the active molecule, reducing its effective concentration and leading to inconsistent experimental results. Use the troubleshooting workflow below to investigate.

Q7: My this compound compound won't fully dissolve, even in solvents it was previously soluble in. What is the cause?

A7: This may be due to the formation of insoluble degradation products or polymers. Cross-linking or polymerization can occur over time, especially with exposure to light or oxygen. The material should be considered suspect and analyzed for purity.

G Troubleshooting Workflow for Suspected Degradation Observe Observe Unexpected Result (e.g., color change, low activity) CheckStorage Review Storage History: - Temperature? - Light Exposure? - Container Seal? Observe->CheckStorage First Step Analyze Perform Purity Analysis (e.g., HPLC, LC-MS) CheckStorage->Analyze Compare Compare to Fresh Standard or Reference Data Analyze->Compare Decision Purity Acceptable? Compare->Decision Use Proceed with Experiment Decision->Use Yes Discard Quarantine and Dispose of Compound per SOPs Decision->Discard No

A troubleshooting workflow for degraded this compound compounds.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound Compounds

This protocol is used to identify potential degradation pathways and to develop stability-indicating analytical methods. It involves subjecting the compound to stress conditions to accelerate its breakdown.[11][12]

Methodology:

  • Prepare Stock Solutions: Prepare a 1 mg/mL solution of the this compound compound in a suitable solvent (e.g., acetonitrile).

  • Aliquot and Stress: Distribute the stock solution into separate, appropriately labeled amber vials for each stress condition.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 4 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2 hours.[6]

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours, protected from light.[6]

    • Thermal Degradation: Incubate the solution in a sealed vial at 80°C for 72 hours.[6]

    • Photodegradation: Expose the solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.

  • Neutralization: After incubation, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples, including an unstressed control, by a validated HPLC-UV/MS method.

  • Evaluation: Compare the chromatograms to identify and quantify degradation products. The method is considered "stability-indicating" if all degradant peaks are successfully resolved from the parent compound peak.[6]

G Start Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Analyze Analyze by HPLC-UV/MS Stress->Analyze Evaluate Evaluate Chromatograms & Identify Degradants Analyze->Evaluate End Stability Profile Determined Evaluate->End

Workflow for a forced degradation study.

Protocol 2: Hypothetical this compound-Induced Signaling Pathway Analysis

This diagram illustrates a hypothetical signaling pathway initiated by a this compound compound (Praj-7) leading to apoptosis, a common endpoint in drug development studies.

G Hypothetical Praj-7 Signaling Pathway Praj7 This compound-7 Receptor Receptor Tyrosine Kinase (RTK) Praj7->Receptor Binds & Activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Casp9 Caspase-9 Bcl2->Casp9 Inhibits Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

This compound-7 induced pro-apoptotic signaling cascade.

References

Validation & Comparative

A Comparative Analysis of Prajmalium and Ajmaline on Cardiac Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Class Ia Antiarrhythmic Agents

Prajmalium, a propyl derivative of ajmaline, and its parent compound ajmaline are both classified as Class Ia antiarrhythmic drugs. Their primary mechanism of action involves the blockade of cardiac sodium channels (NaV1.5), which is crucial for the management of cardiac arrhythmias. This guide provides a comparative analysis of their effects on these channels, supported by available experimental data, to assist researchers and drug development professionals in understanding their distinct pharmacological profiles.

Mechanism of Action: Modulating the Cardiac Action Potential

Both this compound and ajmaline exert their antiarrhythmic effects by binding to and blocking the fast sodium channels in cardiomyocytes. This action reduces the influx of sodium ions during Phase 0 of the cardiac action potential, leading to a decrease in the maximum rate of depolarization (Vmax) and a slowing of conduction velocity through the cardiac tissue.[1] As Class Ia agents, they also typically prolong the action potential duration, which contributes to their antiarrhythmic efficacy.[1]

Comparative Electrophysiological Effects

Direct comparative studies providing a head-to-head analysis of this compound and ajmaline on cardiac sodium channels under identical experimental conditions are limited in the readily available scientific literature. However, data from separate investigations allow for an indirect comparison of their potency and state-dependent effects.

One key study by Langenfeld et al. (1990) provides quantitative data on the effects of this compound on the maximal upstroke velocity (Vmax) of the action potential in isolated rabbit atrial and ventricular myocardium.[2] While this study did not include ajmaline, it offers valuable insights into the frequency-dependent and resting block characteristics of this compound.

ParameterThis compound (10⁻⁶ M)AjmalineQuinidine (2.2 x 10⁻⁵ M)Lidocaine (4.3 x 10⁻⁵ M)
Resting Block (Atrium) 44%Data not available in a directly comparable study28%19%
Resting Block (Ventricle) 32%Data not available in a directly comparable study9%0%
Frequency-Dependent Extra Block (Atrium, 3.3 Hz) Data not availableData not available in a directly comparable study39%4%
Frequency-Dependent Extra Block (Ventricle, 3.3 Hz) Data not availableData not available in a directly comparable study26%25%

Data for this compound, Quinidine, and Lidocaine are from Langenfeld et al. (1990) and represent the percentage depression of Vmax.[2] A direct comparison with ajmaline from the same study is not available.

The data indicates that this compound exhibits a significant resting block in both atrial and ventricular tissues, with a more pronounced effect in the atrium.[2] Resting block refers to the inhibition of sodium channels in the resting state, which is a characteristic of some Class I antiarrhythmics.

Studies on ajmaline have also demonstrated its potent sodium channel blocking activity.[3][4] It is known to cause a marked depression of dV/dt (Vmax) and slow conduction velocity in Purkinje fibers.[4] Furthermore, ajmaline's effects are often utilized in the diagnostic ajmaline challenge for Brugada syndrome, where its sodium channel blocking properties can unmask the characteristic ECG pattern.[5]

Beyond sodium channels, ajmaline has been shown to affect other ion channels, including L-type calcium channels and various potassium channels, which can contribute to its overall electrophysiological profile.[3][6] this compound, as a derivative, is expected to share some of these characteristics, though specific comparative data on these off-target effects are scarce.

State-Dependent Blockade of Sodium Channels

Class I antiarrhythmic drugs often exhibit state-dependent binding to sodium channels, meaning their affinity for the channel differs depending on whether the channel is in the resting, open, or inactivated state. This property is crucial for their therapeutic action, as they can selectively target rapidly firing cells characteristic of tachyarrhythmias.

Both this compound and ajmaline are understood to bind preferentially to the open and inactivated states of the sodium channel.[6] This state-dependent blockade is a key mechanism underlying their use-dependent effects, where the degree of block increases with higher heart rates.

cluster_drug Drug Binding (this compound/Ajmaline) Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Inactivation Drug_Open Drug-Bound (Open) Open->Drug_Open Binding Inactivated->Resting Repolarization Drug_Inactivated Drug-Bound (Inactivated) Inactivated->Drug_Inactivated Binding Drug_Open->Open Unbinding Drug_Inactivated->Inactivated Unbinding

State-dependent binding of this compound and ajmaline to cardiac sodium channels.

Experimental Protocols

The data presented in this guide are primarily derived from electrophysiological studies utilizing standard laboratory techniques. A representative experimental workflow is outlined below.

Preparation of Myocardial Tissue

Myocardial preparations, such as papillary muscles or atrial trabeculae, are dissected from animal hearts (e.g., rabbit) and placed in a tissue bath. The bath is continuously perfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with a gas mixture (e.g., 95% O2, 5% CO2) and maintained at a constant temperature (e.g., 37°C).

Electrophysiological Recording

Transmembrane action potentials are recorded using glass microelectrodes filled with a high-potassium solution (e.g., 3 M KCl) and connected to a high-input impedance amplifier. The maximal upstroke velocity (Vmax) of the action potential, which is a surrogate for sodium channel availability, is electronically differentiated from the action potential signal.

Drug Application and Stimulation Protocol

After a stabilization period, baseline electrophysiological parameters are recorded. The drug of interest (this compound or ajmaline) is then added to the perfusate at the desired concentration. To assess frequency-dependent effects, the tissue is stimulated at various frequencies using an external stimulator. Resting block is determined by measuring Vmax after a prolonged period of rest.

cluster_prep Tissue Preparation cluster_record Electrophysiological Recording cluster_exp Experimental Protocol Dissection Myocardial Tissue Dissection Mounting Mounting in Tissue Bath Dissection->Mounting Perfusion Perfusion with Physiological Solution Mounting->Perfusion Microelectrode Microelectrode Impaling Recording Action Potential Recording Microelectrode->Recording Vmax Vmax Differentiation Recording->Vmax Baseline Baseline Recording Drug Drug Application Baseline->Drug Stimulation Frequency Protocol Drug->Stimulation Analysis Data Analysis Stimulation->Analysis

A generalized workflow for electrophysiological experiments on isolated cardiac tissue.

Conclusion

Further research involving direct comparative studies using modern electrophysiological techniques, such as automated patch-clamping on human ether-à-go-go-related gene (hERG) channels and cardiac sodium channels (NaV1.5), would be invaluable for a more precise delineation of their respective potencies, kinetics, and safety profiles. Such studies would provide crucial data for the development of novel antiarrhythmic therapies with improved efficacy and reduced proarrhythmic risk.

References

A Comparative Analysis of Prajmalium's Antiarrhythmic Efficacy Against Class Ib and Ic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiarrhythmic efficacy of Prajmalium, a Class Ia antiarrhythmic agent, with representative drugs from Class Ib (Lidocaine) and Class Ic (Flecainide). The information presented is collated from preclinical and clinical studies to assist researchers and drug development professionals in evaluating the therapeutic potential of this compound.

Executive Summary

This compound, a derivative of ajmaline, demonstrates a distinct electrophysiological profile that combines features of both Class Ib and Ic antiarrhythmics. Experimental data suggests that this compound exerts a potent, frequency-dependent block on cardiac sodium channels. This guide will delve into the comparative electrophysiological effects, clinical efficacy, and underlying mechanisms of action of this compound in relation to Lidocaine and Flecainide.

Electrophysiological and Clinical Efficacy: A Tabular Comparison

The following tables summarize the key quantitative data from comparative studies, offering a clear overview of the relative effects of this compound, Lidocaine, and Flecainide on cardiac electrophysiology and clinical outcomes.

Table 1: Comparative Electrophysiological Effects on Myocardium

ParameterThis compound (10⁻⁶ M)Lidocaine (4.3 x 10⁻⁵ M)Quinidine (2.2 x 10⁻⁵ M) - Class Ia comparatorTissue Source
Resting Block (Vmax depression)
Atrium44%19%28%Rabbit
Ventricle32%0%9%Rabbit
Frequency-Dependent Extra Block (Vmax reduction at 3.3 Hz)
Atrium-4%39%Rabbit
Ventricle-25%26%Rabbit

Data synthesized from a comparative analysis in isolated rabbit atrial and ventricular myocardium.[1]

Table 2: Clinical Efficacy in Acute Myocardial Infarction

Outcome MeasureOral this compound Bitartrate (60 mg total)Intravenous Lidocaine (2.1 mg/min)Control (No Antiarrhythmic)
Reduction of Premature Ventricular Complexes (PVCs) at 6 hours 63% reduction (to 37% of initial value)49% reduction (to 51% of initial value)69% increase (to 169% of initial value)
Peak Reduction of PVCs (at 10 hours) 95% reduction (to 5% of initial value)80% reduction (to 20% of initial value)-
Reduction of PVC Runs at 8 hours 92% reduction (to 8% of initial value)21% reduction (to 79% of initial value)-

Results from a study in 35 patients with acute myocardial infarction.[2]

Table 3: Comparative Antiarrhythmic Efficacy in Ventricular Rhythm Disorders

DrugEfficacy in Suppressing Ventricular Premature Beats (VPB) and/or Ventricular Pairs (VP)
Flecainide Acetate (2 x 200 mg for 3 months) Effective in suppressing VPB and/or VP
This compound Bitartrate (4 x 20 mg for 3 months) Effective in suppressing VPB and/or VP

Based on a randomized therapeutic study in 20 patients. The abstract indicates a direct comparison with both drugs showing efficacy, though specific quantitative data on the degree of suppression was not available in the abstract.[3]

Mechanism of Action: A Comparative Overview

All three drugs—this compound, Lidocaine, and Flecainide—are classified as Class I antiarrhythmics, meaning their primary mechanism of action is the blockade of fast sodium channels (NaV1.5) in cardiomyocytes. However, the specifics of their interaction with the sodium channel, particularly their binding and dissociation kinetics, lead to their distinct electrophysiological profiles and clinical applications.

This compound (Class Ia characteristics): this compound exhibits intermediate association and dissociation kinetics from the sodium channel. It preferentially binds to both open and inactivated sodium channels.[1] This results in a moderate slowing of the upstroke of the action potential (Phase 0) and a prolongation of the action potential duration (APD).

Lidocaine (Class Ib): Lidocaine is characterized by its rapid association and dissociation from the sodium channel. It has a high affinity for the inactivated state of the channel, which is more prevalent in ischemic tissue.[4] This "fast-in, fast-out" kinetic profile results in a minimal effect on Phase 0 in normal tissue but becomes more pronounced at rapid heart rates and in depolarized (ischemic) cells. It typically shortens the APD.

Flecainide (Class Ic): Flecainide demonstrates slow association and dissociation kinetics. This "slow-in, slow-out" property leads to a marked depression of Phase 0, significantly slowing conduction velocity in the atria, ventricles, and His-Purkinje system. It has little to no effect on the APD.[5]

Signaling Pathway and Drug Interaction

The primary signaling pathway affected by these drugs is the cardiac action potential, specifically the influx of sodium ions that initiates depolarization.

G cluster_0 Cardiac Myocyte Membrane cluster_1 Drug Interaction Na_channel NaV1.5 Channel (Voltage-gated Sodium Channel) Na_int Na+ (Intracellular) Depolarization Na_channel->Na_int This compound This compound (Class Ia) This compound->Na_channel Blocks (Intermediate) Lidocaine Lidocaine (Class Ib) Lidocaine->Na_channel Blocks (Fast) Flecainide Flecainide (Class Ic) Flecainide->Na_channel Blocks (Slow) Na_ext Na+ (Extracellular) Na_ext->Na_channel Influx G cluster_0 In Vitro Electrophysiology cluster_1 In Vivo Animal Models cluster_2 Clinical Trials patch_clamp Whole-Cell Patch Clamp (Isolated Cardiomyocytes) protocol_1 Measure: - Vmax of Action Potential - Action Potential Duration (APD) - Effective Refractory Period (ERP) - I_Na current kinetics patch_clamp->protocol_1 map Microelectrode Array (MAP) (Myocardial Tissue Slices) map->protocol_1 animal_model Animal Model of Arrhythmia (e.g., Coronary Ligation in Rabbits/Dogs) protocol_2 Induce Arrhythmia (Programmed Electrical Stimulation) animal_model->protocol_2 drug_admin Administer Test Compounds (this compound, Lidocaine, Flecainide) protocol_2->drug_admin ecg Record ECG (Analyze arrhythmia suppression) drug_admin->ecg human_studies Randomized Controlled Trials (Patients with specific arrhythmias) holter Holter Monitoring (Quantify ectopic beats, arrhythmia burden) human_studies->holter outcomes Assess Clinical Endpoints (e.g., arrhythmia recurrence, mortality) holter->outcomes

References

Head-to-head comparison of Prajmalium and flecainide in a Brugada syndrome model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological effects of prajmalium and flecainide, with a specific focus on their potential implications in the context of Brugada syndrome. While direct head-to-head experimental data in a dedicated Brugada syndrome model is limited, this document synthesizes available clinical and preclinical data to offer a comparative analysis for research and drug development purposes.

Executive Summary

Brugada syndrome is an inherited cardiac channelopathy characterized by an increased risk of sudden cardiac death due to ventricular arrhythmias. The underlying mechanism often involves a loss-of-function of the cardiac sodium channel, Nav1.5. Both this compound and flecainide are Class I antiarrhythmic drugs that primarily act by blocking this sodium channel.

Flecainide, a Class IC agent, is a potent sodium channel blocker with slow kinetics. It is known to unmask the Brugada phenotype on an electrocardiogram (ECG) and can be pro-arrhythmic in this patient population. This compound, a Class IA agent and a derivative of ajmaline, also blocks sodium channels, but its comparative effects in a Brugada syndrome model are not as extensively studied.

This guide presents a summary of their known effects on cardiac electrophysiology, drawing from a clinical study that directly compares their efficacy in treating ventricular arrhythmias, alongside preclinical data on their mechanisms of action.

Data Presentation: Quantitative Comparison

A key clinical study provides a direct comparison of the anti-arrhythmic efficacy of this compound bitartrate and flecainide acetate in patients with frequent ventricular premature beats (VPBs). While not a Brugada syndrome model, this data offers valuable insights into their relative potency in suppressing ventricular ectopy.

ParameterFlecainide Acetate (2 x 200 mg/day)This compound Bitartrate (4 x 20 mg/day)p-value
VPB Reduction (after 1 week) 94%57%≤ 0.05[1]
Ventricular Pair Reduction (after 1 week) 99%88%≤ 0.05[1]
Patients with Significant VPB Reduction 65%40%N/A[1]
Aggravation of Ventricular Arrhythmias Observed in 2 patientsObserved in 3 patientsN/A[1]

Table 1: Comparison of the anti-arrhythmic efficacy of flecainide and this compound in patients with ventricular premature beats.[1]

Mechanism of Action and Electrophysiological Effects

This compound

This compound bitartrate, a Class IA antiarrhythmic, primarily exerts its effect by blocking the fast-inward sodium current (INa). Its binding to the sodium channel is use-dependent, meaning its blocking effect is more pronounced at higher heart rates. Studies have shown that this compound's block of sodium channels is more expressed in atrial than in ventricular myocardium.[2]

Flecainide

Flecainide acetate is a potent Class IC antiarrhythmic agent characterized by its slow association and dissociation from the sodium channel. This results in a significant, use-dependent reduction in the maximum upstroke velocity (Vmax) of the cardiac action potential.[3] In the context of Brugada syndrome, this potent INa blockade can exacerbate the underlying electrical abnormalities, leading to the characteristic ST-segment elevation and increasing the risk of re-entrant arrhythmias.[3] Flecainide has also been shown to inhibit the rapid component of the delayed rectifier potassium current (IKr) at higher concentrations.[3]

Experimental Protocols

Cellular Electrophysiology: Patch-Clamp Analysis

Objective: To determine the effect of this compound and flecainide on the function of wild-type and mutant (e.g., SCN5A) Nav1.5 channels expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding the alpha and beta subunits of the human Nav1.5 channel (wild-type or with a Brugada-syndrome-associated mutation).

  • Whole-Cell Patch-Clamp Recordings: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

  • Voltage Protocols:

    • Current-Voltage (I-V) Relationship: Cells are held at a hyperpolarized potential (e.g., -120 mV) and subjected to depolarizing voltage steps to elicit sodium currents.

    • Steady-State Inactivation: A two-pulse protocol is used, with a conditioning prepulse of varying voltages followed by a test pulse to assess channel availability.

    • Recovery from Inactivation: A paired-pulse protocol with increasing inter-pulse intervals is used to determine the time course of recovery from inactivation.

    • Use-Dependent Block: A train of depolarizing pulses at a physiological frequency (e.g., 1-2 Hz) is applied in the presence of the drug to assess cumulative block.

  • Drug Application: this compound or flecainide is acutely applied to the cells via the extracellular solution at various concentrations to determine dose-response relationships.

Tissue Electrophysiology: Langendorff-Perfused Heart and Optical Mapping

Objective: To assess the effects of this compound and flecainide on the spatiotemporal characteristics of cardiac action potentials in an ex vivo whole-heart model that can mimic the Brugada phenotype.

Methodology:

  • Heart Isolation and Perfusion: A heart from a suitable animal model (e.g., rabbit, rat) is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Tyrode's solution.[4][5][6][7][8]

  • Induction of Brugada Phenotype (if applicable): In a wild-type heart, a Brugada-like phenotype can be pharmacologically induced by creating an Ito-ICaL mismatch, for example, by using a combination of a calcium channel blocker and an Ito agonist.

  • Dye Loading: The heart is loaded with a voltage-sensitive dye (e.g., di-4-ANEPPS) to allow for optical mapping of action potentials.[4][7][8] An excitation-contraction uncoupler (e.g., blebbistatin) is used to minimize motion artifacts.[5]

  • Optical Mapping: A high-speed camera system is used to record the fluorescence signals from the epicardial surface of the ventricle.[4][5][6][7][8]

  • Pacing Protocol: The heart is paced at a steady cycle length, and programmed electrical stimulation can be used to assess arrhythmia inducibility.

  • Drug Perfusion: this compound or flecainide is perfused through the heart at clinically relevant concentrations.

  • Data Analysis: Optical signals are processed to create maps of activation, repolarization, and action potential duration (APD). The morphology of the epicardial action potential, particularly the notch, and the transmural dispersion of repolarization are analyzed.

Visualizations

Brugada_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_brugada Brugada Syndrome Pathophysiology Nav1_5 Nav1.5 (SCN5A) Na_influx Na_influx Nav1_5->Na_influx INa (depolarization) Ito Ito (Kv4.3) K_efflux K_efflux Ito->K_efflux Ito (early repolarization) ICaL ICaL (Cav1.2) Ca_influx Ca_influx ICaL->Ca_influx ICaL (plateau phase) SCN5A_mutation SCN5A Mutation Reduced_INa Reduced INa SCN5A_mutation->Reduced_INa AP_notch Accentuated Phase 1 Notch Reduced_INa->AP_notch Prominent_Ito Prominent Ito (epicardium) Prominent_Ito->AP_notch Transmural_gradient Transmural Voltage Gradient AP_notch->Transmural_gradient ST_elevation ST Elevation (ECG) Transmural_gradient->ST_elevation Arrhythmia Ventricular Arrhythmia Transmural_gradient->Arrhythmia This compound This compound This compound->Nav1_5 Blocks Flecainide Flecainide Flecainide->Nav1_5 Potent Block Experimental_Workflow cluster_cellular Cellular Model cluster_tissue Tissue Model HEK293 HEK293 Cells Transfection Transfect with Nav1.5 (WT or Mutant) HEK293->Transfection Patch_Clamp Whole-Cell Patch-Clamp Transfection->Patch_Clamp Drug_Application_Cell Apply this compound or Flecainide Patch_Clamp->Drug_Application_Cell Data_Analysis_Cell Analyze I-V, Inactivation, Recovery, Use-Dependence Drug_Application_Cell->Data_Analysis_Cell Heart_Isolation Isolate Animal Heart Langendorff Langendorff Perfusion Heart_Isolation->Langendorff Dye_Loading Load Voltage-Sensitive Dye Langendorff->Dye_Loading Optical_Mapping Optical Mapping Dye_Loading->Optical_Mapping Drug_Application_Tissue Perfuse with this compound or Flecainide Optical_Mapping->Drug_Application_Tissue Data_Analysis_Tissue Analyze APD, Conduction, Arrhythmia Inducibility Drug_Application_Tissue->Data_Analysis_Tissue

References

A Cross-Species Comparative Analysis of the Electrophysiological Effects of Prajmalium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrophysiological effects of Prajmalium, a Class Ia antiarrhythmic agent, with other commonly used antiarrhythmic drugs. The information is intended to support research and development in the field of cardiac electrophysiology and antiarrhythmic drug discovery.

Introduction to this compound

This compound bitartrate, a derivative of ajmaline, is a Class Ia antiarrhythmic drug used in the treatment of ventricular arrhythmias.[1][2] Like other drugs in its class, its primary mechanism of action involves the blockade of fast sodium channels in cardiomyocytes, leading to a decrease in the maximum upstroke velocity (Vmax) of the cardiac action potential.[3] This action is frequency-dependent, meaning its effects are more pronounced at higher heart rates. This compound also exhibits effects on other ion channels, including L-type calcium channels, which contributes to its unique electrophysiological profile.[4]

Comparative Electrophysiological Data

The following table summarizes the known electrophysiological effects of this compound in comparison to other Class I and Class III antiarrhythmic agents. Data has been compiled from various in vitro and clinical studies. It is important to note that direct comparative studies for all parameters across all drugs are limited; therefore, some data is inferred from the known properties of the respective drug classes.

ParameterThis compound (Class Ia)Lidocaine (Class Ib)Quinidine (Class Ia)Procainamide (Class Ia)Flecainide (Class Ic)Amiodarone (Class III)
Vmax (Phase 0) ↓↓↓ (dose-dependent)↓↓↓↓↓↓↓↓↓↓
Action Potential Duration (APD) ↑ (at low conc.), ↓ (at high conc.)↓ or ↔↑↑↑↑↑↑↑
Effective Refractory Period (ERP) ↑↑↑↑↑↑↑
Sodium Channel Block (INa) Strong, frequency-dependentWeakStrongStrongVery StrongWeak
Potassium Channel Block (IKr/IKs) ModerateMinimalModerateModerateMinimalStrong
Calcium Channel Block (ICaL) ↑ (at low conc.), ↓ (at high conc.)MinimalWeakMinimalWeakModerate
Clinical Efficacy (Ventricular Arrhythmias) Effective in reducing PVCsEffective in terminating VTEffectiveEffectiveEffectiveHighly Effective

Key Findings from Comparative Studies:

  • In isolated rabbit atrial and ventricular myocardium, this compound (10⁻⁶ M) caused a more pronounced depression of Vmax (resting block) than quinidine (2.2 x 10⁻⁵ M) and lidocaine (4.3 x 10⁻⁵ M). The resting block was more significant in the atrium (44% for this compound) than in the ventricle (32% for this compound).[3]

  • In a clinical trial with patients who had acute myocardial infarction, oral this compound bitartrate was found to be a viable alternative to intravenous lidocaine for treating ventricular arrhythmias.[5] After ten hours of therapy, premature ventricular complexes were reduced to 5% of the initial value in the this compound group compared to 20% in the lidocaine group.[5]

  • Another clinical study comparing oral this compound bitartrate with procainamide for the treatment of ventricular extrasystoles found no significant difference in their efficacy.[2]

  • This compound's effect on the L-type calcium current (ICaL) is unique, with an increase observed at 1 µM and 10 µM, which may account for its limited negative inotropic effect compared to other antiarrhythmics.[4] At higher concentrations (100 µM), it decreases ICaL.[4]

  • This compound reduces the sodium current (INa) in a dose-dependent manner, with a 75% reduction observed at a concentration of 10 µM in rabbit ventricular myocytes.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

Transmembrane Action Potential Recording in Isolated Cardiac Tissue

Objective: To measure the effects of antiarrhythmic drugs on the cardiac action potential parameters (Vmax, APD, ERP) in isolated cardiac tissue preparations.

Methodology:

  • Tissue Preparation: Hearts are excised from euthanized animals (e.g., rabbits) and placed in cold, oxygenated Tyrode's solution. Papillary muscles or trabeculae are dissected from the ventricles.

  • Mounting: The tissue is mounted in a perfusion chamber and superfused with oxygenated Tyrode's solution at a constant temperature (typically 37°C).

  • Stimulation: The preparation is stimulated at a fixed frequency (e.g., 1 Hz) using platinum electrodes.

  • Recording: Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl. The microelectrode is advanced into a cell until a stable resting membrane potential is recorded.

  • Data Acquisition: Action potential parameters, including resting membrane potential, action potential amplitude, Vmax (maximum rate of depolarization), and action potential duration at 50% and 90% repolarization (APD50 and APD90), are recorded and analyzed using appropriate software.

  • Drug Application: After a baseline recording period, the tissue is perfused with solutions containing increasing concentrations of the test compound (e.g., this compound). Recordings are made at each concentration to determine dose-dependent effects.

Whole-Cell Patch-Clamp Technique for Ion Channel Recording

Objective: To measure the effect of antiarrhythmic drugs on specific ion currents (e.g., INa, ICaL) in isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., rabbit).

  • Pipette Preparation: Borosilicate glass pipettes are pulled and fire-polished to a resistance of 2-4 MΩ when filled with the internal solution.

  • Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

  • Voltage Clamp: The membrane potential is clamped at a holding potential, and specific voltage protocols are applied to elicit and measure the ion current of interest (e.g., a series of depolarizing steps to measure INa or ICaL).

  • Data Acquisition and Analysis: The resulting currents are recorded, and parameters such as peak current amplitude and inactivation kinetics are analyzed.

  • Drug Application: The cell is perfused with an external solution containing the test compound to assess its effect on the target ion channel.

Visualizing Electrophysiological Actions

The following diagrams illustrate the experimental workflow and the signaling pathway of this compound's action on cardiac myocytes.

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_recording Electrophysiological Recording cluster_drug_testing Drug Application & Analysis Animal_Euthanasia Animal_Euthanasia Heart_Excision Heart_Excision Animal_Euthanasia->Heart_Excision Rabbit Tissue_Dissection Tissue_Dissection Heart_Excision->Tissue_Dissection Rabbit Tissue_Mounting Tissue_Mounting Tissue_Dissection->Tissue_Mounting Perfusion_and_Stimulation Perfusion_and_Stimulation Tissue_Mounting->Perfusion_and_Stimulation Microelectrode_Impaling Microelectrode_Impaling Perfusion_and_Stimulation->Microelectrode_Impaling Baseline_Recording Baseline_Recording Microelectrode_Impaling->Baseline_Recording Drug_Application Drug_Application Baseline_Recording->Drug_Application Data_Acquisition Data_Acquisition Drug_Application->Data_Acquisition Data_Analysis Data_Analysis Data_Acquisition->Data_Analysis Final_Results Final_Results Data_Analysis->Final_Results

Experimental workflow for assessing electrophysiological effects.

signaling_pathway cluster_channels Ion Channels cluster_effects Electrophysiological Effects This compound This compound Na_Channel Fast Na+ Channel This compound->Na_Channel Blocks Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Modulates INa_Block ↓ INa Na_Channel->INa_Block ICaL_Modulation ICaL Modulation Ca_Channel->ICaL_Modulation Vmax_Decrease ↓ Vmax (Phase 0) APD_Modulation APD Modulation Vmax_Decrease->APD_Modulation Antiarrhythmic_Effect Antiarrhythmic_Effect APD_Modulation->Antiarrhythmic_Effect INa_Block->Vmax_Decrease ICaL_Modulation->APD_Modulation

Signaling pathway of this compound's action on cardiomyocytes.

References

Validating Cardioprotective Effects of Prajmalium: A Comparative Analysis in Ischemia-Reperfusion Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Prajmalium's potential cardioprotective effects against ischemia-reperfusion (I/R) injury. Due to limited direct experimental data on this compound in this specific context, this analysis infers its potential mechanisms based on its known antiarrhythmic properties and compares them with established cardioprotective agents.

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates cellular damage. In the heart, this can lead to increased infarct size, arrhythmias, and contractile dysfunction. The development of effective cardioprotective strategies to mitigate IRI is a significant area of research. This guide evaluates this compound, a Class Ia antiarrhythmic agent, as a potential candidate for cardioprotection and benchmarks it against other therapeutic classes with demonstrated efficacy in preclinical I/R models.

Experimental Protocols: Langendorff Ischemia-Reperfusion Model

A standard ex vivo method to assess cardioprotective interventions is the Langendorff-perfused isolated heart model. This protocol allows for the precise control of perfusion conditions and the direct measurement of cardiac function and tissue damage.

Experimental Workflow:

G cluster_0 Heart Isolation and Stabilization cluster_1 Ischemia-Reperfusion Protocol cluster_2 Treatment Groups cluster_3 Outcome Assessment A Anesthetize Rodent B Excise Heart A->B C Mount on Langendorff Apparatus B->C D Stabilization Period (20-30 min) C->D E Global Ischemia (30-45 min) D->E G Vehicle Control H This compound I Positive Control (e.g., Cariporide) F Reperfusion (60-120 min) E->F J Hemodynamic Function F->J K Infarct Size Measurement (TTC Staining) F->K L Biochemical Assays (e.g., LDH, CK) F->L M Molecular Analysis (Western Blot, PCR) F->M

Caption: Workflow of a typical Langendorff ischemia-reperfusion experiment.

Methodology:

  • Heart Isolation: Hearts are rapidly excised from anesthetized animals (e.g., rats or mice) and mounted on a Langendorff apparatus via the aorta.

  • Perfusion: The heart is retrogradely perfused with a warmed, oxygenated Krebs-Henseleit buffer.

  • Stabilization: The heart is allowed to stabilize for a period, during which baseline functional parameters are recorded.

  • Ischemia: Global ischemia is induced by stopping the perfusion for a defined period.

  • Reperfusion: Perfusion is restored, and the heart is monitored for functional recovery.

  • Drug Administration: The investigational drug (e.g., this compound) is typically administered before ischemia (pre-conditioning), at the onset of reperfusion, or throughout the reperfusion period.

  • Data Collection: Key parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously monitored. At the end of the experiment, hearts are often sectioned and stained with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (white) tissue. Effluent can be collected to measure biomarkers of cell death like lactate dehydrogenase (LDH) and creatine kinase (CK).

Comparative Analysis of Cardioprotective Agents

The following table summarizes the known or hypothesized mechanisms of this compound in the context of IRI and compares them with established cardioprotective agents.

Therapeutic AgentPrimary Mechanism of Action in IRIKey Experimental Endpoints
This compound (Hypothesized) Blocks late sodium current (INaL), potentially reducing intracellular Na+ and subsequent Ca2+ overload via the Na+/Ca2+ exchanger. May also modulate L-type Ca2+ channels.[1]Reduction in arrhythmias, improved post-ischemic contractile function.
Cariporide (Na+/H+ Exchanger Inhibitor) Inhibits the Na+/H+ exchanger (NHE-1), reducing intracellular Na+ accumulation during ischemia and reperfusion, which in turn attenuates Ca2+ overload.[2]Reduced infarct size, improved functional recovery, decreased intracellular Na+ and Ca2+.
Metoprolol (β-blocker) Decreases myocardial oxygen demand by reducing heart rate and contractility. May also have direct cellular protective effects.Reduced infarct size, decreased arrhythmias, improved long-term ventricular function.
N-acetylcysteine (Antioxidant) Scavenges reactive oxygen species (ROS) and replenishes glutathione stores, thereby reducing oxidative stress-induced damage during reperfusion.[2][3]Decreased markers of oxidative stress (e.g., malondialdehyde), reduced apoptosis, preserved mitochondrial function.
Cyclosporine A (mPTP Inhibitor) Inhibits the opening of the mitochondrial permeability transition pore (mPTP), a key event in reperfusion-induced cell death, by binding to cyclophilin D.[2]Reduced infarct size, preserved mitochondrial integrity, decreased apoptosis.

Signaling Pathways in Cardioprotection

The cardioprotective effects of various agents converge on several key signaling pathways that regulate cell survival and death.

G cluster_0 Upstream Triggers cluster_2 Downstream Effectors & Outcomes Reperfusion Reperfusion ROS ROS Production Reperfusion->ROS Ca_Overload Ca2+ Overload Reperfusion->Ca_Overload mPTP mPTP Opening ROS->mPTP Ca_Overload->mPTP RISK RISK Pathway (PI3K/Akt) RISK->mPTP Inhibits Cardioprotection Cardioprotection RISK->Cardioprotection SAFE SAFE Pathway (JAK/STAT3) SAFE->mPTP Inhibits SAFE->Cardioprotection Apoptosis Apoptosis mPTP->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Key signaling pathways in ischemia-reperfusion injury and cardioprotection.

Logical Comparison of this compound with Alternatives

While direct comparative data is lacking, a logical framework can be used to position this compound relative to other cardioprotective strategies.

G cluster_this compound This compound's Potential Advantages cluster_Alternatives Alternatives' Advantages cluster_Limitations Limitations This compound This compound P_Adv1 Dual antiarrhythmic and potential anti-ischemic effects This compound->P_Adv1 P_Adv2 Targets a fundamental mechanism of IRI (ion dysregulation) This compound->P_Adv2 P_Lim1 Lack of direct experimental data in IRI models This compound->P_Lim1 P_Lim2 Potential for pro-arrhythmic effects in certain conditions This compound->P_Lim2 Alternatives Alternative Cardioprotective Agents A_Adv1 Extensive preclinical and some clinical validation Alternatives->A_Adv1 A_Adv2 Diverse mechanisms of action (antioxidant, anti-inflammatory, etc.) Alternatives->A_Adv2 A_Adv3 Well-defined signaling pathways Alternatives->A_Adv3 A_Lim1 Translational failure in some clinical trials Alternatives->A_Lim1

Caption: Logical comparison of this compound and alternative cardioprotective agents.

Conclusion

This compound, with its known effects on cardiac ion channels, presents a plausible but as yet unproven candidate for cardioprotection in the setting of ischemia-reperfusion injury.[1] Its potential to mitigate intracellular sodium and subsequent calcium overload is a compelling hypothesis that warrants direct experimental validation. Future studies employing standardized ischemia-reperfusion models, such as the Langendorff system, are necessary to quantify its effects on infarct size, cardiac function, and key molecular markers of injury. A direct comparison with established cardioprotective agents like Cariporide or Metoprolol in these models would be crucial to determine its relative efficacy and potential as a novel therapeutic strategy for mitigating ischemia-reperfusion injury. Researchers are encouraged to investigate the effects of this compound on the core mechanisms of IRI, including mitochondrial function, oxidative stress, and inflammatory responses.

References

A Comparative Analysis of the Proarrhythmic Potential of Prajmalium and Other Antiarrhythmic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic use of antiarrhythmic drugs is a delicate balance between managing cardiac rhythm disturbances and mitigating the inherent risk of proarrhythmia—the paradoxical induction of new or worsened arrhythmias.[1] Prajmalium, a derivative of ajmaline and classified as a Class Ia antiarrhythmic agent, is utilized for the treatment of ventricular arrhythmias.[2][3] This guide provides a comparative overview of the proarrhythmic potential of this compound against other antiarrhythmic agents, supported by available experimental data.

Electrophysiological Profile and Proarrhythmic Mechanisms

Antiarrhythmic drugs are categorized based on their primary mechanism of action on cardiac ion channels.[4] this compound, like other Class I agents, primarily acts by blocking sodium channels, which slows the upstroke of the cardiac action potential (Phase 0) and consequently, conduction velocity.[3][5] The proarrhythmic potential of these drugs is intrinsically linked to their electrophysiological effects.

A critical mechanism underlying proarrhythmia, particularly the life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP), is the blockade of the rapid component of the delayed rectifier potassium current (IKr).[6][7] This blockade prolongs the QT interval on the electrocardiogram (ECG), creating a vulnerable window for early afterdepolarizations (EADs) that can trigger TdP.[6][8] While Class III antiarrhythmics are most renowned for this effect, some Class Ia agents, including quinidine, also exhibit significant IKr blockade.[9][10]

Comparative Proarrhythmic Risk: Experimental Data

Direct, head-to-head clinical trials quantifying the incidence of proarrhythmic events for this compound against a broad spectrum of other antiarrhythmics are limited. However, preclinical studies using animal models provide valuable insights into the relative proarrhythmic risk.

One key study utilized epicardial mapping in isolated rabbit hearts to establish a rank order of arrhythmogenic risk for several antiarrhythmic drugs.[11][12] This methodology assesses disturbances in the epicardial activation process as a surrogate for proarrhythmic potential. The study concluded the following rank order of arrhythmogenic risk:

Flecainide > Propafenone > Quinidine > Ajmaline > Disopyramide > Procainamide > Mexiletine, Lidocaine > Sotalol [11][12]

As this compound is a derivative of ajmaline, its proarrhythmic potential can be inferred to be in the moderate to high range among the agents tested, comparable to quinidine.

Further preclinical evidence comes from a comparative analysis of the effects of this compound, quinidine, and lidocaine on the maximal upstroke velocity (Vmax) of the action potential in rabbit atrial and ventricular myocardium.[3] This study provides a quantitative measure of sodium channel blockade, a key determinant of the electrophysiological effects of Class I antiarrhythmics.

Table 1: Comparative Electrophysiological Effects of this compound and Other Class I Antiarrhythmic Agents in Rabbit Myocardium

DrugConcentrationMyocardium TypeResting Vmax Depression (%)Frequency-Dependent Vmax Depression (at 3.3 Hz) (%)
This compound 10⁻⁶ MAtrium44-
Ventricle32-
Quinidine 2.2 x 10⁻⁵ MAtrium2839
Ventricle926
Lidocaine 4.3 x 10⁻⁵ MAtrium194
Ventricle025
Data sourced from a comparative analysis in isolated rabbit atrial and ventricular myocardium.[3]

These data indicate that this compound exhibits a more pronounced resting block of sodium channels compared to quinidine and lidocaine at the tested concentrations, particularly in the atrium.[3]

Clinical Evidence and Reporting Odds Ratios

While dedicated proarrhythmia trials are scarce, clinical studies on the efficacy of this compound provide some context. A study comparing this compound with disopyramide for chronic ventricular arrhythmias found comparable efficacy in reducing premature ventricular complexes (PVCs).[13] Another study showed similar efficacy to procainamide.[14] However, these studies were not designed to systematically evaluate proarrhythmic events.

A comprehensive disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) provides valuable real-world data on the association between various antiarrhythmic drugs and arrhythmia-related adverse events.[15] While this compound was not included in this analysis, the reporting odds ratios (ROR) for other agents highlight the varying proarrhythmic risk profiles.

Table 2: Reporting Odds Ratios (ROR) for Cardiac Arrhythmia Adverse Events Associated with Various Antiarrhythmic Drugs (FAERS Database: Jan 2016 - Jun 2022)

Antiarrhythmic AgentReporting Odds Ratio (ROR)95% Confidence Interval
Flecainide11.0710.59-11.57
Dofetilide9.949.07-10.90
Sotalol8.878.44-9.32
Amiodarone8.528.31-8.73
Propafenone7.957.42-8.52
Disopyramide6.845.56-8.41
Mexiletine4.864.26-5.54
This table presents a selection of drugs from the FAERS analysis and does not include this compound.[15]

The high ROR for flecainide aligns with the findings from the preclinical epicardial mapping study.[11][12][15]

Experimental Protocols

The following provides a detailed overview of the methodology employed in the key experimental study that established the rank order of proarrhythmic risk.

Epicardial Activation Mapping in Isolated Perfused Rabbit Hearts

Objective: To analyze and quantify the arrhythmogenic risk of common antiarrhythmic drugs in a comparative manner.[11][12]

Methodology:

  • Heart Preparation: Hearts from New Zealand white rabbits are isolated and perfused via the Langendorff technique with Tyrode's solution.[11][12][16]

  • Epicardial Mapping: A matrix of 256 unipolar silver/silver chloride electrodes is positioned on the epicardial surface of the heart to record electrical potentials.[11][12][17]

  • Data Acquisition: Epicardial potentials are recorded with high spatial (1 mm) and temporal (0.25 msec) resolution.[17]

  • Activation Time Determination: The activation time at each electrode is determined as the point of the fastest negative intrinsic deflection in the recorded electrogram.[11][12]

  • Vector Field Construction: From the activation times of surrounding electrodes, the direction and velocity of the activation wave are calculated for each electrode, creating an epicardial vector field.[11][12]

  • Breakthrough Point Identification: The earliest activated electrodes in a given region are identified as breakthrough points (BTPs).[11][12]

  • Drug Administration: Increasing concentrations of the antiarrhythmic agents being tested are administered to the perfused hearts.[11][12]

  • Proarrhythmia Assessment: The proarrhythmic potential is quantified by comparing the epicardial activation pattern under drug influence to the baseline control. This includes:

    • Vector Field Similarity: The percentage of vectors with an orientation differing by no more than 5 degrees from the control.[11][12]

    • BTP Localization: The percentage of BTPs with an identical localization to the control.[11][12]

    • A reduction in vector field similarity and a change in BTP localization indicate a disturbance of the epicardial activation process and are considered markers of proarrhythmic risk.[11][12]

Signaling Pathways and Logical Relationships

The proarrhythmic effects of Class I antiarrhythmic drugs and the pathway leading to Torsades de Pointes can be visualized as follows:

ClassI_Proarrhythmia cluster_drug_action Class I Antiarrhythmic Action cluster_electrophysiology Electrophysiological Consequences cluster_proarrhythmia Proarrhythmic Outcome This compound This compound & Other Class I Agents Na_Channel Voltage-Gated Na+ Channels This compound->Na_Channel Blockade Phase0 Decreased Phase 0 Upstroke Velocity Na_Channel->Phase0 Conduction_Slowing Conduction Slowing Phase0->Conduction_Slowing QRS_Prolongation QRS Prolongation Conduction_Slowing->QRS_Prolongation Reentry Substrate for Reentry Arrhythmias Conduction_Slowing->Reentry Proarrhythmia Increased Risk of Monomorphic VT Reentry->Proarrhythmia

Caption: Mechanism of Proarrhythmia for Class I Antiarrhythmic Agents.

TdP_Pathway cluster_drug_effect Drug Action on Ion Channel cluster_cellular_effect Cellular Electrophysiology cluster_ecg_manifestation ECG Manifestation cluster_arrhythmia Arrhythmic Outcome QT_Drug QT-Prolonging Drug (e.g., some Class Ia/III) IKr_Channel IKr Potassium Channel QT_Drug->IKr_Channel Blockade Repol_Prolong Prolonged Action Potential Duration IKr_Channel->Repol_Prolong EAD Early Afterdepolarizations (EADs) Repol_Prolong->EAD QT_Prolong QT Interval Prolongation Repol_Prolong->QT_Prolong TdP Torsades de Pointes (TdP) EAD->TdP Trigger QT_Prolong->TdP Increased Risk

Caption: Pathway to Torsades de Pointes via IKr Blockade.

Experimental_Workflow cluster_prep Preparation cluster_mapping Data Acquisition cluster_analysis Data Analysis cluster_outcome Outcome Heart_Isolation Rabbit Heart Isolation Langendorff Langendorff Perfusion Heart_Isolation->Langendorff Electrode_Grid Epicardial Electrode Grid Placement Langendorff->Electrode_Grid Baseline_Rec Baseline Epicardial Potential Recording Electrode_Grid->Baseline_Rec Drug_Admin Antiarrhythmic Drug Administration Baseline_Rec->Drug_Admin Drug_Rec Recording Under Drug Influence Drug_Admin->Drug_Rec Activation_Map Activation Time Mapping Drug_Rec->Activation_Map Vector_Field Vector Field Construction Activation_Map->Vector_Field BTP_ID BTP Identification Activation_Map->BTP_ID Comparison Comparison to Baseline Vector_Field->Comparison BTP_ID->Comparison Risk_Assessment Assessment of Proarrhythmic Risk Comparison->Risk_Assessment

Caption: Experimental Workflow for Epicardial Activation Mapping.

Conclusion

The available evidence suggests that this compound, as a Class Ia antiarrhythmic agent and an ajmaline derivative, possesses a moderate to high proarrhythmic potential, comparable to that of quinidine.[11][12] Its primary mechanism of proarrhythmia is related to its sodium channel blocking properties, which can create a substrate for reentry arrhythmias.[3][5] While direct comparative data on the incidence of Torsades de Pointes is limited, clinicians and researchers should remain vigilant for signs of QT prolongation and other ECG changes indicative of increased proarrhythmic risk when utilizing this compound. Further research employing standardized in vitro and in vivo models is warranted to more definitively characterize the proarrhythmic profile of this compound relative to newer antiarrhythmic agents.

References

Assessing the Differential Effects of Prajmalium on Atrial Versus Ventricular Myocytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prajmalium, a derivative of ajmaline, is a Class Ia antiarrhythmic agent utilized in the management of cardiac arrhythmias.[1] Understanding its differential effects on atrial and ventricular myocytes is crucial for optimizing its therapeutic use and mitigating potential proarrhythmic risks. This guide provides a comparative analysis of this compound's electrophysiological actions on these distinct cardiomyocyte subtypes, supported by available experimental data. While comprehensive data directly comparing its effects on both cell types are limited, this document synthesizes existing findings to offer valuable insights for researchers and drug development professionals.

Comparative Electrophysiological Effects

The primary antiarrhythmic action of this compound, like other Class I agents, stems from its ability to block fast sodium channels (INa), thereby reducing the maximum upstroke velocity (Vmax) of the cardiac action potential.[2] Experimental evidence suggests that this compound exhibits a more pronounced effect on atrial tissue compared to ventricular tissue regarding the resting block of sodium channels.[1]

Ion Channel Modulation

The following table summarizes the known effects of this compound on key ion channels in ventricular myocytes. Data for atrial myocytes are limited, and comparisons are inferred from studies on other Class I antiarrhythmics and the known electrophysiological differences between the two cell types.

Ion ChannelAtrial MyocytesVentricular MyocytesReference
Sodium Current (INa) More pronounced resting block compared to ventricular myocytes.Dose-dependent decrease in Vmax with an EC50 of 3 µM. Slight depression at 10 nM, reduced by 75% at 10 µM.[1][2]
L-type Calcium Current (ICa,L) Data not available.Increased by 30% at 1 µM and 20% at 10 µM at negative holding potentials. Reduced at less negative holding potentials and decreased by 100 µM.[2]
Potassium Currents (various) Data not available.Data not available.
Action Potential Parameters

The impact of this compound on the action potential duration (APD) appears to be concentration-dependent. The table below outlines these effects, again with a notable lack of specific data for atrial myocytes.

Action Potential ParameterAtrial MyocytesVentricular MyocytesReference
Action Potential Duration (APD) Data not available.Increased at 1 µM, decreased at higher concentrations.[2]
Maximal Upstroke Velocity (Vmax) Significant reduction due to more pronounced resting INa block.Dose-dependent decrease with an EC50 of 3 µM.[1][2]
Contractility

This compound's effect on myocardial contractility is complex and dose-dependent.

ParameterAtrial MyocytesVentricular MyocytesReference
Force of Contraction Data not available.Slightly increased (15%) at 0.1 µM, unaffected at 1 µM, and depressed by 30% at 20 µM.[2]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental procedures involved in assessing drugs like this compound, the following diagrams are provided.

Prajmalium_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Effects This compound This compound Na_Channel Voltage-gated Na+ Channel (Nav1.5) This compound->Na_Channel Blocks Ca_Channel L-type Ca2+ Channel (Cav1.2) This compound->Ca_Channel Modulates AP_Upstroke Action Potential Phase 0 (Vmax) Na_Channel->AP_Upstroke Reduces AP_Duration Action Potential Duration Ca_Channel->AP_Duration Modulates K_Channel K+ Channels K_Channel->AP_Duration Modulates Contraction Myocyte Contraction AP_Duration->Contraction Influences Experimental_Workflow Start Start Isolation Cardiomyocyte Isolation (Atrial & Ventricular) Start->Isolation Patch_Clamp Whole-Cell Patch-Clamp Setup Isolation->Patch_Clamp Baseline Record Baseline Electrophysiological Parameters Patch_Clamp->Baseline Drug_Application Apply this compound (Varying Concentrations) Baseline->Drug_Application Data_Recording Record Changes in Ion Currents & Action Potentials Drug_Application->Data_Recording Analysis Data Analysis & Comparison (Atrial vs. Ventricular) Data_Recording->Analysis End End Analysis->End

References

Correlating In Vitro Efficacy with In Vivo Outcomes for the Antiarrhythmic Agent Prajmalium

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the antiarrhythmic agent Prajmalium, correlating its in vitro electrophysiological effects with in vivo outcomes from animal and clinical studies. Data is presented to objectively assess its performance against other Class I antiarrhythmic drugs, offering valuable insights for researchers in cardiovascular pharmacology and drug development.

In Vitro Efficacy of this compound: Cellular Electrophysiological Profile

This compound, a derivative of ajmaline, exerts its antiarrhythmic effects primarily by modulating cardiac ion channels. In vitro studies on isolated cardiac preparations have elucidated its cellular mechanism of action.

Electrophysiological Effects on Rabbit Cardiomyocytes

Experiments conducted on single ventricular myocytes isolated from rabbit hearts have provided a detailed characterization of this compound's effects on the cardiac action potential and underlying ion currents[1].

Table 1: In Vitro Effects of this compound on Rabbit Ventricular Myocytes [1]

ParameterConcentrationEffect
Maximal Rate of Depolarization (Vmax) EC50: 3 µMDose-dependent decrease
Action Potential Duration (APD) 1 µMIncreased
>1 µMDecreased
Force of Contraction 0.1 µM+15% (slight increase)
1 µMNo effect
20 µM-30% (depression)
Sodium Current (INa) 10 nMSlight depression
10 µM-75% reduction
L-type Calcium Current (ICaL) 1 µM+30% increase
10 µM+20% increase
Comparative In Vitro Effects in Rabbit Myocardium

A comparative study on isolated rabbit atrial and ventricular myocardium provided insights into the relative potency of this compound against other Class I antiarrhythmic drugs, lidocaine and quinidine[2]. The primary endpoint was the depression of the maximal upstroke velocity (Vmax) of the action potential, indicating a sodium channel blockade[2].

Table 2: Comparative Resting Block of Vmax in Rabbit Myocardium [2]

DrugConcentrationAtrium Vmax DepressionVentricle Vmax Depression
This compound 1 µM44%32%
Quinidine 22 µM28%9%
Lidocaine 43 µM19%0%

These in vitro data demonstrate that this compound is a potent sodium channel blocker, with a more pronounced effect in atrial tissue compared to ventricular tissue at the tested concentration[2]. The dose-dependent effects on action potential duration and ion currents suggest a complex mechanism of action[1].

In Vivo Animal Studies: Translating Cellular Effects to Antiarrhythmic Efficacy

Animal models of arrhythmia are crucial for evaluating the therapeutic potential of antiarrhythmic drugs in a physiological context.

Aconitine-Induced Arrhythmia Model in Rats

An in vivo study in rats with aconitine-induced arrhythmias compared the efficacy of N-propylajmaline (this compound) to its parent compound, ajmaline. Aconitine is an alkaloid that induces arrhythmias by persistently activating sodium channels[3]. The ability of a drug to counteract these effects is a strong indicator of its sodium channel blocking activity in vivo.

Table 3: Comparative Efficacy in Aconitine-Induced Arrhythmia in Rats

DrugOutcome
N-propylajmaline (this compound) More effective than ajmaline in inhibiting extrasystoles, ventricular tachycardia, and ventricular flutter.
Ajmaline Less effective than N-propylajmaline.

This study provides in vivo evidence that corroborates the in vitro finding of this compound's potent sodium channel blockade, demonstrating its superior efficacy in a model of sodium channel-dependent arrhythmia compared to ajmaline.

Clinical Studies: this compound in the Treatment of Ventricular Arrhythmias

Clinical investigations in patients with ventricular arrhythmias provide the ultimate validation of a drug's therapeutic utility.

Comparison with Lidocaine in Acute Myocardial Infarction

A study in patients with acute myocardial infarction and premature ventricular complexes (PVCs) compared the efficacy of orally administered this compound bitartrate with intravenously administered lidocaine[4].

Table 4: Efficacy of this compound vs. Lidocaine in Patients with Acute Myocardial Infarction [4]

ParameterThis compound Bitartrate (oral, 60 mg total)Lidocaine (IV, 2.1 mg/min)
Reduction in PVCs (6 hours post-treatment) Reduced to 37% of initial valueReduced to 51% of initial value
Reduction in Runs of PVCs (8 hours post-treatment) Reduced to 8% of initial valueReduced to 79% of initial value
Peak Effect on PVCs (10 hours post-treatment) Reduced to 5% of initial valueReduced to 20% of initial value

The results of this clinical study indicate that orally administered this compound is a highly effective antiarrhythmic agent for ventricular arrhythmias post-myocardial infarction, demonstrating a more pronounced suppression of PVCs and runs of PVCs compared to intravenous lidocaine[4].

Experimental Protocols

In Vitro Cellular Electrophysiology (Rabbit Ventricular Myocytes)
  • Cell Isolation: Single ventricular myocytes are freshly dissociated from rabbit hearts using enzymatic digestion[1].

  • Electrophysiological Recordings: The whole-cell patch-clamp technique is employed to record transmembrane action potentials and specific ion currents (INa and ICaL)[1].

  • Drug Application: this compound is applied at various concentrations to determine its dose-dependent effects on electrophysiological parameters[1].

  • Data Analysis: Parameters such as the maximal rate of depolarization (Vmax), action potential duration (APD), and current amplitudes are measured and analyzed[1].

In Vivo Aconitine-Induced Arrhythmia Model (Rats)
  • Animal Model: Male rats are used for this model.

  • Arrhythmia Induction: A continuous intravenous infusion of aconitine is administered to induce cardiac arrhythmias, including extrasystoles, ventricular tachycardia, and ventricular fibrillation[5]. The arrhythmogenic mechanism of aconitine involves the persistent activation of voltage-gated sodium channels[3].

  • Drug Administration: this compound or a comparator drug is administered intraperitoneally prior to or during the aconitine infusion[5].

  • Endpoint Measurement: The primary endpoint is the prevention or termination of arrhythmias, often measured as the dose required to protect against aconitine-induced mortality[5]. Electrocardiogram (ECG) recordings are used to monitor the cardiac rhythm[6].

Visualizing the Mechanisms and Workflows

Signaling Pathway of Class Ia Antiarrhythmic Drugs

This compound is a derivative of ajmaline, a Class Ia antiarrhythmic drug. These drugs primarily act by blocking the fast sodium channels in cardiomyocytes[7][8]. This action reduces the rate of depolarization of the cardiac action potential, thereby slowing conduction velocity. Some Class Ia agents also have effects on potassium channels, which can prolong the repolarization phase[9].

G cluster_membrane Cardiomyocyte Membrane Na_channel Fast Na+ Channel (Voltage-gated) Depolarization Phase 0 Depolarization (Reduced Vmax) Na_channel->Depolarization Leads to K_channel K+ Channel Repolarization Repolarization (Altered APD) K_channel->Repolarization Influences Ca_channel L-type Ca2+ Channel Contraction Myocardial Contraction (Altered Force) Ca_channel->Contraction Influences This compound This compound (Class Ia) This compound->Na_channel Blocks This compound->K_channel Modulates This compound->Ca_channel Modulates Antiarrhythmic_Effect Antiarrhythmic Effect (Suppression of Arrhythmias) Depolarization->Antiarrhythmic_Effect Contributes to Repolarization->Antiarrhythmic_Effect Contributes to

Caption: Mechanism of Action for this compound as a Class Ia Antiarrhythmic Agent.

Experimental Workflow: From In Vitro to In Vivo Assessment

The evaluation of an antiarrhythmic drug like this compound follows a logical progression from cellular-level studies to whole-animal models to understand its therapeutic potential.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation Correlation and Comparison A Cardiac Myocyte Isolation (e.g., Rabbit) B Patch-Clamp Electrophysiology (Action Potentials, Ion Currents) A->B C Dose-Response Analysis (EC50, IC50) B->C G Correlate In Vitro Potency with In Vivo Efficacy C->G D Animal Model of Arrhythmia (e.g., Aconitine-induced in Rat) E Drug Administration (e.g., Intraperitoneal) D->E F ECG Monitoring and Efficacy Evaluation E->F F->G H Compare with Alternative Antiarrhythmic Drugs G->H

Caption: Experimental Workflow for Evaluating this compound's Antiarrhythmic Properties.

Conclusion

The available data demonstrates a strong correlation between the in vitro cellular electrophysiological effects of this compound and its in vivo antiarrhythmic efficacy. Its potent sodium channel blocking activity, observed in isolated rabbit cardiomyocytes, translates to effective suppression of arrhythmias in a rat model and in patients with ventricular arrhythmias following myocardial infarction[1][4]. The comparative data suggests that this compound is a more potent antiarrhythmic agent than its parent compound, ajmaline, and shows superior efficacy in suppressing ventricular ectopy compared to lidocaine in a clinical setting[4]. The unique profile of this compound, including its effects on calcium channels, may contribute to its distinct clinical characteristics[1]. This guide provides a foundational understanding for researchers to further explore the therapeutic potential of this compound and to design future studies aimed at refining its clinical application.

References

A Comparative Analysis of Prajmalium's Metabolites and Their Ion Channel Activity: A Review of the Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the electrophysiological effects of Prajmalium and its parent compound, Ajmaline, reveals a complex interaction with cardiac ion channels. While direct comparative data on the ion channel activity of this compound's primary metabolites remains elusive, an examination of Ajmaline's metabolic profile and the broader class of Ia antiarrhythmic drugs provides critical insights for researchers and drug development professionals.

This compound, a Class Ia antiarrhythmic agent, is a propyl derivative of ajmaline. Its primary mechanism of action involves the frequency-dependent blockade of cardiac sodium channels, a hallmark of its therapeutic class. However, its influence extends to other key ion channels that govern cardiac rhythm. This guide synthesizes the available experimental data to offer a comparative perspective on this compound and its relatives, while highlighting a significant gap in the current understanding of its metabolites.

Quantitative Comparison of Ion Channel Activity

To contextualize the effects of this compound, the following table summarizes its known ion channel activity alongside its parent compound, Ajmaline, and other notable Class Ia antiarrhythmic drugs. The data presented is derived from various electrophysiological studies, primarily employing the whole-cell patch-clamp technique on isolated cardiomyocytes.

Compound Ion Channel Effect Concentration/Details Reference
This compound Sodium Current (INa)InhibitionEC50 of 3 µM; use- and frequency-dependent block.[1][1]
L-type Calcium Current (ICaL)Biphasic: Increase at low concentrations, decrease at high concentrations.30% increase at 1 µM, 20% increase at 10 µM; decreased at 100 µM.[1][1]
Action Potential Duration (APD)Biphasic: Increased at low concentration, decreased at higher concentrations.Increased at 1 µM.[1][1]
Ajmaline Sodium Current (INa)InhibitionA primary mechanism of action.[2][3][2][3]
Potassium Current (IKr / hERG)InhibitionContributes to antiarrhythmic and proarrhythmic potential.[4][4]
L-type Calcium Current (ICaL)InhibitionContributes to its overall electrophysiological profile.[3][3]
Procainamide Sodium Current (INa)InhibitionSlows conduction velocity.[5][6][7][5][6][7]
Potassium Current (IKr)InhibitionProlongs action potential duration.[7][7]
Quinidine Sodium Current (INa)InhibitionUse-dependent block.[8][9][8][9]
Multiple Potassium Currents (Ito, IK1, IKr, IKur)InhibitionBroad-spectrum potassium channel blockade.[9][10][9][10]
L-type Calcium Current (ICaL)InhibitionContributes to its effects.[9][9]
Disopyramide Sodium Current (INa)InhibitionDecreases inward sodium current.[11][12][13][11][12][13]
Potassium Current (IKr)InhibitionProlongs the QT interval.[11][11]

Note on Metabolites: Extensive literature searches did not yield specific experimental data on the ion channel activity of this compound's main metabolites, 21-carboxyprajmaline and hydroxyprajmaline. The following sections on metabolic pathways are based on its parent compound, Ajmaline, to provide a foundational understanding.

Metabolic Pathways of Ajmaline

The metabolism of Ajmaline is complex and primarily occurs in the liver. Understanding these pathways is crucial as the resulting metabolites may possess their own pharmacological activity, potentially contributing to the overall therapeutic and adverse effect profile of the parent drug.

Metabolic Pathways of Ajmaline Ajmaline Ajmaline Mono_Di_Hydroxylation Mono- and Di-hydroxylation (Benzene Ring) Ajmaline->Mono_Di_Hydroxylation C21_Reduction Reduction of C-21 Ajmaline->C21_Reduction C17_C21_Oxidation Oxidation of C-17 and C-21 Hydroxyl Function Ajmaline->C17_C21_Oxidation N_Oxidation N-Oxidation Ajmaline->N_Oxidation O_Methylation O-Methylation Mono_Di_Hydroxylation->O_Methylation Conjugates Conjugates Mono_Di_Hydroxylation->Conjugates O_Methylation->Conjugates C21_Reduction->Conjugates C17_C21_Oxidation->Conjugates N_Oxidation->Conjugates

Caption: Major metabolic pathways of Ajmaline.[3][14][15]

Experimental Protocols

The primary technique for investigating the effects of compounds on ion channels is the whole-cell patch-clamp method. This electrophysiological technique allows for the recording of ionic currents across the membrane of a single cell.

General Protocol for Whole-Cell Patch-Clamp Recording in Isolated Cardiomyocytes
  • Cell Isolation:

    • Ventricular myocytes are enzymatically dissociated from animal hearts (e.g., rabbit, guinea pig, or rat).[1][16]

    • The heart is typically perfused with a calcium-free solution to stop contractions, followed by an enzyme solution (e.g., collagenase) to break down the extracellular matrix.[17]

  • Solutions:

    • External (Bath) Solution: Contains physiological concentrations of ions such as NaCl, KCl, CaCl₂, MgCl₂, and a buffer (e.g., HEPES) to maintain pH.[18]

    • Internal (Pipette) Solution: Fills the recording micropipette and mimics the intracellular ionic environment. It typically contains a high concentration of a potassium salt (e.g., K-gluconate or KCl), a calcium chelator (e.g., EGTA), ATP, and a buffer.[16][18]

  • Recording:

    • A glass micropipette with a very fine tip is brought into contact with the cell membrane.[19]

    • Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.[19]

    • A brief pulse of stronger suction or a voltage "zap" is used to rupture the patch of membrane under the pipette, establishing the whole-cell configuration.[16][19] This allows for electrical access to the entire cell interior.

  • Data Acquisition:

    • The cell is held at a specific membrane potential (voltage-clamp mode).

    • Voltage protocols (a series of voltage steps) are applied to elicit the opening and closing of specific ion channels.[20]

    • The resulting ionic currents are measured using a specialized amplifier and recorded for analysis.[17]

    • The effects of the test compound are determined by comparing the currents recorded before and after its application to the bath solution.

Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology Cell_Isolation Cell Isolation (e.g., Cardiomyocytes) Giga_Seal Formation of Giga-Seal on Cell Membrane Cell_Isolation->Giga_Seal Solution_Prep Preparation of External and Internal Solutions Solution_Prep->Giga_Seal Pipette_Pulling Micropipette Fabrication Pipette_Pulling->Giga_Seal Whole_Cell Establishment of Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage-Clamp Protocol Application Whole_Cell->Voltage_Clamp Current_Recording Recording of Ionic Currents Voltage_Clamp->Current_Recording Data_Analysis Data Analysis and Comparison Current_Recording->Data_Analysis

Caption: A simplified workflow of a typical whole-cell patch-clamp experiment.

Discussion and Future Directions

The available data firmly places this compound within the Class Ia antiarrhythmic category, with a primary effect on sodium channels and additional modulatory effects on calcium channels. The biphasic nature of its effect on the L-type calcium current is noteworthy and may contribute to its unique clinical profile, potentially explaining its reduced negative inotropic effect compared to other drugs in its class.[1]

The significant knowledge gap concerning the ion channel activity of this compound's metabolites, 21-carboxyprajmaline and hydroxyprajmaline, is a critical area for future research. It is plausible that these metabolites contribute to the overall pharmacological effect of this compound, and a thorough understanding of their electrophysiological properties is essential for a complete picture of the drug's action and for the development of safer and more effective antiarrhythmic therapies.

Future studies should prioritize the synthesis and purification of this compound's metabolites and the subsequent characterization of their effects on a comprehensive panel of cardiac ion channels using the whole-cell patch-clamp technique. Such studies would not only elucidate the complete mechanism of action of this compound but also contribute to a broader understanding of the structure-activity relationships of ajmaline derivatives.

References

Safety Operating Guide

Proper Disposal of Prajmalium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides essential procedural guidance for the proper disposal of Prajmalium (also known as Prajmaline), a Class Ia antiarrhythmic agent.[1] Adherence to these protocols is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. This compound is a semi-synthetic derivative of ajmaline and may cause liver damage.[2] Cases of fatal poisoning have been documented, highlighting the need for careful handling and disposal.[3]

Key Chemical and Physical Properties

This compound is most commonly available as Prajmaline bitartrate. The following table summarizes its key quantitative data.

PropertyValueCAS Registry Number
This compound (ion) 35080-11-6
Molecular FormulaC₂₃H₃₃N₂O₂⁺
Molecular Weight369.5 g/mol
Prajmaline Bitartrate 2589-47-1
Molecular FormulaC₂₇H₃₈N₂O₈
Molecular Weight518.6 g/mol
Physical AppearanceWhite crystals
Melting Point149-152°C
IUPAC Name(1R,9R,10S,12R,13S,14R,16S,17R,18R)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

Source: PubChem, Vulcanchem[1][4][5]

Operational Disposal Plan: Step-by-Step Guidance

The disposal of this compound must be handled in accordance with regulations for pharmaceutical and chemical waste. The Globally Harmonized System (GHS) precautionary statement P501 applies: "Dispose of contents/container to an approved waste disposal plant."[6][7][8][9] The following procedure outlines the necessary steps for laboratory personnel.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure the following PPE is worn:

  • Gloves: Compatible chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles.

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Segregation and Collection

Proper segregation is the most critical step in the disposal process.

  • Identify this compound Waste: This includes:

    • Expired or unused pure this compound.

    • Contaminated materials (e.g., weighing boats, pipette tips, gloves).

    • Empty stock containers.

    • Solutions containing this compound.

  • Use Designated Waste Containers:

    • Collect all this compound waste in a clearly labeled, sealed, and leak-proof container designated for "Hazardous Pharmaceutical Waste" or "Chemical Waste."

    • Do not mix with biohazardous waste, sharps (unless also contaminated with this compound), or general laboratory trash.

Step 3: Storage Pending Disposal
  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.

  • The storage area should be clearly marked as a hazardous waste accumulation point.

Step 4: Professional Disposal
  • Arrange for the collection of the waste container by a licensed hazardous waste disposal company.

  • Provide the disposal company with a complete and accurate description of the waste, including a copy of the Safety Data Sheet (SDS) if available.

  • Never dispose of this compound down the drain or in the regular trash. This is to prevent environmental contamination and comply with regulations.

Experimental Protocols

While no specific experimental protocols for the neutralization or decomposition of this compound in a standard laboratory setting are recommended due to the potential for hazardous byproducts, the primary protocol is one of safe and compliant disposal.

Accidental Spill Clean-up Protocol:

  • Evacuate and Ventilate: Ensure the area is clear of personnel and increase ventilation.

  • Wear Appropriate PPE: Don chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid dust formation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable laboratory detergent and water.

  • Dispose: Seal the waste container, label it clearly, and manage it as hazardous pharmaceutical waste according to the procedures outlined above.

Mandatory Visualizations

The following diagrams illustrate the key procedural workflows for the safe handling and disposal of this compound.

PrajmaliumDisposalWorkflow cluster_prep Step 1: Preparation cluster_collection Step 2: Collection & Segregation cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal cluster_prohibited Prohibited Actions PPE Wear Required PPE (Gloves, Goggles, Lab Coat) Identify Identify this compound Waste (Pure chemical, contaminated items, solutions) PPE->Identify Segregate Place in Labeled, Sealed Hazardous Waste Container Identify->Segregate Store Store in Secure, Designated Hazardous Waste Area Segregate->Store Contact Contact Licensed Waste Disposal Company Store->Contact Transport Arrange for Professional Collection and Disposal Contact->Transport Prohibited DO NOT - Dispose in Sink/Drain - Dispose in Regular Trash

Caption: this compound Disposal Workflow.

SpillResponseWorkflow Start Spill Occurs Evacuate Evacuate & Ventilate Area Start->Evacuate DonPPE Don Appropriate PPE Evacuate->DonPPE Contain Contain Spill (Absorb liquid / Gently sweep solid) DonPPE->Contain Collect Collect Waste into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via Licensed Contractor Decontaminate->Dispose

Caption: Accidental Spill Response Workflow.

References

Personal protective equipment for handling Prajmalium

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Prajmalium

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are substantially based on the safety data for Ajmaline, a structurally and functionally related Class Ia antiarrhythmic agent.[1][2][3][4] this compound, a derivative of Ajmaline, is an anti-arrhythmia agent that may cause liver damage.[3][5][6]

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its related compounds are classified as hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion.[1][7][8]

Summary of Hazards for Related Compound (Ajmaline): [1][2][7][8]

Hazard StatementClassification
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)
H312: Harmful in contact with skinAcute toxicity, Dermal (Category 4)
H332: Harmful if inhaledAcute toxicity, Inhalation (Category 4)
H315: Causes skin irritationSkin irritation (Category 2)
H319: Causes serious eye irritationEye irritation (Category 2)
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory system

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For extensive handling, consider impervious clothing.[2]
Respiratory Protection A NIOSH-approved respirator is required if dust is generated. Use in a well-ventilated area, preferably a fume hood.[1][2]

Operational and Disposal Plans

Strict adherence to the following procedures is mandatory to ensure personnel safety and minimize environmental contamination.

Handling and Storage
  • Engineering Controls: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Personal Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Spill and Waste Disposal
  • Spill Response:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE as detailed above.

    • For solid spills, carefully sweep or scoop up the material to avoid generating dust.

    • Place the spilled material into a labeled, sealed container for disposal.

    • Clean the spill area with a suitable decontaminating agent.

  • Waste Disposal:

    • Dispose of this compound waste and contaminated materials in accordance with all applicable federal, state, and local regulations.

    • Waste containing this compound should be treated as hazardous chemical waste.

    • Do not dispose of down the drain or in regular trash.

    • Use a licensed professional waste disposal service.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the procedural flow for safely handling this compound in a laboratory setting.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weighing/Measuring Weighing/Measuring Prepare Workspace->Weighing/Measuring Experimentation Experimentation Weighing/Measuring->Experimentation Decontaminate Workspace Decontaminate Workspace Experimentation->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose via Licensed Contractor Dispose via Licensed Contractor Doff PPE->Dispose via Licensed Contractor

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prajmalium
Reactant of Route 2
Prajmalium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.